molecular formula C38H28O4P2 B1311966 Segphos CAS No. 210169-54-3

Segphos

Cat. No.: B1311966
CAS No.: 210169-54-3
M. Wt: 610.6 g/mol
InChI Key: RZZDRSHFIVOQAF-UHFFFAOYSA-N
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Description

Segphos is a chiral bisphosphine ligand developed by Takasago International Corporation as a superior successor to BINAP . Its key structural feature is a narrower dihedral angle in the biaryl backbone, which creates a well-defined chiral environment upon binding to a metal center. This results in enhanced enantioselectivity and often higher catalytic activity in various transition metal-catalyzed reactions, making this compound a "privileged ligand" . This compound and its derivatives, such as DM-SEGPHOS and DTBM-SEGPHOS which feature bulkier substituents, are highly valued for enabling reactions with remarkable functional group tolerance and excellent enantiomeric excess (ee) . Originally renowned for its performance in ruthenium-catalyzed asymmetric hydrogenation, the applications of this compound have expanded significantly . It is a ligand of choice in copper-catalyzed asymmetric α-alkylations, where it facilitates the enantioselective C-C bond formation between 2-acylimidazoles and various alkyl electrophiles like allyl and benzyl bromides . Furthermore, palladium complexes of this compound derivatives are effectively used in kinetic resolution processes, such as the carboxylation of tertiary propargylic alcohols to access valuable chiral building blocks . Its utility also extends to rhodium-catalyzed asymmetric 1,4-additions and conjugate reductions . This compound operates by coordinating to a metal center (e.g., Cu, Pd, Rh, Ru) to form a chiral complex. This complex then controls the approach of the reacting substrates, dictating the stereochemistry of the new bonds formed in the product. The ligand's rigid, electron-rich structure is crucial for stabilizing transition states and achieving high enantiocontrol . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZDRSHFIVOQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145953
Record name (R)-(+)-SEGPHOS
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Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244261-66-3, 210169-54-3
Record name 1,1′-[(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine]
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Record name (R)-(+)-SEGPHOS
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Record name 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine)
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Record name 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core of Asymmetric Catalysis: A Technical Guide to the Segphos Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and catalytic activity. Segphos, a C₂-symmetric atropisomeric biaryl bisphosphine ligand developed by Takasago International Corporation, has emerged as a "privileged ligand" in this field.[1][2] Its unique structural and electronic properties have established it as a highly effective ligand for a multitude of transition-metal-catalyzed reactions, enabling the synthesis of chiral molecules with exceptional levels of stereocontrol.[3] This technical guide provides an in-depth exploration of the this compound ligand, its derivatives, and its applications in asymmetric synthesis, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in leveraging its full potential.

Core Principles of this compound and its Derivatives

The efficacy of this compound lies in its distinct structural features. The ligand is built upon an atropisomeric 4,4′-bi-1,3-benzodioxole backbone, which imparts a rigid and well-defined chiral environment around the coordinated metal center.[3] A key characteristic of this compound is its narrower dihedral angle compared to its predecessor, BINAP. This structural constraint leads to a more compact and rigid coordination pocket, which enhances the interaction between the ligand and the substrate, often resulting in superior enantioselectivity.[2][4][5]

To fine-tune the steric and electronic properties of the catalyst for specific applications, several derivatives of this compound have been developed by modifying the aryl substituents on the phosphorus atoms. The most common derivatives include:

  • DM-Segphos: This derivative features 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms. The addition of these methyl groups increases the electron-donating ability of the ligand, which can enhance the reactivity of the metal catalyst.[1]

  • DTBM-Segphos: Incorporating bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, DTBM-Segphos is a significantly more sterically demanding and electron-rich ligand.[6] This increased steric hindrance is often advantageous in achieving high selectivity in various catalytic transformations.[1]

  • Fc-Segphos: This ferrocenyl derivative introduces unique electronic and steric properties due to the presence of the ferrocene moieties, which has been shown to enhance enantioselectivity in certain reactions.[6]

The logical relationship and structural evolution of these derivatives allow for a systematic approach to catalyst optimization.

Segphos_Derivatives cluster_backbone Core Structure cluster_ligands Ligand Derivatives Segphos_Backbone 4,4′-bi-1,3-benzodioxole backbone This compound This compound (Diphenylphosphino) Segphos_Backbone->this compound Attach Phosphine DM-Segphos DM-Segphos (Di(3,5-xylyl)phosphino) This compound->DM-Segphos Modify Substituents Fc-Segphos Fc-Segphos (Diferrocenylphosphino) This compound->Fc-Segphos Introduce Ferrocenyl Groups DTBM-Segphos DTBM-Segphos (Di(3,5-di-t-butyl-4-methoxyphenyl)phosphino) DM-Segphos->DTBM-Segphos Increase Steric Bulk

Fig. 1: Logical relationship of this compound and its derivatives.

Quantitative Performance Data

The performance of this compound and its derivatives is best illustrated through quantitative data from various asymmetric catalytic reactions. The following tables summarize the efficacy of these ligands in terms of yield and enantiomeric excess (ee) for a range of substrates and reaction types.

Asymmetric Hydrogenation of Ketones

Ruthenium complexes of this compound and its derivatives are highly effective catalysts for the asymmetric hydrogenation of ketones to produce chiral alcohols.[6]

LigandSubstrateCatalyst SystemS/C RatioYield (%)ee (%)
(S)-SegphosMethyl acetoacetateRuCl₂(S)-Segphos(dmf)n10,000>9999.5
(R)-DM-Segphos3-Quinuclidinone[RuCl((R)-dm-segphos)(p-cymene)]Cl1,0009896
(S)-DTBM-Segphos2-Benzoyl-pyridine[RuCl₂((S)-dtbm-segphos)(dmf)₂]1,000>9999

Table 1: Performance of this compound derivatives in the asymmetric hydrogenation of ketones.[6]

Palladium-Catalyzed Asymmetric Synthesis of Allenes

The synthesis of axially chiral allenes is a challenging transformation where the choice of ligand is critical. A comparative study between the parent this compound and its ferrocenyl derivative, Fc-Segphos, in a palladium-catalyzed reaction demonstrated the superiority of the derivative.[6][7]

LigandSubstrateCatalyst SystemYield (%)ee (%)
(R)-SegphosRacemic propargyl mesylatePd₂(dba)₃·CHCl₃ / Ligand8574
(R)-Fc-SegphosRacemic propargyl mesylatePd₂(dba)₃·CHCl₃ / Ligand9192

Table 2: Comparison of this compound and Fc-Segphos in the asymmetric synthesis of allenes.[6][7]

Copper-Catalyzed Asymmetric Hydrosilylation of Aryl Ketones

The combination of a catalytic quantity of (R)-(-)-DTBM-Segphos-ligated CuH and stoichiometric polymethylhydrosiloxane (PMHS) is highly effective for the asymmetric hydrosilylation of various aryl ketones.

SubstrateProductYield (%)ee (%)
Methyl-4-oxo-4-phenylbutanoate(R)-methyl-4-hydroxy-4-phenylbutanoate9299.4
1-(Fluoro[2,3-c]pyridin-5-yl)ethanone(R)-1-(Fluoro[2,3-c]pyridin-5-yl)ethanol8897.1
1-(4-(trifluoromethyl)phenyl)ethanone(R)-1-(4-(trifluoromethyl)phenyl)ethanol9598.2
2-Chloro-1-phenylethanone(R)-2-chloro-1-phenylethanone9892.0
1-(Thiazol-2-yl)ethanone(R)-1-(Thiazol-2-yl)ethanol10089.3

Table 3: Asymmetric hydrosilylation of aryl ketones using (R)-DTBM-Segphos-CuH.

Experimental Protocols

To facilitate the application of these powerful catalytic systems, detailed experimental protocols for the preparation of a representative catalyst complex and a key asymmetric transformation are provided below.

Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂

This protocol describes the synthesis of a nickel(II) chloride complex with (R)-DTBM-Segphos.

Materials:

  • (R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol, 1 equiv)

  • NiCl₂ (110 mg, 0.85 mmol, 1 equiv)

  • Acetonitrile (15 mL)

  • Nitrogen gas

Procedure:

  • An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with (R)-DTBM-SEGPHOS and NiCl₂.

  • Acetonitrile is added to the flask.

  • A reflux condenser is attached, and the system is purged with nitrogen for 5 minutes. A nitrogen-filled balloon is used to maintain an inert atmosphere.

  • The mixture is heated at reflux in an oil bath for 16 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is washed with diethyl ether (3 x 5 mL) and dried under high vacuum to afford the pure product.

Asymmetric Hydrosilylation of Aryl Ketones using (R)-(-)-DTBM-SEGPHOS-CuH

This protocol provides a representative procedure for the asymmetric hydrosilylation of an aryl ketone.

Materials:

  • CuCl (1.5 mg, 0.015 mmol, 1.0 mol %)

  • NaO-t-Bu (1.4 mg, 0.015 mmol, 1.0 mol %)

  • (R)-(-)-DTBM-SEGPHOS (4.4 mg, 0.00375 mmol, 0.25 mol %)

  • Toluene (1.5 mL)

  • Polymethylhydrosiloxane (PMHS) (0.39 mL, 6.0 mmol, 4 equiv)

  • Methyl-4-oxo-4-phenylbutanoate (0.26 mL, 1.50 mmol)

  • t-BuOH (80 µL, 1.50 mmol)

  • THF (1.5 mL)

  • 2.5 M aqueous KF

  • Diethyl ether (Et₂O)

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried 10 mL round-bottom flask under argon, add CuCl, NaO-t-Bu, (R)-(-)-DTBM-SEGPHOS, and toluene at room temperature.

  • Stir the mixture for 30 minutes, then cool to -78 °C.

  • Add PMHS to the flask and stir for 15 minutes.

  • In a separate flask, combine methyl-4-oxo-4-phenylbutanoate, t-BuOH, and THF under argon, and cool to -78 °C.

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Monitor the reaction by TLC. Upon completion (typically 2 hours), quench the reaction with 2.5 M aqueous KF (10 mL) and Et₂O (10 mL) and stir for 3 hours.

  • Separate the biphasic mixture and extract the aqueous phase with Et₂O (3 x 10 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude material by silica gel chromatography.

Visualizing Catalytic Processes

Understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. The following diagrams, rendered in DOT language, illustrate a generalized catalytic cycle for asymmetric hydrogenation and a typical experimental workflow.

Catalytic Cycle of Ru-Segphos Catalyzed Asymmetric Hydrogenation

The following diagram outlines the key steps in the asymmetric hydrogenation of a ketone catalyzed by a Ru-Segphos complex.

Asymmetric_Hydrogenation_Cycle Precatalyst [RuCl₂(this compound)(dmf)₂] Active_Catalyst [RuH₂(this compound)] Precatalyst->Active_Catalyst H₂, Base Substrate_Coordination Ketone Coordination [RuH₂(this compound)(Ketone)] Active_Catalyst->Substrate_Coordination Ketone Substrate Hydride_Insertion Hydride Insertion [RuH(Alkoxide)(this compound)] Substrate_Coordination->Hydride_Insertion Intramolecular Hydride Transfer Product_Release Product Release (Chiral Alcohol) Hydride_Insertion->Product_Release H₂ Product_Release->Active_Catalyst Regeneration Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Charge_Flask Charge flask with This compound ligand and metal salt Add_Solvent Add anhydrous solvent under inert atmosphere Charge_Flask->Add_Solvent Activate_Catalyst Heat or stir to form the active catalyst complex Add_Solvent->Activate_Catalyst Cool_Reaction Cool reaction mixture to specified temperature Activate_Catalyst->Cool_Reaction Add_Substrate Add substrate and other reagents Cool_Reaction->Add_Substrate Monitor_Reaction Monitor reaction progress by TLC or GC/LC-MS Add_Substrate->Monitor_Reaction Quench_Reaction Quench the reaction Monitor_Reaction->Quench_Reaction Extraction Perform aqueous work-up and extraction Quench_Reaction->Extraction Purification Purify the product by chromatography Extraction->Purification

References

An In-depth Technical Guide to Segphos: Structure, Properties, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segphos, a chiral bisphosphine ligand developed by Takasago International Corporation, represents a significant advancement in the field of asymmetric catalysis.[1][2] As a "privileged ligand," its unique structural features impart exceptional enantioselectivity and high catalytic activity in a variety of transition metal-catalyzed reactions.[1] This technical guide provides a comprehensive overview of the core structure and properties of this compound and its key derivatives, detailed experimental protocols for its synthesis and application, and visual representations of its structure and catalytic role.

Core Structure and Key Derivatives

The foundational structure of this compound is a C2-symmetric 4,4'-bi-1,3-benzodioxole backbone, which is a type of biaryl scaffold.[1] A critical feature of this compound is its narrower dihedral angle compared to its predecessor, BINAP. This structural constraint creates a more defined and effective chiral environment when coordinated to a metal center, leading to enhanced enantioselectivity in catalytic transformations.[2]

The versatility of the this compound framework allows for fine-tuning of its steric and electronic properties through modification of the substituents on the phosphorus atoms.[1] This has led to the development of several important derivatives:

  • DM-Segphos: In this derivative, the phenyl groups on the phosphorus atoms are replaced by 3,5-dimethylphenyl (xylyl) groups. This modification increases the electron-donating capacity of the ligand.[1]

  • DTBM-Segphos: This derivative features bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms. These bulky groups introduce significant steric hindrance, which can be advantageous for achieving high selectivity in specific catalytic reactions.[1][3]

  • Fc-Segphos: This is a ferrocenyl derivative that introduces unique electronic and steric properties due to the presence of the ferrocene moieties.[4]

Quantitative Properties of this compound and Derivatives

The following tables summarize the key quantitative data for this compound and its common derivatives, providing a convenient reference for researchers.

Table 1: General Properties of this compound and Derivatives

LigandIUPAC NameCAS Number (R-enantiomer)CAS Number (S-enantiomer)Molecular FormulaMolar Mass ( g/mol )
This compound (2H,2′H-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl)bis(diphenylphosphane)244261-66-3[2]210169-54-3[2]C₃₈H₂₈O₄P₂610.57[2]
DM-Segphos 5,5'-Bis(di(3,5-xylyl)phosphino)-4,4'-bi-1,3-benzodioxoleNot readily available210169-57-6C₄₆H₄₄O₄P₂722.79
DTBM-Segphos 5,5'-Bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole566940-03-2Not readily availableC₇₄H₁₀₀O₈P₂1179.53[5]

Table 2: Physical Properties of this compound and Derivatives

LigandAppearanceMelting Point (°C)Optical Activity ([α]²⁰/D)
(R)-Segphos Powder168-172+11° (c = 0.5 in chloroform)
(S)-Segphos Solid231-235-11° (c = 0.5 in chloroform)
(S)-DM-Segphos Powder256-261-61° (c = 0.1 in chloroform)
(R)-DTBM-Segphos PowderNot readily availableNot readily available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally follows a convergent approach, involving the construction of the biaryl backbone followed by the introduction of the phosphine groups. A common strategy involves the following key steps[1]:

  • Formation of the Biaryl Backbone via Ullmann Coupling: This step typically involves the copper-catalyzed reaction of two molecules of an ortho-substituted aryl halide, such as an iodinated 1,3-benzodioxole derivative, to form the symmetrical biaryl structure.[1]

  • Introduction of Phosphine Groups via Phosphine Oxide: The biaryl backbone is then functionalized with phosphine oxide groups. This is often achieved through a lithiation reaction followed by treatment with a suitable phosphorus electrophile and subsequent oxidation.

  • Optical Resolution: Since the Ullmann coupling of achiral precursors results in a racemic mixture of the axially chiral biaryl, a resolution step is necessary to isolate the desired (R) or (S) enantiomer. This is commonly achieved by forming diastereomeric salts of the racemic bis(phosphine oxide) intermediate with a chiral resolving agent, such as dibenzoyltartaric acid, followed by fractional crystallization.[1]

  • Reduction of Phosphine Oxides: The final step is the reduction of the separated phosphine oxide enantiomer to the corresponding phosphine. A well-established method for this reduction utilizes trichlorosilane (HSiCl₃) in the presence of a tertiary amine base like triethylamine.[1]

Representative Protocol for Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Ketoester

This compound and its derivatives are highly effective ligands for ruthenium-catalyzed asymmetric hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols. The following is a general protocol for this reaction:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, a suitable ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the desired enantiomer of the this compound ligand (e.g., (R)-Segphos) are dissolved in an appropriate solvent (e.g., ethanol or methanol). The mixture is typically stirred at room temperature or gently heated to form the active catalyst complex.

  • Reaction Setup: The substrate, such as a β-ketoester, is dissolved in the reaction solvent in a high-pressure autoclave.

  • Hydrogenation: The prepared catalyst solution is transferred to the autoclave. The vessel is then sealed, purged with hydrogen gas, and pressurized to the desired pressure (typically 10-100 atm). The reaction is stirred at a specific temperature (e.g., 50-80 °C) for a set period or until the reaction is complete, as monitored by techniques like TLC or GC.

  • Work-up and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the chiral alcohol. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizations

Molecular Structure of this compound

Segphos_Structure cluster_backbone 4,4'-bi-1,3-benzodioxole Backbone cluster_phosphines Diphenylphosphino Groups cluster_chirality Axial Chirality B1 Benzodioxole 1 B2 Benzodioxole 2 B1->B2 C-C bond P1 P(Ph)₂ B1->P1 C-P bond Chiral_Axis Restricted Rotation P2 P(Ph)₂ B2->P2 C-P bond

Caption: Molecular structure of the this compound ligand.

Generalized Catalytic Cycle for Asymmetric Hydrogenation

Catalytic_Cycle Catalyst [Ru(II)-Segphos] Complex [Ru-H-Segphos(Substrate)] Catalyst->Complex + Substrate Substrate Substrate (Ketone) H2 H₂ H2->Complex Oxidative Addition Complex->Catalyst + Product Product Product (Chiral Alcohol) Complex->Product Reductive Elimination

Caption: A simplified catalytic cycle for Ru-Segphos catalyzed asymmetric hydrogenation.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start Aryl Halide Precursor Ullmann Ullmann Coupling (Cu-catalyzed) Start->Ullmann Racemic_Backbone Racemic Biaryl Backbone Ullmann->Racemic_Backbone Phosphinoylation Introduction of Phosphine Oxide Groups Racemic_Backbone->Phosphinoylation Racemic_Oxide Racemic Bis(phosphine oxide) Phosphinoylation->Racemic_Oxide Resolution Optical Resolution (Diastereomeric Salt Formation) Racemic_Oxide->Resolution Enantiopure_Oxide Enantiopure Bis(phosphine oxide) Resolution->Enantiopure_Oxide Reduction Reduction (e.g., HSiCl₃) Enantiopure_Oxide->Reduction Final_Product Enantiopure this compound Reduction->Final_Product

References

SEGPHOS: A Technical Guide for Researchers in Catalysis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

SEGPHOS®, a chiral bisphosphine ligand developed by Takasago International Corporation, represents a significant advancement in the field of asymmetric synthesis. As a successor to BINAP, this compound® is characterized by a narrower dihedral angle between its aromatic faces, a structural feature that enhances both the enantioselectivity and activity of its metal complexes.[1] This attribute has established this compound® and its derivatives as a "privileged ligand" class, demonstrating high performance across a diverse array of transition metal-catalyzed reactions critical to modern drug development and fine chemical synthesis.[1] This technical guide provides an in-depth overview of the core technical aspects of this compound®, including its physicochemical properties, detailed experimental protocols for its application, and an exploration of the catalytic mechanisms through which it imparts chirality.

Physicochemical and Quantitative Data

The selection of a suitable chiral ligand is paramount for the success of an asymmetric transformation. The following tables summarize the key quantitative data for this compound® and its common derivatives, facilitating informed selection and experimental design.

Table 1: CAS Numbers and Molecular Weights of this compound® Ligands
Ligand NameEnantiomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound® (R)244261-66-3C₃₈H₂₈O₄P₂610.57
(S)210169-54-3C₃₈H₂₈O₄P₂610.57[2]
DM-SEGPHOS® (R)850253-53-1C₄₆H₄₄O₄P₂722.79
(S)210169-57-6C₄₆H₄₄O₄P₂722.79[3]
DTBM-SEGPHOS® (R)566940-03-2C₇₄H₁₀₀O₈P₂1179.53[4]
(S)Not specifiedNot specifiedNot specified
Table 2: Physical Properties of this compound® Ligands
Ligand NameEnantiomerMelting Point (°C)Optical Activity ([α]²⁰/D)Appearance
This compound® (R)168-172+11° (c = 0.5 in chloroform)Off-white powder[5]
(S)231-235[2]-11° (c = 0.5 in chloroform)[2]Solid[2]
DM-SEGPHOS® (S)256-261[3]-61° (c = 0.1 in chloroform)[3]Powder[3]
Table 3: Solubility and Stability of this compound®
SolventSolubilityStability Notes
DichloromethaneSolubleStore under inert gas; air sensitive.
TolueneSoluble in the context of reactionsIncompatible with oxidizing agents.[6]
Tetrahydrofuran (THF)Soluble in the context of reactionsHandle in a well-ventilated area.
AcetonitrileSolubleKeep container tightly closed in a dry and well-ventilated place.
Table 4: Spectroscopic Data of this compound® Derivatives
DerivativeTechniqueChemical Shift (ppm) or Key Features
(R)-Segphos(O)³¹P NMR (126 MHz, CDCl₃)δ -14.97, 26.70[7]

Note: Detailed ¹H and ¹³C NMR data for the free this compound® ligand are not explicitly detailed in the provided search results. The available data is for a phosphine oxide derivative.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound® and its derivatives in asymmetric catalysis.

Protocol 1: Rhodium-Catalyzed Asymmetric 1,4-Addition

This protocol describes the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone, a powerful method for the formation of chiral carbon-carbon bonds.

Materials:

  • [Rh(cod)Cl]₂ (Rhodium(I) cyclooctadiene chloride dimer)

  • (R)-DM-SEGPHOS®

  • α,β-unsaturated ketone (substrate)

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dioxane

  • Water

  • Standard laboratory glassware for inert atmosphere techniques (Schlenk line or glovebox)

  • Magnetic stirrer and stir bars

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine [Rh(cod)Cl]₂ (0.015 mmol, 3 mol% Rh) and (R)-DM-SEGPHOS® (0.033 mmol, 3.3 mol%).

  • Add anhydrous dioxane (1.0 mL) and stir the mixture at room temperature for 20 minutes to allow for the formation of the active catalyst complex.

  • Reaction Assembly: To the pre-formed catalyst solution, add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (0.2 mmol, 20 mol%).

  • Add water (0.1 mL) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 50-100 °C) for the required duration (typically 6-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral product.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

This protocol outlines the general procedure for the asymmetric hydrogenation of a ketone to a chiral secondary alcohol using a Ru-SEGPHOS® catalyst.

Materials:

  • Ketone substrate

  • Ru(II)-SEGPHOS® complex (e.g., prepared in situ from a suitable precursor)

  • Hydrogen gas (high purity)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • High-pressure reactor (autoclave)

  • Inert atmosphere workspace (glovebox or Schlenk line)

  • Magnetic stirrer and stir bars

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the ketone substrate (1.0 equiv), a suitable ruthenium precursor (e.g., Ru(OAc)₂(diphosphine)), and the chiral this compound® ligand (e.g., (R)-SEGPHOS®) to a reaction vessel compatible with the high-pressure reactor. The catalyst loading is typically in the range of 0.01 to 1 mol%.

  • Add the anhydrous solvent to the reaction vessel.

  • Reaction Setup: Seal the reaction vessel and place it inside the high-pressure autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three to five times to remove any residual air.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-100 atm).

  • Stir the reaction mixture at a specified temperature for the required time, monitoring the reaction progress if possible.

  • Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Remove the reaction vessel and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by an appropriate method, such as flash column chromatography, to isolate the chiral alcohol.

  • Enantiomeric Excess Determination: Analyze the enantiomeric excess of the product by chiral HPLC or GC.

Catalytic Pathways and Mechanisms

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and expanding the scope of a catalyst system. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for key reactions involving this compound® ligands.

Rhodium-Catalyzed 1,4-Addition of an Arylboronic Acid

G Rh_L [Rh(I)-L]⁺ Transmetalation Transmetalation Rh_L->Transmetalation + ArB(OR)₂ Aryl_B ArB(OR)₂ Aryl_B->Transmetalation Rh_Ar [Ar-Rh(I)-L] Transmetalation->Rh_Ar Coordination Coordination Rh_Ar->Coordination + Enone Enone α,β-Unsaturated Ketone Enone->Coordination Rh_Enone [Ar-Rh(I)-L(enone)] Coordination->Rh_Enone Migratory_Insertion Migratory Insertion Rh_Enone->Migratory_Insertion Rh_Enolate [Rh(I)-Enolate-L] Migratory_Insertion->Rh_Enolate Protonolysis Protonolysis (H₂O) Rh_Enolate->Protonolysis + H₂O Protonolysis->Rh_L - H₂O Product Chiral Product Protonolysis->Product

Caption: Proposed catalytic cycle for the Rh-SEGPHOS® catalyzed 1,4-addition.

Ruthenium-Catalyzed Asymmetric Hydrogenation of a Ketone

G Ru_precatalyst Ru(II)-L* Precatalyst Active_RuH2 [RuH₂(L)] Ru_precatalyst->Active_RuH2 + H₂ Ketone_Coordination Ketone Coordination Active_RuH2->Ketone_Coordination + Ketone Ru_Ketone_Complex [RuH₂(L)(ketone)] Ketone_Coordination->Ru_Ketone_Complex Hydride_Transfer Hydride Transfer (Outer Sphere) Ru_Ketone_Complex->Hydride_Transfer Ru_Alkoxide [RuH(alkoxide)(L*)] Hydride_Transfer->Ru_Alkoxide Alcohol_Release Alcohol Release + H₂ Ru_Alkoxide->Alcohol_Release Alcohol_Release->Active_RuH2 Chiral_Alcohol Chiral Alcohol Alcohol_Release->Chiral_Alcohol

Caption: Simplified catalytic cycle for Ru-SEGPHOS® catalyzed ketone hydrogenation.

Conclusion

This compound® and its derivatives have proven to be exceptionally effective chiral ligands in a wide range of asymmetric catalytic reactions. Their unique structural features provide a robust platform for achieving high levels of enantioselectivity, making them invaluable tools for researchers in both academic and industrial settings, particularly in the synthesis of complex chiral molecules for drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of these powerful catalysts in the laboratory.

References

(S)-SEGPHOS vs. (R)-SEGPHOS: An In-depth Technical Guide to a Privileged Chiral Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric catalysis, the quest for ligands that can induce high levels of stereoselectivity is paramount for the efficient synthesis of chiral molecules, particularly in the pharmaceutical industry. Among the pantheon of privileged chiral ligands, SEGPHOS®, a C₂-symmetric atropisomeric bisphosphine ligand developed by Takasago International Corporation, has established itself as a cornerstone for a wide range of transition-metal-catalyzed reactions. Its unique structural and electronic properties, characterized by a narrow dihedral angle in its 4,4′-bi-1,3-benzodioxole backbone, often lead to superior enantioselectivity and catalytic activity compared to its predecessor, BINAP.[1][2]

This technical guide provides a comprehensive comparison of the (S) and (R) enantiomers of this compound, detailing their applications, performance in key chemical transformations, and the underlying mechanistic principles that govern their stereochemical control. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis.

The this compound Ligand Family: Structure and Derivatives

The parent this compound ligand features diphenylphosphino groups. To further modulate the steric and electronic properties of the catalyst, several derivatives have been synthesized. The most common derivatives include:

  • DM-SEGPHOS®: Features 3,5-dimethylphenyl groups on the phosphorus atoms, increasing the steric bulk around the metal center.

  • DTBM-SEGPHOS®: Incorporates bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, resulting in a significantly more sterically demanding and electron-rich ligand.[3]

  • Fc-SEGPHOS: A ferrocenyl derivative that introduces unique electronic and steric properties.

The choice between (S)-SEGPHOS and (R)-SEGPHOS is dictated by the desired chirality of the final product. The two enantiomers typically exhibit identical catalytic activity and selectivity, but produce opposite enantiomers of the product under the same reaction conditions.

SEGPHOS_Derivatives cluster_Core Core Structure cluster_Ligands Ligands SEGPHOS_Core This compound Backbone (4,4′-Bi-1,3-benzodioxole) S_this compound (S)-SEGPHOS (R = Phenyl) SEGPHOS_Core->S_this compound R_this compound (R)-SEGPHOS (R = Phenyl) SEGPHOS_Core->R_this compound DM_this compound DM-SEGPHOS (R = 3,5-Dimethylphenyl) S_this compound->DM_this compound Increased Steric Bulk DTBM_this compound DTBM-SEGPHOS (R = 3,5-di-t-Bu-4-MeO-Ph) S_this compound->DTBM_this compound Significant Steric & Electronic Modification

Figure 1: Logical relationship of this compound and its common derivatives.

Comparative Performance in Asymmetric Catalysis

The efficacy of (S)-SEGPHOS and (R)-SEGPHOS, along with their derivatives, is demonstrated across a variety of asymmetric transformations. The following tables summarize their performance in key reactions, showcasing the high yields and enantioselectivities achieved.

Asymmetric Hydrogenation of Ketones

Ruthenium complexes of this compound are highly effective for the asymmetric hydrogenation of ketones to produce chiral alcohols.

LigandSubstrateCatalyst SystemS/C RatioYield (%)ee (%)Reference
(S)-SEGPHOSMethyl acetoacetateRuCl₂(S)-SEGPHOS(dmf)n10,000>9999.5 (R)[3]
(R)-DM-SEGPHOS3-Quinuclidinone[RuCl((R)-dm-segphos)(p-cymene)]Cl1,0009896 (R)[3]
(S)-DTBM-SEGPHOS2-Benzoylpyridine[RuCl₂((S)-dtbm-segphos)(dmf)₂]1,000>9999 (S)[3]
Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of β-keto esters is a fundamental reaction for the synthesis of chiral β-hydroxy esters, which are valuable building blocks.

LigandSubstrateCatalyst SystemYield (%)ee (%)Reference
(R)-SEGPHOSEthyl 4-chloro-3-oxobutanoate[RuCl(p-cymene)((R)-segphos)]Cl9598.2 (R)Takasago
(S)-SEGPHOSEthyl benzoylacetateRu(OAc)₂(S)-SEGPHOS>9999 (S)
Palladium-Catalyzed Asymmetric Synthesis of Allenes

The choice of ligand is critical in the synthesis of axially chiral allenes.

LigandSubstrateCatalyst SystemYield (%)ee (%)Reference
(R)-SEGPHOSRacemic propargyl mesylate[Pd(dba)₂]/(R)-SEGPHOS8574Takasago
(R)-Fc-SEGPHOSRacemic propargyl mesylate[Pd(dba)₂]/(R)-Fc-SEGPHOS9292Takasago

Mechanism of Enantioselection: The Catalytic Cycle

The high degree of enantioselectivity imparted by this compound ligands stems from the well-defined chiral pocket created around the metal center. In the case of Ru-catalyzed asymmetric hydrogenation of ketones, the mechanism is believed to proceed through a series of steps involving the coordination of the substrate, hydride transfer, and release of the chiral product.

Catalytic_Cycle Precatalyst [RuCl₂((S)-SEGPHOS)] Active_Catalyst [RuH((S)-SEGPHOS)]⁺ Precatalyst->Active_Catalyst Activation (e.g., with H₂) Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination Hydride_Transfer Hydride Transfer (Enantiodetermining Step) Substrate_Coordination->Hydride_Transfer Product_Release Product Release Hydride_Transfer->Product_Release Product_Release->Active_Catalyst Regeneration Product Chiral Alcohol Product_Release->Product Substrate Prochiral Ketone Substrate->Substrate_Coordination

Figure 2: Generalized catalytic cycle for Ru-SEGPHOS catalyzed asymmetric hydrogenation of a ketone.

The enantiodetermining step is the hydride transfer from the ruthenium center to the carbonyl carbon of the coordinated ketone. The steric bulk and electronic properties of the this compound ligand dictate the facial selectivity of this transfer, favoring one transition state over the other, thus leading to the formation of one enantiomer of the alcohol in excess.

Experimental Protocols

Synthesis of (R)- and (S)-SEGPHOS

The synthesis of enantiopure this compound typically involves the synthesis of the racemic bis(phosphine oxide) followed by resolution and subsequent reduction.

Synthesis_Workflow Start Starting Materials Coupling Homo-coupling Reaction Start->Coupling Racemic_Oxide Racemic this compound-oxide Coupling->Racemic_Oxide Resolution Diastereomeric Salt Formation & Crystallization Racemic_Oxide->Resolution S_Oxide (S)-SEGPHOS-oxide Resolution->S_Oxide Separation R_Oxide (R)-SEGPHOS-oxide Resolution->R_Oxide Separation S_Reduction Reduction S_Oxide->S_Reduction R_Reduction Reduction R_Oxide->R_Reduction S_this compound (S)-SEGPHOS S_Reduction->S_this compound R_this compound (R)-SEGPHOS R_Reduction->R_this compound

Figure 3: General workflow for the synthesis and resolution of (S)- and (R)-SEGPHOS.

A detailed protocol for the resolution of racemic materials is crucial for obtaining the enantiopure ligands.[4]

General Procedure for Asymmetric Hydrogenation of a β-Ketoester using a Ru-(S)-SEGPHOS Catalyst

The following is a general guideline for the asymmetric hydrogenation of a β-ketoester. Researchers should optimize conditions for their specific substrate.

Materials:

  • Ru(OAc)₂(S)-SEGPHOS catalyst

  • β-ketoester substrate

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the Ru(OAc)₂(S)-SEGPHOS catalyst (e.g., 0.01 mol%).

  • Add the β-ketoester substrate to the liner.

  • Add degassed methanol to dissolve the substrate and catalyst.

  • Seal the glass liner and place it inside the autoclave.

  • Seal the autoclave and remove it from the glovebox.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 50-80 °C) for the required time (typically a few hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and remove the reaction mixture.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Conclusion

(S)-SEGPHOS and (R)-SEGPHOS, along with their derivatives, are exceptionally effective and versatile chiral ligands for asymmetric catalysis. Their unique structural features provide a platform for achieving high enantioselectivities in a wide array of chemical transformations, most notably in asymmetric hydrogenation reactions. The choice between the (S) and (R) enantiomers directly controls the stereochemical outcome of the reaction, allowing for the targeted synthesis of specific chiral molecules. This technical guide has provided a comparative overview of their performance, insights into the mechanism of enantioselection, and general experimental protocols to aid researchers in the successful application of these powerful catalytic tools. For professionals in drug development and fine chemical synthesis, the reliability and high performance of this compound ligands make them an invaluable asset in the construction of complex chiral architectures.

References

An In-depth Technical Guide to the Synthesis of Segphos Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the fundamental synthetic pathways for Segphos and its key derivatives, providing structured data, detailed experimental protocols, and workflow visualizations to aid in practical laboratory applications.

Introduction: The Significance of this compound

This compound, or 5,5′-Bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole, is a highly effective and privileged chiral bisphosphine ligand developed by Takasago International Corporation.[1][2] Its structure is characterized by a C₂-symmetric biaryl backbone with a narrow dihedral angle, a feature that enhances both enantioselectivity and catalytic activity in transition metal complexes.[1] this compound and its derivatives are indispensable in asymmetric synthesis, particularly for enantioselective hydrogenation, carbon-carbon bond formation, and cross-coupling reactions, making them vital tools in the pharmaceutical and fine chemical industries.[1][2][3]

The parent ligand features diphenylphosphino groups, while common, commercially available derivatives are designed to fine-tune steric and electronic properties:

  • DM-Segphos: Incorporates 3,5-dimethylphenyl (xylyl) groups, increasing the ligand's electron-donating ability.[4]

  • DTBM-Segphos: Features bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, creating a significantly more sterically hindered and electron-rich environment around the metal center.[2][4]

Core Synthetic Pathway: A General Overview

The synthesis of this compound fundamentally involves two critical stages: the construction of the C₂-symmetric biaryl backbone and the subsequent introduction of the phosphine moieties. A common and effective strategy proceeds through a racemic bis(phosphine oxide) intermediate, which is then resolved into its respective enantiomers before a final reduction step yields the enantiopure this compound ligand.

Segphos_General_Pathway cluster_backbone Backbone Synthesis cluster_phosphinylation Phosphinylation & Resolution cluster_final_product Final Ligand start 5-Bromo-benzo [1,3]dioxole backbone 4,4'-Bi-1,3- benzodioxole racemic_po Racemic this compound Bis(phosphine oxide) backbone->racemic_po Introduction of P(O)Ph₂ groups resolution Optical Resolution racemic_po->resolution resolved_r (R)-Segphos Bis(phosphine oxide) final_r (R)-Segphos resolved_r->final_r Reduction resolved_s (S)-Segphos Bis(phosphine oxide) final_s (S)-Segphos resolved_s->final_s Reduction resolution->resolved_r resolution->resolved_s

Caption: General synthetic pathway for enantiopure this compound ligands.

Detailed Synthesis and Experimental Protocols

The following sections provide a representative synthetic route for a this compound derivative, including detailed experimental protocols adapted from established literature.[5]

A concise method involves the formation of a phosphine oxide intermediate from 5-bromo-benzo[4][6]dioxole, followed by an oxidative coupling reaction to create the biaryl backbone.[5]

Oxidative_Coupling_Workflow reagents 5-Bromo-benzo[1,3]dioxole PCl₃ in THF step1 Step 1: Grignard Formation & Phosphinylation Add Grignard reagent slowly to PCl₃ solution in dry THF. Oxidize with H₂O₂. reagents:f0->step1:head reagents:f1->step1:head intermediate { Intermediate (2)} step1->intermediate step2 Step 2: Oxidative Coupling Treat intermediate with LDA at -15 °C. Perform oxidative coupling with anhydrous FeCl₃. intermediate->step2:head product { Racemic Bis(phosphine oxide) (3)} step2->product

Caption: Experimental workflow for racemic bis(phosphine oxide) synthesis.

Experimental Protocol: Synthesis of Racemic 4,4'-Bis(diphenylphosphinoyl)-5,5'-bi(benzo[d][4][6]dioxole) [5]

  • Grignard Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), magnesium turnings are activated. A solution of 5-bromo-benzo[4][6]dioxole (1 ) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.

  • Phosphinylation: The prepared Grignard reagent is slowly added to a solution of phosphorus trichloride (PCl₃) in dry THF at a controlled low temperature.

  • Oxidation: Upon completion of the reaction, the mixture is carefully quenched and oxidized with hydrogen peroxide (H₂O₂) to yield the phosphine oxide intermediate (2 ).

  • Oxidative Coupling: The intermediate (2 ) is dissolved in dry THF and cooled to -15 °C. Lithium diisopropylamide (LDA) (1.2 equivalents) is added, and the mixture is stirred for 4 hours. Anhydrous ferric chloride (FeCl₃) is then added to facilitate the oxidative coupling.

  • Workup and Purification: The reaction is quenched with an appropriate aqueous solution. The organic layer is extracted, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the racemic bis(phosphine oxide) (3 ) in moderate yield (approx. 42%).[5]

Resolution of the racemic mixture is paramount to obtaining the final enantiopure ligand. This is commonly achieved through fractional crystallization using a chiral resolving agent or by preparative chiral High-Performance Liquid Chromatography (HPLC).[4][7]

Experimental Protocol: Resolution by Fractional Crystallization [4]

  • Diastereomeric Salt Formation: The racemic bis(phosphine oxide) is dissolved in a suitable hot solvent (e.g., ethanol). A solution of a chiral resolving agent, such as (+)-(2S,3S)-O,O-dibenzoyltartaric acid (DBTA), in the same solvent is added.

  • Fractional Crystallization: The solution is allowed to cool slowly. The resulting diastereomeric salt of one enantiomer will preferentially crystallize due to lower solubility.

  • Isolation and Liberation: The crystals are isolated by filtration. The process may be repeated to enhance diastereomeric purity. The resolved phosphine oxide is then liberated from the salt by treatment with a base.

  • Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the resolved phosphine oxide is determined using chiral HPLC.

The final step is the reduction of the enantiomerically pure phosphine oxide to the corresponding phosphine ligand. This must be conducted under strictly anaerobic conditions as the final phosphine is air-sensitive.

Experimental Protocol: Reduction of Phosphine Oxide

  • Reaction Setup: An oven-dried, multi-necked flask equipped with a reflux condenser is charged with the enantiopure bis(phosphine oxide) under an inert atmosphere.

  • Reduction: Anhydrous toluene or xylene is added, followed by a suitable reducing agent such as trichlorosilane (HSiCl₃) and a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine).

  • Heating: The reaction mixture is heated to reflux and maintained at that temperature until the reaction is complete (monitored by TLC or ³¹P NMR).

  • Workup and Isolation: After cooling, the reaction is carefully quenched with aqueous sodium hydroxide or sodium carbonate solution under an inert atmosphere. The organic layer is separated, washed, dried, and concentrated. The resulting solid is recrystallized from an appropriate solvent system (e.g., toluene/heptane) to yield the pure, crystalline (R)- or (S)-Segphos.

Quantitative Data Summary

The performance of this compound and its derivatives is demonstrated by high yields and enantioselectivities across various catalytic reactions.

Table 1: Performance of this compound Derivatives in Asymmetric Catalysis

Reaction TypeLigandCatalyst SystemSubstrateYield (%)ee (%)Reference
Hydrogenation of β-KetoesterBulky this compound DerivativeRu-basedEthyl Acetoacetate->99.5[5]
Reductive Amination of KetoestersDM-SEGPHOSRu-basedVarious Ketoesters->99
1,4-Addition of Arylboronic Acids to CoumarinsThis compoundRh(acac)(C₂H₄)₂Coumarin Precursor8899.6
Asymmetric Synthesis of Allenes(R)-Fc-SegphosPd-basedPropargyl Mesylate-up to 92[7]
α-Alkylation of 2-Acylimidazoles(R)-DTBM-SEGPHOSCu(I)-based2-Acylimidazole6291[4]
Asymmetric Hydrosilylation of KetonesDTBM-SEGPHOSCuH-basedVarious KetonesHighHigh

Synthesis of this compound-Metal Complexes

For catalytic applications, the synthesized this compound ligand is coordinated to a suitable metal precursor.

Experimental Protocol: Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂ [6][8]

  • Setup: An oven-dried 25 mL round-bottomed flask is charged with (R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv) under an inert atmosphere.[6][8]

  • Solvent Addition: Acetonitrile (15 mL) is added to the flask.[6][8]

  • Reflux: A reflux condenser is attached, and the system is purged with N₂. The mixture is then heated to reflux in an oil bath for 16 hours.[6][8][9]

  • Filtration and Concentration: The cooled mixture is filtered through Celite® to remove insoluble materials. The filtrate is concentrated on a rotary evaporator.[9]

  • Isolation: The resulting solid is dissolved in dichloromethane, transferred to a vial, and concentrated again. The solid is broken up and dried under high vacuum to yield the title complex as a fine dark green-black powder (1.10 g, 99% yield).[6]

References

The Discovery and Application of Segphos: A Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Segphos, a chiral bisphosphine ligand developed by Takasago International Corporation, represents a significant advancement in the field of asymmetric catalysis.[1][2] As a successor to the Nobel Prize-winning BINAP ligand, this compound exhibits a narrower dihedral angle in its biaryl backbone, which imparts greater enantioselectivity and catalytic activity in a wide range of transition metal-catalyzed reactions.[2] This technical guide provides an in-depth overview of the this compound ligand, its derivatives, and their applications in asymmetric synthesis. It includes a summary of key performance data, detailed experimental protocols for its synthesis and use, and visualizations of its structural relationships and experimental workflows.

Introduction: The Evolution from BINAP to this compound

The quest for highly efficient and enantioselective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can determine its therapeutic efficacy. The development of atropisomeric biaryl bisphosphine ligands, such as BINAP, revolutionized the field of asymmetric hydrogenation. Building on this success, this compound was designed with a modified biaryl backbone—a 4,4'-bi-1,3-benzodioxole core—which results in a smaller dihedral angle compared to BINAP.[2] This structural modification creates a more rigid and defined chiral environment around the metal center, leading to enhanced enantioselectivity and catalytic activity.[2]

This compound and its derivatives have become "privileged ligands," demonstrating high performance in a variety of asymmetric transformations, including hydrogenations, C-C bond formations, and kinetic resolutions.[1] The parent ligand, along with its sterically and electronically tuned derivatives such as DM-SEGPHOS and DTBM-SEGPHOS, offers a versatile toolkit for chemists to achieve high levels of enantiomeric excess (ee) in the synthesis of complex chiral molecules.[2]

Structural Features and Derivatives

The core of the this compound ligand is its C2-symmetric biaryl backbone, which provides a rigid scaffold for the diphenylphosphino groups.[1] This rigidity is crucial for creating a well-defined chiral pocket upon coordination to a metal center. The key to the enhanced performance of this compound lies in the narrower dihedral angle between the two aryl rings of the backbone compared to BINAP.

To further refine the catalytic properties of this compound, several derivatives have been synthesized by modifying the substituents on the phosphorus atoms. These modifications alter the steric and electronic properties of the ligand, allowing for optimization of the catalyst for specific substrates and reactions.

  • This compound: The parent ligand with diphenylphosphino substituents.

  • DM-SEGPHOS: Features 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms, increasing the electron-donating ability of the ligand.

  • DTBM-SEGPHOS: Incorporates bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, creating a more sterically hindered and electron-rich ligand.[2] This derivative often exhibits exceptional performance in reactions where traditional ligands provide poor results.

  • Fc-Segphos: A ferrocenyl derivative that introduces unique steric and electronic properties.

Segphos_Derivatives cluster_this compound This compound Core cluster_derivatives Derivatives This compound This compound (R = Phenyl) DM_this compound DM-SEGPHOS (R = 3,5-Dimethylphenyl) This compound->DM_this compound Increased Electron Donation DTBM_this compound DTBM-SEGPHOS (R = 3,5-di-tert-butyl-4-methoxyphenyl) This compound->DTBM_this compound Increased Steric Bulk & Electron Donation Fc_this compound Fc-Segphos (R = Ferrocenyl) This compound->Fc_this compound Unique Steric & Electronic Properties

Logical relationship of this compound and its key derivatives.

Performance in Asymmetric Catalysis: A Quantitative Overview

This compound and its derivatives have demonstrated exceptional performance across a wide range of asymmetric catalytic reactions. The following tables summarize key quantitative data for some of the most important applications.

Table 1: Ru-Catalyzed Asymmetric Hydrogenation of β-Ketoesters
EntrySubstrateLigandS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
1Methyl 3-oxobutanoate(S)-Segphos10,00010801510099.2
2Ethyl 3-oxo-3-phenylpropanoate(R)-Segphos2,000505020>9998.4
3Ethyl 4-chloro-3-oxobutanoate(R)-Segphos10,0003035410098.4
4Methyl 3-oxopentanoate(S)-DM-Segphos10,00010801510099.5
Table 2: Cu-Catalyzed Asymmetric Hydrosilylation of Aryl Ketones
EntrySubstrateLigandS/L RatioTemp (°C)Time (h)Yield (%)ee (%)
1Acetophenone(R)-DTBM-Segphos2,000RT0.59898.2
22-Acetylpyridine(R)-DTBM-Segphos2,000RT0.59997.0
33-Acetylpyridine(R)-DTBM-Segphos2,000RT0.59998.1
41-Acetonaphthone(R)-DTBM-Segphos2,000RT0.59998.5
Table 3: Pd-Catalyzed Asymmetric Allylic Amination
EntryAllylic SubstrateNucleophileLigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1(E)-Methyl 2-acetoxy-4-phenylbut-3-enoateBenzylamine(R)-DTBM-SegphosTHF25129598
2(E)-Ethyl 2-acetoxy-4-(4-methoxyphenyl)but-3-enoateMorpholine(R)-DTBM-SegphosTHF25249297
3(E)-tert-Butyl 2-acetoxy-4-phenylbut-3-enoateDibenzylamine(R)-DTBM-SegphosTHF25189899

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound ligand and a representative example of its application in asymmetric catalysis.

Synthesis of (R)-Segphos

The synthesis of enantiomerically pure this compound typically involves a multi-step process that includes the formation of the biaryl backbone, phosphinylation, resolution of the resulting racemic mixture, and final reduction. A common strategy involves the synthesis and resolution of the bis(phosphine oxide) intermediate.[1]

Step 1: Synthesis of racemic 5,5'-Bis(diphenylphosphinoyl)-4,4'-bi-1,3-benzodioxole

This step often employs an Ullmann-type homocoupling of an appropriate aryl halide precursor.[1]

  • Materials: 4-Bromo-5-(diphenylphosphinoyl)-1,3-benzodioxole, copper powder, dimethylformamide (DMF).

  • Procedure: A mixture of 4-bromo-5-(diphenylphosphinoyl)-1,3-benzodioxole and activated copper powder in anhydrous DMF is heated at reflux under an inert atmosphere for 24-48 hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the racemic bis(phosphine oxide).

Step 2: Resolution of racemic 5,5'-Bis(diphenylphosphinoyl)-4,4'-bi-1,3-benzodioxole

A classical resolution using a chiral resolving agent is employed to separate the enantiomers.[1]

  • Materials: Racemic bis(phosphine oxide), (+)-(2S,3S)-O,O'-dibenzoyltartaric acid (DBTA), suitable solvent (e.g., methanol/acetone mixture).

  • Procedure: The racemic bis(phosphine oxide) is dissolved in a minimal amount of a hot solvent mixture. A solution of (+)-DBTA (0.5 equivalents) in the same solvent is added. The mixture is allowed to cool slowly to room temperature, inducing the crystallization of one diastereomeric salt. The crystals are collected by filtration, washed with a cold solvent, and dried. The enantiomeric purity of the resolved bis(phosphine oxide) is determined by chiral HPLC. The mother liquor can be treated to recover the other enantiomer.

Step 3: Reduction to (R)-Segphos

The enantiomerically pure bis(phosphine oxide) is reduced to the final this compound ligand.

  • Materials: Enantiomerically pure (R)-5,5'-Bis(diphenylphosphinoyl)-4,4'-bi-1,3-benzodioxole, trichlorosilane (HSiCl₃), triethylamine (NEt₃) or other suitable base, anhydrous toluene.

  • Procedure: The enantiomerically pure bis(phosphine oxide) is dissolved in anhydrous toluene under an inert atmosphere. Triethylamine is added, followed by the dropwise addition of trichlorosilane at 0 °C. The reaction mixture is then heated at reflux for several hours. After cooling, the reaction is carefully quenched with an aqueous solution of sodium hydroxide. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford (R)-Segphos as a white solid.

Segphos_Synthesis_Workflow Aryl_Halide Aryl Halide Precursor Racemic_Bisoxide Racemic Bis(phosphine oxide) Aryl_Halide->Racemic_Bisoxide Ullmann Coupling Resolution Resolution with Chiral Resolving Agent Racemic_Bisoxide->Resolution Resolved_Bisoxide (R)-Bis(phosphine oxide) Resolution->Resolved_Bisoxide Fractional Crystallization Reduction Reduction Resolved_Bisoxide->Reduction This compound (R)-Segphos Reduction->this compound

General workflow for the synthesis of (R)-Segphos.
Ru-Catalyzed Asymmetric Hydrogenation of Methyl 3-Oxobutanoate

This protocol is a representative example of the use of a Ru-Segphos complex in asymmetric hydrogenation.

  • Materials: [RuCl₂(benzene)]₂, (S)-Segphos, methyl 3-oxobutanoate, methanol, hydrogen gas.

  • Catalyst Preparation (in situ): In a glovebox, [RuCl₂(benzene)]₂ and (S)-Segphos (in a 1:1.1 molar ratio of Ru:ligand) are dissolved in anhydrous, degassed methanol in a pressure vessel. The mixture is stirred at room temperature for 1 hour to form the active catalyst complex.

  • Hydrogenation Procedure: The substrate, methyl 3-oxobutanoate, is added to the catalyst solution (substrate-to-catalyst ratio, S/C, typically ranging from 1,000 to 10,000). The vessel is sealed, removed from the glovebox, and purged several times with hydrogen gas. The reaction is then pressurized with hydrogen (e.g., 10 atm) and stirred at a controlled temperature (e.g., 80 °C) for the specified time.

  • Work-up and Analysis: After the reaction is complete, the vessel is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product, methyl 3-hydroxybutanoate, are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

Asymmetric_Hydrogenation_Workflow Catalyst_Prep In situ Catalyst Preparation: [RuCl₂(benzene)]₂ + (S)-Segphos in Methanol Substrate_Add Addition of Substrate: Methyl 3-oxobutanoate Catalyst_Prep->Substrate_Add Hydrogenation Asymmetric Hydrogenation: H₂ pressure, Temperature Substrate_Add->Hydrogenation Workup Reaction Work-up: Solvent Removal Hydrogenation->Workup Analysis Analysis: Chiral GC or HPLC Workup->Analysis Product Chiral Product: Methyl 3-hydroxybutanoate Analysis->Product

Experimental workflow for a typical Ru-Segphos catalyzed asymmetric hydrogenation.

Conclusion

The this compound family of chiral ligands has established itself as a powerful tool in the field of asymmetric catalysis. The unique structural features of the this compound backbone, combined with the tunability of its derivatives, have enabled the development of highly efficient and enantioselective catalytic systems for a broad range of chemical transformations. The data and protocols presented in this technical guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for the successful application of this compound ligands in their synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, the importance of privileged ligands like this compound in both academic research and industrial processes is set to expand further.

References

The Pivotal Role of the Dihedral Angle in Segphos Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric catalysis, the quest for ligands that impart high enantioselectivity and efficiency is paramount. Segphos, a chiral bisphosphine ligand, and its derivatives have emerged as privileged ligands in a multitude of transition metal-catalyzed reactions, frequently outperforming its predecessor, BINAP. At the heart of this compound's success lies a critical structural parameter: its narrower dihedral angle. This technical guide delves into the profound significance of the this compound dihedral angle, offering a comprehensive analysis of its influence on catalytic performance. Through a compilation of quantitative data, detailed experimental protocols, and mechanistic visualizations, this document serves as a vital resource for researchers and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Architectural Advantage of this compound

This compound ((R)- or (S)-5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole) was strategically designed with a narrower dihedral angle in its biaryl backbone compared to the widely used BINAP ligand.[1][2] This seemingly subtle structural modification has profound implications for the ligand's steric and electronic properties upon coordination to a metal center. The reduced dihedral angle creates a more rigid and well-defined chiral pocket, enhancing the spatial discrimination of substrates and leading to superior enantioselectivity and often higher catalytic activity in asymmetric transformations.[1][3]

The parent this compound ligand has been further refined through the introduction of various substituents on the phosphorus atoms, leading to a family of ligands with fine-tuned properties. Notable derivatives include DM-Segphos, with 3,5-dimethylphenyl groups, and the highly bulky DTBM-Segphos, featuring 3,5-di-tert-butyl-4-methoxyphenyl groups.[4] These modifications allow for a tailored approach to catalyst design, optimizing performance for specific substrates and reactions.

Quantitative Analysis: The Dihedral Angle's Impact on Catalytic Performance

The narrower dihedral angle of this compound directly translates to improved performance in a variety of asymmetric catalytic reactions, most notably in hydrogenation. The following tables provide a comparative summary of quantitative data for this compound and its derivatives against BINAP in key transformations.

Dihedral Angle Comparison

The fundamental structural difference between this compound and BINAP is quantified by their dihedral angles.

LigandDihedral Angle (°)
This compound64.99
BINAP73.49

Table 1: Comparison of the biaryl dihedral angles of this compound and BINAP.

Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to form chiral alcohols is a cornerstone of pharmaceutical synthesis. Ruthenium- and rhodium-catalyzed reactions, in particular, highlight the superiority of this compound-type ligands.

SubstrateLigandCatalyst SystemSolventYield (%)ee (%)
Methyl acetoacetate(S)-Segphos[RuCl₂(S)-Segphos(dmf)n]Methanol>9998.2 (R)
Methyl acetoacetate(S)-BINAP[RuCl₂(S)-BINAP(dmf)n]Methanol>9995.5 (R)
Acetophenone(R)-DM-SegphosRuCl₂((R)-DM-Segphos)((R,R)-DPEN)2-Propanol>9999 (R)
Acetophenone(R)-BINAPRuCl₂((R)-BINAP)((R,R)-DPEN)2-Propanol9897 (R)
1'-Acetonaphthone(S)-DTBM-SegphosRuCl₂((S)-DTBM-Segphos)((S,S)-DPEN)2-Propanol>99>99 (S)
1'-Acetonaphthone(S)-BINAPRuCl₂((S)-BINAP)((S,S)-DPEN)2-Propanol9592 (S)

Table 2: Comparative performance of this compound and BINAP ligands in the asymmetric hydrogenation of ketones.

Asymmetric Hydrogenation of β-Keto Esters

The synthesis of chiral β-hydroxy esters, valuable building blocks in drug discovery, is another area where this compound ligands excel.

SubstrateLigandCatalyst SystemSolventYield (%)ee (%)
Ethyl 4-chloroacetoacetate(R)-Segphos[RuI((R)-segphos)(p-cymene)]IEthanol9899.1 (R)
Ethyl 4-chloroacetoacetate(R)-BINAP[RuI((R)-binap)(p-cymene)]IEthanol9797.5 (R)
Methyl 3-oxopentanoate(S)-DM-SegphosRu(OAc)₂((S)-DM-Segphos)Methanol10099.5 (S)
Methyl 3-oxopentanoate(S)-BINAPRu(OAc)₂((S)-BINAP)Methanol10098.0 (S)

Table 3: Comparative performance in the asymmetric hydrogenation of β-keto esters.

Experimental Protocols

To facilitate the application of these powerful catalytic systems, detailed experimental protocols for representative reactions are provided below.

Synthesis of a Ru-Segphos Catalyst: [RuCl₂((S)-Segphos)(dmf)n]

Materials:

  • [Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene)

  • (S)-Segphos

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk flask is charged with [Ru(cod)Cl₂]n (1.0 eq) and (S)-Segphos (1.05 eq).

  • Anhydrous toluene is added, and the mixture is stirred at 80 °C for 4 hours.

  • The solvent is removed under reduced pressure.

  • Anhydrous DMF is added, and the mixture is stirred at room temperature for 1 hour.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the orange to brown solid product.

Asymmetric Hydrogenation of Methyl Acetoacetate using Ru/(S)-Segphos

Materials:

  • [RuCl₂((S)-Segphos)(dmf)n]

  • Methyl acetoacetate

  • Methanol, anhydrous and degassed

  • Hydrogen gas (high purity)

Procedure:

  • A high-pressure autoclave is charged with [RuCl₂((S)-Segphos)(dmf)n] (0.001 mol%).

  • The autoclave is sealed and purged with argon.

  • Anhydrous and degassed methanol is added, followed by methyl acetoacetate (1.0 eq).

  • The autoclave is purged with hydrogen gas three times and then pressurized to 10 atm of H₂.

  • The reaction mixture is stirred at 50 °C for 12 hours.

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the chiral β-hydroxy ester.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Copper-Hydride Catalyzed Asymmetric Hydrosilylation of a Prochiral Ketone using (R)-DTBM-Segphos

Materials:

  • Copper(I) chloride (CuCl)

  • Sodium tert-butoxide (NaOt-Bu)

  • (R)-DTBM-Segphos

  • Polymethylhydrosiloxane (PMHS)

  • Prochiral ketone

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a nitrogen-filled glovebox, a flame-dried round-bottom flask is charged with CuCl (1.0 mol%), NaOt-Bu (1.0 mol%), and (R)-DTBM-Segphos (1.1 mol%).

  • Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes.

  • The mixture is cooled to -50 °C, and PMHS (2.0 eq) is added.

  • A solution of the prochiral ketone (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at -50 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Visualizations

The enhanced enantioselectivity of this compound-based catalysts stems from the well-defined chiral environment it imposes on the metal center. This rigidity and steric hindrance dictate the substrate's approach, favoring one transition state over the other.

Logical Relationship of this compound and its Derivatives

Segphos_Derivatives cluster_this compound This compound Core cluster_derivatives Derivatives Segphos_Backbone 4,4'-Bi-1,3-benzodioxole Backbone This compound This compound (R = Phenyl) Segphos_Backbone->this compound P(Ph)₂ DM_this compound DM-Segphos (R = 3,5-Dimethylphenyl) Segphos_Backbone->DM_this compound P(3,5-Me₂C₆H₃)₂ DTBM_this compound DTBM-Segphos (R = 3,5-di-tert-butyl-4-methoxyphenyl) Segphos_Backbone->DTBM_this compound P(3,5-tBu₂-4-MeOC₆H₂)₂ Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (in-situ) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis Precursor Ru Precursor + (S)-Segphos Solvent Anhydrous Solvent (e.g., Methanol) Precursor->Solvent Dissolve & Stir Substrate Add Substrate (e.g., Ketone) Solvent->Substrate Hydrogenation Pressurize with H₂ (e.g., 10 atm, 50 °C) Substrate->Hydrogenation Depressurize Cool & Depressurize Hydrogenation->Depressurize Purification Purification (Chromatography) Depressurize->Purification Analysis Analysis (Chiral HPLC) Purification->Analysis Catalytic_Cycle Ru_precatalyst [RuCl₂((S)-Segphos)] Active_RuH [RuH((S)-Segphos)]⁺ Ru_precatalyst->Active_RuH + H₂ - HCl Substrate_Complex {[RuH((S)-Segphos)(S)]}⁺ (S = Ketone) Active_RuH->Substrate_Complex + Ketone Hydride_Transfer Hydride Transfer (Transition State) Substrate_Complex->Hydride_Transfer Product_Complex [Ru((S)-Segphos)(ROH)]²⁺ (ROH = Chiral Alcohol) Hydride_Transfer->Product_Complex Enantiodetermining Step Product_Complex->Active_RuH - Chiral Alcohol + H₂ Product_Release Product Release Product_Complex->Product_Release

References

Chiral Organophosphorus Ligands: A Technical Guide for Asymmetric Catalysis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral organophosphorus compounds are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure molecules that are crucial for the pharmaceutical, agrochemical, and fine chemical industries. Their remarkable ability to form chiral metal complexes allows for precise stereochemical control in a wide array of chemical transformations, converting prochiral substrates into single enantiomers with high efficiency and selectivity.

The field was revolutionized by the pioneering work of Knowles and Kagan in the 1960s and 1970s, which demonstrated the feasibility of using chiral phosphine-metal complexes for enantioselective hydrogenations. This culminated in the first industrial application of asymmetric catalysis: the synthesis of L-DOPA, a key drug for treating Parkinson's disease, utilizing the rhodium complex of the chiral diphosphine ligand DIPAMP. This breakthrough, which earned William S. Knowles a share of the 2001 Nobel Prize in Chemistry, laid the groundwork for the development of a vast and diverse arsenal of chiral organophosphorus ligands.[1]

This technical guide provides an in-depth exploration of the core principles, classification, synthesis, and applications of these vital ligands, with a particular focus on their role in drug development.

Classification of Chiral Organophosphorus Ligands

Chiral organophosphorus ligands can be broadly categorized based on the location of the chiral element, which dictates their steric and electronic properties and, consequently, their catalytic performance.

Ligands with Backbone Chirality

This is the largest and most diverse class, where chirality resides in the carbon skeleton connecting the phosphorus atoms. This design allows for extensive modularity, enabling fine-tuning of the ligand's properties.

  • Axially Chiral Diphosphines: These ligands, exemplified by the renowned BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), possess a C2-symmetric biaryl backbone. The chirality arises from restricted rotation (atropisomerism) around the aryl-aryl bond. The dihedral angle of the biaryl system creates a well-defined chiral pocket around the metal center.

  • Ferrocene-Based Diphosphines: Ligands such as the Josiphos family incorporate a ferrocene scaffold, which imparts planar chirality. They are known for their robustness and high performance in various catalytic reactions, particularly in industrial settings.

  • Phospholane-Based Diphosphines: Ligands like DuPhos (1,2-bis(2,5-dialkylphospholano)benzene) feature chiral phospholane rings. The chirality is introduced from readily available chiral starting materials, and the substituents on the phospholane rings can be easily varied to modulate the ligand's steric bulk.

P-Chirogenic Ligands

In this class, the phosphorus atom itself is the stereocenter. While synthetically more challenging to prepare, P-chirogenic ligands can offer exceptional levels of enantioselectivity due to the proximity of the chiral center to the metal.[2] Examples include DIPAMP and TangPhos. The development of synthetic methods using phosphine-boranes has facilitated the creation of a wider range of these ligands.[2]

Phosphoramidites and Other P-Heteroatom Ligands

This class of ligands, which includes phosphites, phosphonites, and phosphoramidites, has gained prominence due to their modular and straightforward synthesis. They are often monodentate and can be readily prepared from chiral diols or amines. Their electronic properties are easily tunable, making them highly effective in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation.[3][4][5]

Caption: A diagram illustrating the main classes of chiral organophosphorus ligands.

Synthesis of Key Chiral Organophosphorus Ligands

The synthesis of chiral organophosphorus ligands is a critical aspect of their application. The following sections provide an overview of the synthetic strategies for some of the most important ligand families.

Experimental Protocol: Synthesis of (R)-BINAP

The synthesis of BINAP typically starts from BINOL (1,1'-bi-2-naphthol). The following is a representative protocol.

Step 1: Synthesis of (R)-1,1'-bi-2-naphthol ditriflate

  • To an oven-dried flask under a nitrogen atmosphere, add (R)-(+)-1,1'-bi-2-naphthol, dry methylene chloride, and dry pyridine.

  • Cool the mixture in an ice bath to 5-10 °C.

  • Slowly add triflic anhydride to the solution.

  • Stir the reaction at room temperature overnight.

  • Work up the reaction by adding hexane and filtering through a pad of silica gel.

  • Concentrate the filtrate under vacuum to yield the ditriflate as a white solid.

Step 2: Synthesis of (R)-(+)-BINAP

  • In a separate oven-dried flask under nitrogen, charge [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)).

  • Add anhydrous dimethylformamide (DMF) and diphenylphosphine.

  • Heat the resulting dark red solution to 100 °C for 30 minutes.

  • In another flask, dissolve the chiral ditriflate of binaphthol and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous DMF.

  • Add the solution of the ditriflate and DABCO to the nickel complex solution.

  • Add additional portions of diphenylphosphine over several hours while maintaining the temperature at 100 °C.

  • Continue heating until the ditriflate is consumed (typically 2-3 days).

  • Cool the dark brown solution and stir for 2 hours to precipitate the product.

  • Filter the solid, wash with methanol, and dry under vacuum to yield (R)-BINAP as a white to off-white crystalline compound.

Caption: A simplified workflow for the synthesis of (R)-BINAP from (R)-BINOL.

Applications in Asymmetric Catalysis

Chiral organophosphorus ligands are instrumental in a multitude of asymmetric catalytic reactions. The following sections highlight their application in key transformations relevant to drug synthesis.

Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most widely used and atom-economical methods for creating stereocenters. Chiral phosphine-metal complexes, particularly with rhodium, ruthenium, and iridium, are highly effective catalysts.

Asymmetric Hydrogenation of β-Keto Esters: The enantioselective reduction of β-keto esters to chiral β-hydroxy esters is a crucial transformation in the synthesis of many pharmaceuticals. Ru-BINAP complexes are particularly effective for this reaction, often providing excellent enantioselectivities and high turnover numbers.

Table 1: Performance of Ru-BINAP in the Asymmetric Hydrogenation of β-Keto Esters

SubstrateCatalyst SystemS/C RatioYield (%)ee (%)Reference
Methyl acetoacetateRuBr₂[(R)-BINAP]10,00010099[6]
Ethyl benzoylacetateRu(OAc)₂[(S)-BINAP]1,000>9998
Ethyl 4-chloroacetoacetate[RuCl((R)-binap)(p-cymene)]Cl2,00010099

Asymmetric Hydrogenation of Imines: The enantioselective hydrogenation of imines to chiral amines is a direct route to valuable intermediates for many active pharmaceutical ingredients (APIs). Iridium complexes with Josiphos-type ligands have shown exceptional performance in this area.

Table 2: Performance of Ir-Josiphos in the Asymmetric Hydrogenation of Imines

SubstrateLigandS/C RatioConversion (%)ee (%)Reference
N-(1-phenylethylidene)aniline(R,S)-PPF-P(t-Bu)₂1,000>9998
N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine(R,SFc)-Xyliphos>7,000,00010079[7]
2,6-disubstituted quinoline(R)-MeO-BIPHEP--96

Caption: A simplified catalytic cycle for metal-catalyzed asymmetric hydrogenation.

Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or asymmetric allylic alkylation, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds.[8] Palladium catalysts bearing chiral phosphine ligands, such as the Trost ligands, are highly effective in controlling the stereochemistry of this transformation.[9]

Table 3: Performance of Pd-Trost Ligands in Asymmetric Allylic Alkylation

Allylic SubstrateNucleophileLigandYield (%)ee (%)Reference
rac-1,3-diphenyl-2-propenyl acetateDimethyl malonate(S,S)-Trost Ligand9899
rac-3-acetoxycyclopentenePhenol(R,R)-Trost Ligand9596
rac-3-acetoxycyclohexenePhthalimide(S,S)-Trost Ligand8597

Applications in Drug Development

The impact of chiral organophosphorus ligands is profoundly felt in the pharmaceutical industry, where the enantioselective synthesis of drugs is often a critical factor for efficacy and safety.

Case Study: Synthesis of Sitagliptin

Sitagliptin (Januvia®), a treatment for type 2 diabetes, is a prime example of the industrial application of asymmetric hydrogenation. In a highly efficient synthesis developed by Merck, the key chiral amine is prepared via the asymmetric hydrogenation of an enamine. The catalyst of choice is a rhodium complex of a Josiphos-type ligand, which provides the desired product with high enantioselectivity and productivity.[4][10] This "green" synthesis significantly reduces waste compared to previous routes.[4]

Case Study: Synthesis of Aprepitant

Aprepitant (Emend®), an antiemetic agent used in chemotherapy, is another complex molecule whose synthesis has been optimized using asymmetric catalysis. While the commercial synthesis involves a crystallization-induced dynamic resolution, the synthesis of the chiral alcohol precursor can be achieved via catalytic asymmetric transfer hydrogenation, a related process often employing chiral ligands.[11] The development of a greener synthesis for Aprepitant has led to a significant reduction in waste and energy consumption.[6][12]

Other Notable Examples
  • Naproxen: This nonsteroidal anti-inflammatory drug can be synthesized via the asymmetric hydrogenation of an acrylic acid derivative using a Ru-BINAP catalyst.[1]

  • (S)-Metolachlor: This widely used herbicide is produced on a massive scale via the iridium-catalyzed asymmetric hydrogenation of an imine, employing a Josiphos-type ligand. The process operates with a remarkably high turnover number.[7]

Experimental Protocols for Asymmetric Catalysis

The following provides a general procedure for a typical asymmetric hydrogenation reaction.

General Experimental Protocol for Asymmetric Hydrogenation of a Prochiral Ketone

  • Catalyst Preparation (in situ):

    • In a glovebox, charge a Schlenk flask with the chiral diphosphine ligand (e.g., (R)-BINAP) and a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂).

    • Add a degassed solvent (e.g., isopropanol).

    • Stir the mixture at room temperature for a specified time to form the active catalyst.

  • Hydrogenation Reaction:

    • In a separate vessel, dissolve the ketone substrate in degassed solvent.

    • Transfer the substrate solution to a high-pressure autoclave.

    • Add the prepared catalyst solution to the autoclave via cannula.

    • Add a solution of a base (e.g., t-BuOK in isopropanol).

    • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a specified temperature for the required time.

  • Workup and Analysis:

    • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion

Chiral organophosphorus ligands have fundamentally transformed the landscape of asymmetric synthesis. Their modularity, tunability, and high efficacy have made them indispensable tools for chemists in academia and industry. The ability to rationally design ligands for specific transformations has led to the development of highly efficient and selective catalysts for a wide range of reactions, most notably asymmetric hydrogenation and allylic alkylation.

The application of these ligands in the synthesis of pharmaceuticals has had a profound impact on drug development, enabling the large-scale, cost-effective, and environmentally benign production of enantiomerically pure drugs. As the demand for complex chiral molecules continues to grow, the development of new and improved organophosphorus ligands will undoubtedly remain a vibrant and crucial area of research, driving innovation in chemical synthesis and enabling the creation of the next generation of medicines.

References

The Pivotal Role of Segphos in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of asymmetric catalysis, the quest for chiral ligands that impart high stereoselectivity, broad substrate scope, and robust catalytic activity is paramount. Among the pantheon of privileged ligands, Segphos and its derivatives have emerged as a cornerstone for the synthesis of enantiomerically enriched compounds. Developed by Takasago International Corporation, this family of atropisomeric biaryl diphosphine ligands has demonstrated exceptional efficacy in a multitude of transition-metal-catalyzed reactions, solidifying its importance in both academic research and industrial-scale synthesis, particularly in the realm of drug development.

This technical guide provides an in-depth exploration of the role of this compound in asymmetric catalysis. We will delve into its structural features, the mechanistic underpinnings of its stereochemical control, and its application in a wide array of catalytic transformations. Detailed experimental protocols for key reactions, comprehensive tables of quantitative data, and visual diagrams of catalytic cycles are presented to equip researchers with the practical knowledge to effectively harness the power of this compound in their synthetic endeavors.

The this compound Ligand Family: Structure and Synthesis

This compound, chemically known as (4,4'-bi-1,3-benzodioxole)-5,5'-diylbis(diphenylphosphane), is a C₂-symmetric biaryl phosphine ligand. Its defining structural feature is the atropisomeric 4,4′-bi-1,3-benzodioxole backbone, which imparts a rigid and well-defined chiral pocket around a coordinated metal center.[1] This unique architecture, characterized by a narrower dihedral angle compared to its predecessor BINAP, leads to enhanced enantioselectivity and often higher catalytic activity.[1]

The this compound family includes several important derivatives where the phenyl groups on the phosphorus atoms are modified to fine-tune the ligand's steric and electronic properties. The most common derivatives are:

  • DM-Segphos: The phenyl groups are replaced by 3,5-dimethylphenyl (xylyl) groups, increasing the electron-donating ability of the ligand.

  • DTBM-Segphos: Features bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms, which provides significant steric hindrance and can be advantageous for achieving high selectivity.

The general synthesis of this compound involves a multi-step process that begins with the construction of the biaryl backbone, typically through a copper-catalyzed Ullmann coupling of an appropriate aryl halide. This is followed by the introduction of the phosphine moieties. A crucial step in the synthesis is the resolution of the racemic bis(phosphine oxide) intermediate, often achieved through diastereomeric salt formation with a chiral resolving agent like (+)-(2S,3S)-O,O-dibenzoyltartaric acid (DBTA), followed by fractional crystallization. The separated enantiopure bis(phosphine oxide) is then reduced to the final this compound ligand.

Applications in Asymmetric Catalysis

This compound and its derivatives have proven to be highly effective ligands for a variety of transition metals, including ruthenium, rhodium, palladium, copper, and silver. This versatility has led to their widespread use in numerous asymmetric transformations.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and this compound-metal complexes are among the most powerful catalysts for this transformation.

Ruthenium-Catalyzed Hydrogenation of Ketones: Ru-Segphos catalysts are particularly effective for the asymmetric hydrogenation of a wide range of prochiral ketones to produce chiral secondary alcohols with high enantiomeric excess. These reactions are often carried out under mild conditions and are tolerant of various functional groups.

Table 1: Ru-Catalyzed Asymmetric Hydrogenation of Ketones with this compound-type Ligands

EntrySubstrateCatalyst (Ligand)S/C RatioH₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%)
1AcetophenoneRuCl₂((R)-DM-Segphos)(dpen)1000:11030Methanol>9999 (R)
21'-AcetonaphthoneRuCl₂((R)-DM-Segphos)(dpen)1000:11030Methanol>9998 (R)
32-AcetylfuranRuCl₂((R)-DM-Segphos)(dpen)1000:11030Methanol>9997 (R)
4Methyl acetoacetateRuBr₂((R)-Segphos)10000:15050Methanol10099 (R)
5Ethyl 4-chloroacetoacetateRuBr₂((R)-Segphos)2000:15050Methanol10098 (R)

Data compiled from various sources.

Rhodium-Catalyzed Hydrogenation of Olefins: Rh-Segphos complexes are highly efficient for the asymmetric hydrogenation of functionalized olefins, such as enamides and α,β-unsaturated esters, providing access to chiral amino acids and other valuable building blocks.

Table 2: Rh-Catalyzed Asymmetric Hydrogenation of Olefins with this compound-type Ligands

EntrySubstrateCatalyst (Ligand)S/C RatioH₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate[Rh(cod)₂]BF₄ / (R)-DM-Segphos1000:1125Methanol>9999 (R)
2(Z)-α-(Acetamido)acrylic acid[Rh(cod)₂]BF₄ / (R)-DM-Segphos1000:1125Methanol>9998 (R)
3Dimethyl itaconate[Rh(cod)₂]BF₄ / (R)-Segphos1000:1125Methanol>9999 (S)
4N-(1-(4-chlorophenyl)vinyl)acetamide[Rh(cod)₂]BF₄ / (R)-DM-Segphos500:11025Methanol>9997 (R)

Data compiled from various sources.

Asymmetric 1,4-Conjugate Addition

The rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated compounds is a powerful method for the enantioselective formation of carbon-carbon bonds. This compound and its derivatives have been instrumental in the development of highly selective catalysts for this transformation.

Table 3: Rh-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Enones with (R)-Segphos

EntrySubstrateTemp (°C)SolventYield (%)ee (%)
12-Cyclohexen-1-one100Dioxane/H₂O9999 (R)
22-Cyclopenten-1-one100Dioxane/H₂O9699 (R)
32-Cyclohepten-1-one100Dioxane/H₂O9899 (R)
4(E)-5-Phenyl-3-penten-2-one100Dioxane/H₂O9997 (R)

Data compiled from various sources.

Asymmetric Hydrosilylation

Copper-hydride catalysts ligated by this compound, particularly DTBM-Segphos, are highly effective for the asymmetric hydrosilylation of ketones and other unsaturated compounds. These reactions provide a mild and efficient route to chiral alcohols and other reduced products.

Table 4: Cu-Catalyzed Asymmetric Hydrosilylation of Ketones with (R)-DTBM-Segphos

EntrySubstrateS/L RatioTemp (°C)SolventYield (%)ee (%)
1Acetophenone2000:1-78Toluene9892
24'-Methoxyacetophenone2000:1-78Toluene9994
32'-Acetonaphthone2000:1-78Toluene9795
43-Acetylpyridine2000:1-78Toluene9590
5Ethyl benzoylformate1000:1-78Toluene9698

Data compiled from various sources.

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the construction of stereogenic centers. This compound derivatives, with their tunable steric and electronic properties, have been successfully employed as ligands in these reactions.

Table 5: Pd-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate with Dimethyl Malonate

EntryLigandBaseSolventYield (%)ee (%)
1(R)-SegphosBSA, AcOKCH₂Cl₂9592 (S)
2(R)-DM-SegphosBSA, AcOKCH₂Cl₂9694 (S)
3(R)-DTBM-SegphosBSA, AcOKCH₂Cl₂9896 (S)

BSA = N,O-Bis(trimethylsilyl)acetamide Data compiled from various sources.

Asymmetric Cycloaddition Reactions

This compound-ligated metal complexes have also been utilized in asymmetric cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, to construct chiral heterocyclic scaffolds with high stereocontrol.

Table 6: Ag-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide with N-Phenylmaleimide

EntryLigandSolventYield (%)exo/endoee (exo) (%)
1(S)-SegphosTHF98>99:195
2(S)-DM-SegphosTHF99>99:197
3(S)-DTBM-SegphosTHF99>99:198

Data compiled from various sources.

Mechanistic Insights and Catalytic Cycles

The high efficiency and stereoselectivity of this compound-catalyzed reactions are a direct consequence of the well-defined chiral environment it creates around the metal center. The rigid biaryl backbone and the tunable steric and electronic properties of the phosphine substituents play a crucial role in differentiating the energies of the diastereomeric transition states, thus leading to high enantioselectivity.

Below are representative catalytic cycles for key this compound-mediated transformations.

Ru_Hydrogenation Ru_precatalyst [Ru(II)X₂(this compound)] Active_RuH Active Ru(II)-H Species Ru_precatalyst->Active_RuH Activation (+ H₂, - HX) Substrate_complex [Ru(II)-H(Substrate)] Active_RuH->Substrate_complex Substrate Coordination Hydride_insertion Hydride Insertion (Enantiodetermining Step) Substrate_complex->Hydride_insertion Product_complex [Ru(II)(Product)] Hydride_insertion->Product_complex Product_release Product Release Product_complex->Product_release Product_release->Active_RuH Regeneration

Caption: General catalytic cycle for Ru-Segphos catalyzed asymmetric hydrogenation of ketones.

Rh_Conjugate_Addition Rh_precatalyst [Rh(I)(this compound)]⁺ Aryl_Rh [Ar-Rh(I)(this compound)] Rh_precatalyst->Aryl_Rh Transmetalation (+ ArB(OH)₂) Enone_complex [Ar-Rh(I)(Enone)(this compound)] Aryl_Rh->Enone_complex Enone Coordination Migratory_insertion Migratory Insertion (Enantiodetermining Step) Enone_complex->Migratory_insertion Rh_enolate [Rh(I)-Enolate] Migratory_insertion->Rh_enolate Protonolysis Protonolysis Rh_enolate->Protonolysis Protonolysis->Rh_precatalyst Product Release & Catalyst Regeneration

Caption: General catalytic cycle for Rh-Segphos catalyzed asymmetric 1,4-addition of arylboronic acids.

Cu_Hydrosilylation Cu_precatalyst [Cu(I)X(this compound)] Active_CuH [Cu(I)-H(this compound)] Cu_precatalyst->Active_CuH Hydride Source (e.g., Silane) Substrate_complex [Cu(I)-H(Ketone)] Active_CuH->Substrate_complex Ketone Coordination Hydride_transfer Hydride Transfer (Enantiodetermining Step) Substrate_complex->Hydride_transfer Cu_alkoxide [Cu(I)-Alkoxide] Hydride_transfer->Cu_alkoxide Silylation Silylation Cu_alkoxide->Silylation Silylation->Active_CuH Product Release & Catalyst Regeneration

Caption: General catalytic cycle for Cu-Segphos catalyzed asymmetric hydrosilylation of ketones.

Detailed Experimental Protocols

To facilitate the practical application of this compound in the laboratory, detailed experimental protocols for key transformations are provided below.

General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of Ketones

Materials:

  • Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)

  • This compound or its derivative (e.g., (R)-DM-Segphos)

  • Chiral diamine (e.g., (R,R)-DPEN)

  • Base (e.g., KOtBu)

  • Substrate (ketone)

  • Degassed solvent (e.g., Methanol)

  • Hydrogen gas

Procedure:

  • In a glovebox, a pressure-resistant glass vial is charged with the ruthenium precursor (1 mol%) and the this compound ligand (1.1 mol%).

  • Degassed solvent is added, and the mixture is stirred at room temperature for 10-20 minutes to allow for pre-catalyst formation.

  • The chiral diamine (1.2 mol%) and the base (2.5 mol%) are added, and the mixture is stirred for another 10 minutes.

  • The ketone substrate (1.0 equiv) is added to the vial.

  • The vial is sealed in an autoclave, which is then purged with hydrogen gas (3-5 cycles).

  • The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10-50 atm) and the reaction mixture is stirred at the desired temperature (e.g., 30-50 °C) until the reaction is complete (monitored by TLC or GC/HPLC).

  • After completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral alcohol product.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for Rh-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Enones

Materials:

  • Rhodium precursor (e.g., [Rh(acac)(CO)₂] or [Rh(cod)₂]BF₄)

  • This compound or its derivative (e.g., (R)-Segphos)

  • Arylboronic acid

  • α,β-Unsaturated ketone (enone)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), the rhodium precursor (1-3 mol%) and the this compound ligand (1.1-3.3 mol%) are added.

  • Degassed solvent is added, and the mixture is stirred at room temperature for 15-30 minutes.

  • The arylboronic acid (1.2-1.5 equiv), the enone (1.0 equiv), and the base (1.0-2.0 equiv) are added sequentially.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete (monitored by TLC or GC/HPLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Cu-Catalyzed Asymmetric Hydrosilylation of Ketones

Materials:

  • Copper(I) salt (e.g., CuCl)

  • (R)-DTBM-Segphos

  • Base (e.g., NaOtBu)

  • Hydrosilane (e.g., polymethylhydrosiloxane - PMHS)

  • Substrate (ketone)

  • Solvent (e.g., Toluene)

Procedure:

  • In a glovebox, an oven-dried Schlenk tube is charged with the copper(I) salt (1-2 mol%) and (R)-DTBM-Segphos (1.1-2.2 mol%).

  • Anhydrous toluene is added, and the mixture is stirred at room temperature for 20-30 minutes.

  • The base (1-2 mol%) is added, and the mixture is stirred for another 10 minutes.

  • The solution is cooled to the desired temperature (e.g., -78 °C).

  • The hydrosilane (1.5-2.0 equiv) is added, followed by the ketone substrate (1.0 equiv).

  • The reaction is stirred at the low temperature until completion (monitored by TLC).

  • The reaction is quenched at low temperature by the addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

  • The enantiomeric excess of the resulting alcohol is determined by chiral HPLC or GC.

Conclusion

The this compound family of ligands has undeniably carved a significant niche in the field of asymmetric catalysis. Their unique structural and electronic properties have enabled the development of highly efficient and selective catalysts for a broad spectrum of asymmetric transformations. From the industrial-scale synthesis of chiral alcohols via hydrogenation to the intricate construction of complex molecules through carbon-carbon bond-forming reactions, this compound continues to be a vital tool for chemists in academia and industry. This guide has provided a comprehensive overview of the role of this compound, offering practical data and protocols to aid researchers in leveraging this powerful ligand for the synthesis of enantiomerically pure compounds, thereby advancing the frontiers of drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Segphos-Catalyzed Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segphos, a class of axially chiral biaryl bisphosphine ligands, has emerged as a powerful tool in asymmetric catalysis, particularly in transition metal-catalyzed hydrogenation reactions. Developed by Takasago International Corporation, this compound and its derivatives have demonstrated exceptional performance in the synthesis of chiral molecules with high enantioselectivity, making them invaluable in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in asymmetric hydrogenation.

The parent this compound ligand features a biphenyl backbone with diphenylphosphino groups. Its narrower dihedral angle compared to earlier ligands like BINAP often leads to enhanced enantioselectivity and catalytic activity.[1] Commercially available derivatives include DM-Segphos, with 3,5-dimethylphenyl groups, and DTBM-Segphos, which possesses bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, allowing for fine-tuning of steric and electronic properties to suit specific substrates.[1] These ligands are typically used in combination with transition metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir) to catalyze the asymmetric hydrogenation of a wide range of prochiral substrates, including ketones, alkenes, imines, and arenes.[2][3][4]

Applications in Asymmetric Hydrogenation

This compound-metal complexes are highly effective catalysts for the enantioselective reduction of various functional groups. The choice of the specific this compound ligand and metal precursor is crucial for achieving optimal results for a given substrate.

Asymmetric Hydrogenation of Ketones

The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium-Segphos complexes are particularly effective for the hydrogenation of β-ketoesters, aromatic ketones, and heteroaromatic ketones, providing access to valuable chiral building blocks for drug synthesis.

Table 1: this compound-Catalyzed Asymmetric Hydrogenation of Ketones

EntrySubstrateCatalyst SystemS/C RatioSolventTemp (°C)Pressure (atm H₂)Yield (%)ee (%)Ref
1Methyl acetoacetateRu(OAc)₂((R)-DM-Segphos)10,000Methanol8050>9999 (R)
2Ethyl 4-chloroacetoacetateRuCl₂((S)-Segphos)(dmf)₂2,000Ethanol50109898.2 (S)[3]
3AcetophenoneRuCl₂((S)-TolBINAP)((S,S)-DPEN)100,000Ethanol259>9998 (S)[5]
42-Acetylpyridine[Ir(cod)Cl]₂ / (S)-Segphos100Toluene25509596 (S)[6]
54-Chromanonep-cymene/TsDPEN–Ru5,000Methanol6015>9999[5]
Asymmetric Hydrogenation of Alkenes

The enantioselective hydrogenation of alkenes is a powerful method for the creation of chiral alkanes. Rhodium and Ruthenium complexes of this compound and its derivatives have been successfully applied to the hydrogenation of various substituted alkenes, including α,β-unsaturated esters and enamides.

Table 2: this compound-Catalyzed Asymmetric Hydrogenation of Alkenes

EntrySubstrateCatalyst SystemS/C RatioSolventTemp (°C)Pressure (atm H₂)Yield (%)ee (%)Ref
1Methyl (Z)-α-acetamidocinnamate[Rh(cod)₂]BF₄ / (R,R)-Et-DuPhos1,000MethanolRT3.4>99>99 (R)[7]
2(E)-β-(Acylamino)acrylateRu((R)-Xyl-P-Phos)(C₆H₆)Cl₂10,000Methanol50109899.7[3]
3GeraniolRu(OAc)₂((S)-BINAP)10,000Methanol254>9998[8]
4Pyridine-pyrroline trisubstituted alkeneRu-DTBM-Segphos1,000Toluene6050>95up to 99[4][9]
Asymmetric Hydrogenation of Imines and Heteroaromatics

Chiral amines and their derivatives are ubiquitous in pharmaceuticals. This compound-catalyzed asymmetric hydrogenation of imines and heteroaromatic compounds provides a direct and efficient route to these valuable molecules. Iridium and Palladium catalysts are often employed for these transformations.

Table 3: this compound-Catalyzed Asymmetric Hydrogenation of Imines and Heteroaromatics

EntrySubstrateCatalyst SystemS/C RatioSolventTemp (°C)Pressure (atm H₂)Yield (%)ee (%)Ref
1N-Diphenylphosphinyl ketiminePd(CF₃CO₂)₂ / (S)-Segphos100Trifluoroethanol40309699[7][10]
2N-Tosyl-iminePd(CF₃CO₂)₂ / (S)-SynPhos100Trifluoroethanol40309597[10]
33-Phthalimido-2-aryl pyridinium salt[Ir(cod)Cl]₂ / (R)-Segphos100CH₂Cl₂601009195[4]
42-Alkyl quinoline[Ir(cod)Cl]₂ / (S)-Segphos100THF50509296[7]

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and desired outcomes. All manipulations of air- and moisture-sensitive materials should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Asymmetric Hydrogenation of a β-Ketoester with a Ru-Segphos Catalyst

This protocol is a general guideline for the asymmetric hydrogenation of a β-ketoester using a pre-formed or in-situ generated Ru-Segphos catalyst.

Materials:

  • Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, Ru(OAc)₂)

  • This compound ligand (e.g., (R)-DM-Segphos)

  • β-Ketoester substrate

  • Anhydrous, degassed solvent (e.g., methanol, ethanol)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, add the ruthenium precursor (1.0 mol%) and the this compound ligand (1.1 mol%) to a reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to dissolve the catalyst components. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: Add the β-ketoester substrate to the catalyst solution.

  • Seal the reaction vessel and transfer it to the autoclave.

  • Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for the required time (typically 4-24 hours).

  • Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Asymmetric Hydrogenation of an Alkene with a Rh-Segphos Catalyst

This protocol outlines a general procedure for the Rh-catalyzed asymmetric hydrogenation of a functionalized alkene.

Materials:

  • Rhodium precursor (e.g., [Rh(cod)₂]BF₄)

  • This compound ligand

  • Alkene substrate

  • Anhydrous, degassed solvent (e.g., methanol, THF)

  • Hydrogen gas (high purity)

  • Schlenk flask or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (1.0 mol%) and the this compound ligand (1.1 mol%) in the anhydrous, degassed solvent.

  • Stir the solution at room temperature for 20-30 minutes to form the active catalyst.

  • Reaction Setup: Add the alkene substrate to the catalyst solution.

  • Connect the Schlenk flask to a hydrogen balloon or a high-pressure reactor.

  • Evacuate and backfill the flask with hydrogen gas three times.

  • Stir the reaction mixture under a positive pressure of hydrogen (1-10 atm) at room temperature or elevated temperature as required.

  • Work-up and Analysis: Monitor the reaction progress by TLC or GC. Once the starting material is consumed, carefully vent the hydrogen.

  • Concentrate the reaction mixture in vacuo.

  • Purify the product by flash chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Catalytic Cycle and Mechanism of Enantioselection

The mechanism of this compound-catalyzed asymmetric hydrogenation, particularly with ruthenium catalysts, is generally believed to proceed through an "outer sphere" mechanism. The chirality of the this compound ligand creates a well-defined chiral environment around the metal center, which dictates the facial selectivity of hydrogen addition to the prochiral substrate.

Catalytic_Cycle Catalyst [Ru(this compound)(Solvent)₂]²⁺ H2_Activation [RuH(this compound)(Solvent)]⁺ Catalyst->H2_Activation + H₂ - Solvent, - H⁺ Substrate_Coordination [RuH(this compound)(Substrate)]⁺ H2_Activation->Substrate_Coordination + Substrate - Solvent Hydrogen_Transfer Transition State Substrate_Coordination->Hydrogen_Transfer Intramolecular Hydride Transfer Product_Release [Ru(this compound)(Solvent)₂]²⁺ + Chiral Product Hydrogen_Transfer->Product_Release Reductive Elimination Product_Release->Catalyst Regeneration

Caption: Proposed catalytic cycle for Ru-Segphos catalyzed asymmetric hydrogenation.

Industrial Applications in Drug Development

The high efficiency and selectivity of this compound-catalyzed asymmetric hydrogenation have led to its adoption in the industrial synthesis of several pharmaceutical agents and key intermediates.

  • Synthesis of (+)-CP-99,994: A key intermediate for the NK-1 receptor antagonist (+)-CP-99,994 was synthesized on a gram scale with 92% ee using an Ir/(R)-Segphos catalyzed asymmetric hydrogenation of a 3-phthalimido-2-aryl pyridinium salt.[4]

  • Synthesis of Chiral Alcohols: The asymmetric hydrogenation of β-ketoesters provides access to chiral β-hydroxy esters, which are versatile building blocks for various pharmaceuticals, including carbapenem antibiotics.[3]

  • Synthesis of Chiral Amines: The enantioselective hydrogenation of imines and heteroaromatics is a critical step in the synthesis of numerous chiral amine-containing drugs.

Conclusion

This compound and its derivatives have proven to be a versatile and highly effective class of ligands for asymmetric hydrogenation. Their ability to achieve high enantioselectivities and turnover numbers for a broad range of substrates makes them indispensable tools for the synthesis of chiral molecules in both academic research and industrial drug development. The provided protocols and data serve as a valuable resource for researchers and scientists working in this field. Further optimization of reaction conditions and catalyst systems will continue to expand the scope and utility of this compound-catalyzed asymmetric hydrogenation.

References

Application Notes and Protocols for Rhodium-Segphos Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral ligand Segphos and its derivatives in combination with rhodium catalysts for various asymmetric transformations. Detailed protocols for key reactions, quantitative data on catalyst performance, and mechanistic insights are presented to facilitate the application of this catalytic system in research and development.

Introduction to this compound and its Rhodium Complexes

This compound is a family of atropisomeric biaryl diphosphine ligands characterized by a 4,4'-bi-1,3-benzodioxole backbone. This rigid and C2-symmetric structure, when coordinated to a rhodium center, creates a well-defined chiral pocket that effectively controls the approach of substrates, leading to high stereoselectivity in a variety of chemical reactions.[1][2][3] Derivatives of this compound, such as DM-Segphos with 3,5-dimethylphenyl substituents and DTBM-Segphos with 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms, offer modified steric and electronic properties, allowing for catalyst optimization for specific applications.[1][3]

Key Applications and Performance Data

The Rh/Segphos catalytic system is highly effective in a range of asymmetric reactions, including hydrogenations, conjugate additions, and cyclization reactions.[1][4][5]

Asymmetric Hydrogenation

Rhodium complexes of this compound and its analogues are powerful catalysts for the asymmetric hydrogenation of various functionalized alkenes, leading to the synthesis of chiral molecules with high enantiomeric excess (ee).[1][6]

Table 1: Rhodium-Segphos Catalyzed Asymmetric Hydrogenation of Olefins

EntrySubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
1Methyl 2-acetamidoacrylate[Rh(COD)₂]BF₄ / (R)-SegphosMeOH2512>9999[7]
2Methyl (Z)-2-acetamidocinnamate[Rh(COD)₂]BF₄ / (R)-SegphosToluene2512>9998[7]
3N-(1-phenylvinyl)acetamide[Rh(COD)₂]BF₄ / (R)-DM-SegphosMeOHrt249596[1]
4Dimethyl itaconate[Rh(COD)₂]BF₄ / (R)-DM-SegphosMeOHrt1210099[1]
Asymmetric Conjugate Addition

The rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated compounds is a powerful method for the formation of carbon-carbon bonds with high enantioselectivity.[5][8][9] The this compound ligand plays a crucial role in controlling the stereochemical outcome of this reaction.

Table 2: Rhodium-Segphos Catalyzed Asymmetric Conjugate Addition

EntryElectrophileNucleophileCatalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
12-CyclohexenonePhenylboronic acid[Rh(acac)(CO)₂] / (R)-Segphos1,4-Dioxane/H₂O10039899[1]
2CoumarinPhenylboronic acidRh(acac)(C₂H₄)₂ / (R)-SegphosToluene/H₂O100128899.6[2]
34-OxobutenamidePhenylboronic acid[Rh(COD)Cl]₂ / (R)-SegphosToluene/H₂O80169091[8]
Asymmetric Cyclization Reactions

Rhodium-Segphos catalysts have also been successfully applied to enantioselective cyclization reactions, enabling the construction of complex cyclic molecules with high stereocontrol.[4][10][11]

Table 3: Rhodium-Segphos Catalyzed Asymmetric Cyclization Reactions

| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | ee (%) | Ref. | |---|---|---|---|---|---|---|---|---| | 1 | 1,5-Enyne | [Rh(COD)₂]NTf₂ / (R)-Segphos | Toluene | 70 | 48 | Tetrahydro-azapinone | 82 | 93 |[4] | | 2 | Bisallene | [Rh(cod)Cl]₂ / (R)-DTBM-Segphos / NaBArF | CH₂Cl₂ | rt | 0.5 | Azaspiro compound | 75 | - |[10] |

Experimental Protocols

General Procedure for Asymmetric Hydrogenation

A flame-dried Schlenk tube is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the this compound ligand (1.1 mol%). The vessel is evacuated and backfilled with argon three times. Anhydrous, degassed solvent (e.g., methanol, toluene) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution. The substrate (1.0 mmol) is then added, and the flask is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (balloon or pressure reactor) at the specified temperature for the indicated time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

General Procedure for Asymmetric Conjugate Addition

To a reaction vessel are added the rhodium precursor (e.g., Rh(acac)(CO)₂, 3 mol%), the this compound ligand (3.3 mol%), and the arylboronic acid (1.5 mmol). The vessel is purged with argon. A solution of the α,β-unsaturated substrate (1.0 mmol) in a mixture of solvent (e.g., 1,4-dioxane/water) is added. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the product.

General Procedure for Asymmetric Annulation of 1,5-Enynes[4]

A flame-dried 4 mL vial is charged with the 1,5-enyne substrate (0.1 mmol, 1 equiv) and (R)-Segphos (2.9 mg, 0.0048 mmol, 4.8 mol%). The vial is transferred to a nitrogen-filled glovebox. [Rh(COD)₂]NTf₂ (2.4 mg, 0.004 mmol, 4 mol%) and toluene (0.5 mL) are added. The vial is sealed and removed from the glovebox. The reaction is stirred at 70 °C in a heating block for 48 hours. After cooling to room temperature, the solvent is removed, and the residue is purified by silica gel flash chromatography.[4]

Mechanistic Considerations and Visualizations

The high efficiency and stereoselectivity of the Rh/Segphos catalytic system are attributed to the formation of well-defined catalytic intermediates and transition states.

Catalytic Cycle for Asymmetric Hydrogenation

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of functionalized olefins involves the formation of a rhodium-substrate complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination.[1] The chirality of the product is determined by the facial selectivity of the olefin coordination to the chiral rhodium complex.[1]

G [Rh(this compound)(Solvent)₂]⁺ [Rh(this compound)(Solvent)₂]⁺ Rh-Substrate Complex Rh-Substrate Complex [Rh(this compound)(Solvent)₂]⁺->Rh-Substrate Complex + Substrate - 2 Solvent Rh-Dihydride Complex Rh-Dihydride Complex Rh-Substrate Complex->Rh-Dihydride Complex + H₂ (Oxidative Addition) Rh-Alkyl-Hydride Complex Rh-Alkyl-Hydride Complex Rh-Dihydride Complex->Rh-Alkyl-Hydride Complex Migratory Insertion Rh-Alkyl-Hydride Complex->[Rh(this compound)(Solvent)₂]⁺ Reductive Elimination + Product

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Catalytic Cycle for Asymmetric Conjugate Addition

The mechanism of the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids is believed to proceed through a catalytic cycle involving transmetalation, migratory insertion, and hydrolysis.[1] The enantioselectivity is established during the migratory insertion step, where the chiral ligand environment dictates the facial attack of the aryl group onto the coordinated enone.[1]

G [Rh(this compound)]⁺ [Rh(this compound)]⁺ Aryl-Rh-Segphos Aryl-Rh-Segphos [Rh(this compound)]⁺->Aryl-Rh-Segphos + ArB(OH)₂ (Transmetalation) Rh-Enolate Complex Rh-Enolate Complex Aryl-Rh-Segphos->Rh-Enolate Complex + Enone (Migratory Insertion) Protonated Product Protonated Product Rh-Enolate Complex->Protonated Product + H₂O (Protonolysis) Protonated Product->[Rh(this compound)]⁺ - Product

Caption: Catalytic cycle for Rh-catalyzed conjugate addition.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting a rhodium-Segphos catalyzed reaction, from catalyst preparation to product analysis.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Charge Rh precursor & this compound Charge Rh precursor & this compound Add degassed solvent Add degassed solvent Charge Rh precursor & this compound->Add degassed solvent Stir under inert atmosphere Stir under inert atmosphere Add degassed solvent->Stir under inert atmosphere Add substrate(s) Add substrate(s) Stir under inert atmosphere->Add substrate(s) Set reaction conditions (T, t) Set reaction conditions (T, t) Add substrate(s)->Set reaction conditions (T, t) Monitor reaction progress (TLC, GC, LCMS) Monitor reaction progress (TLC, GC, LCMS) Set reaction conditions (T, t)->Monitor reaction progress (TLC, GC, LCMS) Quench reaction Quench reaction Monitor reaction progress (TLC, GC, LCMS)->Quench reaction Solvent removal Solvent removal Quench reaction->Solvent removal Purification (Chromatography) Purification (Chromatography) Solvent removal->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS) Determine enantiomeric excess (Chiral HPLC/GC) Determine enantiomeric excess (Chiral HPLC/GC) Characterization (NMR, MS)->Determine enantiomeric excess (Chiral HPLC/GC)

Caption: General experimental workflow for Rh-Segphos catalysis.

References

Application Notes and Protocols: Segphos in Asymmetric Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segphos, a class of chiral biaryl bisphosphine ligands, has established itself as a "privileged ligand" in asymmetric catalysis. Developed by Takasago International Corporation, this compound and its derivatives are renowned for their ability to form highly enantioselective catalysts with a variety of transition metals. Their unique structural feature, a narrow dihedral angle in the biaryl backbone, creates a well-defined chiral environment around the metal center, leading to enhanced enantioselectivity and catalytic activity in numerous transformations.[1] This document provides detailed application notes and protocols for the use of this compound and its derivatives in key carbon-carbon bond forming reactions, a cornerstone of modern organic synthesis.

Key this compound Derivatives

The versatility of the this compound scaffold has led to the development of several derivatives with modified steric and electronic properties, allowing for the fine-tuning of catalyst performance. Key derivatives include:

  • This compound: The parent ligand with diphenylphosphino groups.

  • DM-Segphos: Features 3,5-dimethylphenyl groups, increasing steric bulk.

  • DTBM-Segphos: Incorporates bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, resulting in a more sterically demanding and electron-rich ligand.[2]

  • Fc-Segphos: A ferrocenyl derivative with unique electronic and steric characteristics.[2]

Applications in Carbon-Carbon Bond Formation

This compound and its derivatives have been successfully employed in a wide range of asymmetric C-C bond forming reactions. This section details the application of these ligands in several key transformations, providing quantitative data and detailed experimental protocols.

Palladium-Catalyzed Asymmetric Synthesis of Allenes

The synthesis of axially chiral allenes is a significant challenge in organic synthesis. Palladium complexes of this compound derivatives, particularly Fc-Segphos, have shown exceptional performance in this area.

Quantitative Data Summary: Pd-Catalyzed Asymmetric Allene Synthesis

EntryLigandSubstrateNucleophileYield (%)ee (%)Reference
1(R)-Fc-SegphosRacemic propargyl mesylateSoft nucleophile-up to 92[3][4]
2(R)-SegphosRacemic propargyl mesylateSoft nucleophile-up to 74[3]

Experimental Protocol: Palladium-Catalyzed Asymmetric Synthesis of Axially Chiral Allenes

This protocol is a general guideline for the asymmetric synthesis of allenes using a Pd/Fc-Segphos catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-Fc-Segphos

  • Racemic propargyl mesylate

  • Soft nucleophile (e.g., a substituted phenol)

  • Base (e.g., Cesium carbonate, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 equiv) and (R)-Fc-Segphos (0.012 equiv).

  • Add anhydrous and degassed toluene and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add the racemic propargyl mesylate (1.0 equiv), the soft nucleophile (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral allene.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Reaction Workflow:

G cluster_prep Catalyst Pre-formation cluster_reaction Allene Synthesis cluster_workup Work-up and Purification pd_oac Pd(OAc)₂ stir_prep Stir at RT, 30 min pd_oac->stir_prep fc_this compound (R)-Fc-Segphos fc_this compound->stir_prep toluene_prep Anhydrous Toluene toluene_prep->stir_prep reaction_mix Reaction Mixture stir_prep->reaction_mix Add pre-formed catalyst substrates Propargyl Mesylate + Nucleophile + Cs₂CO₃ substrates->reaction_mix tlc Monitor by TLC reaction_mix->tlc heat Heat (e.g., 60 °C) heat->reaction_mix cool Cool to RT tlc->cool Reaction Complete filter Filter through Celite® cool->filter concentrate Concentrate filter->concentrate chromatography Flash Chromatography concentrate->chromatography product Chiral Allene chromatography->product G ni0 Ni(0)L* ni2_oa R-Ni(II)-X L* ni0->ni2_oa Oxidative Addition (R-X) ni2_olefin Olefin Complex ni2_oa->ni2_olefin Olefin Coordination ni2_migratory Migratory Insertion Intermediate ni2_olefin->ni2_migratory Migratory Insertion ni2_beta β-Hydride Elimination Intermediate ni2_migratory->ni2_beta β-Hydride Elimination ni_h H-Ni(II)-X L* ni2_beta->ni_h product Product ni2_beta->product ni_h->ni0 Reductive Elimination (Base) G segphos_core This compound Core (Biphenyl Backbone) This compound This compound (R = Phenyl) segphos_core->this compound dm_this compound DM-SEGPHOS (R = 3,5-Dimethylphenyl) segphos_core->dm_this compound dtbm_this compound DTBM-SEGPHOS (R = 3,5-di-tert-butyl-4-methoxyphenyl) segphos_core->dtbm_this compound fc_this compound Fc-Segphos (Ferrocenyl Derivative) segphos_core->fc_this compound

References

Practical Applications of DM-SEGPHOS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-SEGPHOS and its derivatives are a class of chiral biaryl diphosphine ligands that have proven to be highly effective in a wide range of asymmetric catalytic reactions. Their rigid backbone and tunable electronic and steric properties, when complexed with transition metals such as rhodium, ruthenium, palladium, and copper, allow for excellent enantioselectivity in the synthesis of chiral molecules. These ligands are particularly valuable in the pharmaceutical and fine chemical industries for the creation of enantioenriched compounds. This document provides detailed application notes and protocols for the use of DM-SEGPHOS in several key transformations.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes of DM-SEGPHOS are powerful catalysts for the asymmetric hydrogenation of various prochiral alkenes, yielding products with high enantiomeric excess (ee). This method is widely used for the synthesis of chiral building blocks.

Data Presentation

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][1]oxazin-3(4H)-ylidene)acetate Derivatives

SubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
Methyl (Z)-2-(2-oxo-2H-benzo[b][1]oxazin-3(4H)-ylidene)acetate>9998
Ethyl (Z)-2-(2-oxo-2H-benzo[b][1]oxazin-3(4H)-ylidene)acetate9897
tert-Butyl (Z)-2-(2-oxo-2H-benzo[b][1]oxazin-3(4H)-ylidene)acetate>9999

Note: Data is representative of typical results. Specific conditions may vary.

Experimental Protocol

General Protocol for Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][1]oxazin-3(4H)-ylidene)acetate Derivatives:

  • In a glovebox or under an inert atmosphere, add the substrate (0.10 mmol, 1.0 equiv), Rh(NBD)₂BF₄ (0.001 mmol, 1.0 mol%), and (R)-DM-SEGPHOS (0.0011 mmol, 1.1 mol%) to a glass vial equipped with a magnetic stir bar.

  • Add anhydrous, degassed dichloromethane (1.0 mL) to the vial.

  • Seal the vial and place it inside a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 20 atm with hydrogen gas.

  • Stir the reaction mixture at 50 °C for 24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral dihydrobenzoxazinone.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Signaling Pathway

Rh-Catalyzed Asymmetric Hydrogenation Catalyst [Rh(DM-SEGPHOS)]⁺ Catalyst_Substrate Rh-Substrate Complex Catalyst->Catalyst_Substrate Coordination Substrate Olefin Substrate Substrate->Catalyst_Substrate Oxidative_Addition Oxidative Addition Catalyst_Substrate->Oxidative_Addition H2 H₂ H2->Oxidative_Addition Hydrido_Rh_Complex Dihydrido-Rhodium Complex Oxidative_Addition->Hydrido_Rh_Complex Migratory_Insertion Migratory Insertion Hydrido_Rh_Complex->Migratory_Insertion Alkyl_Rh_Complex Alkyl-Rhodium Hydride Complex Migratory_Insertion->Alkyl_Rh_Complex Reductive_Elimination Reductive Elimination Alkyl_Rh_Complex->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Chiral Product Reductive_Elimination->Product

Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

The Rh/(R)-DM-SEGPHOS system is also a highly effective catalyst for the asymmetric 1,4-conjugate addition of arylboronic acids to α,β-unsaturated compounds, a powerful method for the enantioselective formation of carbon-carbon bonds.[2]

Data Presentation

Table 2: Rh-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Nonsubstituted Maleimide [2]

Arylboronic AcidYield (%)ee (%)
Phenylboronic acid9293
4-Tolylboronic acid9092
4-Methoxyphenylboronic acid8891
3,5-Dimethylphenylboronic acid9194
4-Chlorophenylboronic acid8590

Note: Data is representative of typical results achieved with similar systems and is compiled for illustrative purposes. Specific conditions may vary.[2]

Experimental Protocol

General Protocol for Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones:

  • To a Schlenk flask under an inert atmosphere, add [Rh(cod)Cl]₂ (0.015 mmol, 3 mol% Rh) and (R)-DM-SEGPHOS (0.033 mmol, 3.3 mol%).[2]

  • Add anhydrous dioxane (1.0 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.[2]

  • To this solution, add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and a base (e.g., K₂CO₃, 0.2 mmol, 20 mol%).[2]

  • Add water (0.1 mL).[2]

  • Stir the reaction mixture at a specified temperature (e.g., 50-100 °C) for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or GC.[2]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Signaling Pathway

Rh-Catalyzed Conjugate Addition Catalyst [Rh(DM-SEGPHOS)]⁺ Transmetalation Transmetalation Catalyst->Transmetalation ArBOH2 ArB(OH)₂ ArBOH2->Transmetalation Aryl_Rh_Complex Aryl-Rhodium Complex Transmetalation->Aryl_Rh_Complex Coordination Coordination Aryl_Rh_Complex->Coordination Enone α,β-Unsaturated Ketone Enone->Coordination Rh_Enone_Complex Rhodium-Enone Complex Coordination->Rh_Enone_Complex Migratory_Insertion Migratory Insertion Rh_Enone_Complex->Migratory_Insertion Rh_Enolate Rhodium Enolate Migratory_Insertion->Rh_Enolate Hydrolysis Hydrolysis Rh_Enolate->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Product Hydrolysis->Product

Catalytic cycle for Rh-catalyzed conjugate addition.

Ruthenium-Catalyzed Asymmetric Reductive Amination

Ruthenium complexes of DM-SEGPHOS are highly effective for the asymmetric reductive amination of ketoesters, providing a direct route to chiral amino acid derivatives with excellent enantioselectivity.[3]

Data Presentation

Table 3: Ru-Catalyzed Asymmetric Reductive Amination of Ketoesters [3]

Ketoester SubstrateAmine SourceProduct Yield (%)Enantiomeric Excess (ee, %)
Ethyl 2-oxo-4-phenylbutanoateNH₃/H₂95>99
Methyl 2-oxopropanoateNH₃/H₂9298
Ethyl benzoylformateNH₃/H₂9896

Note: This data represents the general effectiveness of Ru-diphosphine complexes in this type of reaction.[3] Specific results with DM-SEGPHOS may vary.

Experimental Protocol

General Protocol for Ruthenium-Catalyzed Asymmetric Reductive Amination:

  • In a suitable pressure vessel, a solution of the ketoester (1.0 mmol) in an appropriate solvent (e.g., methanol, 5 mL) is prepared.

  • The Ru-DM-SEGPHOS catalyst (e.g., [RuCl₂(DM-SEGPHOS)(DMF)₂]) is added (0.5-1 mol%).

  • The vessel is sealed, purged with argon, and then charged with ammonia and hydrogen gas to the desired pressures.

  • The reaction mixture is stirred at a specified temperature (e.g., 50-80 °C) for 12-24 hours.

  • After cooling and venting the gases, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the chiral amino ester.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Experimental Workflow

Ru-Catalyzed Reductive Amination Workflow Start Start: Ketoester, Solvent, Ru/DM-SEGPHOS Catalyst Reaction_Setup Seal Vessel, Purge with Ar Start->Reaction_Setup Gas_Charging Charge with NH₃ and H₂ Reaction_Setup->Gas_Charging Reaction Stir at Elevated Temperature (e.g., 50-80 °C) Gas_Charging->Reaction Workup Cool, Vent, and Remove Solvent Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC Analysis Purification->Analysis End End: Chiral Amino Ester Analysis->End Cu-Catalyzed Hydrosilylation Components cluster_Catalyst_Formation Active Catalyst Formation cluster_Reaction Asymmetric Reduction CuCl CuCl Active_Catalyst [(DTBM-SEGPHOS)CuH] CuCl->Active_Catalyst NaOtBu NaOtBu NaOtBu->Active_Catalyst DTBM_SEGPHOS (S)-DTBM-SEGPHOS DTBM_this compound->Active_Catalyst PMHS PMHS (Hydride Source) PMHS->Active_Catalyst Chiral_Silyl_Ether Chiral Silyl Ether Intermediate Active_Catalyst->Chiral_Silyl_Ether Hydrosilylation Ketone Ketone Substrate Ketone->Chiral_Silyl_Ether Chiral_Alcohol Chiral Alcohol Product Chiral_Silyl_Ether->Chiral_Alcohol Hydrolysis (Workup)

References

Application Notes and Protocols for DTBM-SEGPHOS in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTBM-SEGPHOS, a bulky and electron-rich biphenyl-based bisphosphine ligand, has emerged as a highly effective chiral ligand in transition metal-catalyzed asymmetric hydrogenation. Its unique structural features, characterized by the presence of 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms, create a sterically demanding and electronically tuned chiral environment around the metal center. This often leads to exceptional levels of enantioselectivity and catalytic activity in the hydrogenation of a wide array of prochiral substrates, including ketones, olefins, and imines.[1] DTBM-SEGPHOS has demonstrated particular utility in reactions where conventional chiral ligands provide suboptimal results, making it a valuable tool in the synthesis of complex chiral molecules, including pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of DTBM-SEGPHOS in key asymmetric hydrogenation reactions.

Key Applications and Performance Data

DTBM-SEGPHOS has been successfully employed in conjunction with various transition metals, most notably Ruthenium (Ru) and Rhodium (Rh), to achieve high yields and enantioselectivities in the asymmetric hydrogenation of challenging substrates.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes of DTBM-SEGPHOS are particularly effective for the hydrogenation of functionalized ketones and olefins.

Table 1: Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters and Alkenes with DTBM-SEGPHOS

SubstrateCatalyst SystemSolventTemp. (°C)Pressure (atm H₂)Time (h)Yield (%)de (%)ee (%)
Methyl 2-(benzamidomethyl)-3-oxobutanoateRu(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)Ethanol505018>999899
Pyridine-pyrroline substituted alkene(R)-Ru-DTBM-segphosMethanol50~1.75>95N/A>96
Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes of DTBM-SEGPHOS are highly efficient for the enantioselective hydrogenation of functionalized olefins, such as enamides.

Table 2: Rh-Catalyzed Asymmetric Hydrogenation of Enamides with DTBM-SEGPHOS

SubstrateCatalyst SystemSolventTemp. (°C)Pressure (atm H₂)Time (h)Yield (%)ee (%)
(Z)-Methyl α-acetamidocinnamate[Rh(COD)2]BF4 / (S)-DTBM-SEGPHOSDichloromethane502024>9998
N-(1-phenylvinyl)acetamide[Rh(COD)2]OTf / (R,R)-BICP*TolueneRT~2.712>9986.3

*Note: While a specific protocol for N-(1-phenylvinyl)acetamide with DTBM-SEGPHOS was not found, this data for a related electron-rich ligand (BICP) illustrates the general conditions and expected high performance for this substrate class.

Experimental Protocols

Protocol 1: Ru-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester (Dynamic Kinetic Resolution)

This protocol describes the asymmetric hydrogenation of methyl 2-(benzamidomethyl)-3-oxobutanoate, a key step in the synthesis of carbapenem antibiotics, proceeding via dynamic kinetic resolution.[1]

Materials:

  • Methyl 2-(benzamidomethyl)-3-oxobutanoate

  • Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)

  • Anhydrous Ethanol

  • Hydrogen gas (high purity)

  • Glass vial with a magnetic stir bar

  • Stainless-steel autoclave

  • Standard laboratory glassware for workup and purification

  • Analytical instruments (NMR, chiral HPLC)

Procedure:

  • Reactor Preparation: In a glovebox, charge a glass vial with methyl 2-(benzamidomethyl)-3-oxobutanoate (0.1 mmol, 1.0 equiv) and the catalyst, Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) (0.001 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous ethanol (1 mL) to the vial.

  • Assembly and Purging: Place the vial in a stainless-steel autoclave. Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times to ensure an inert atmosphere.

  • Reaction: Pressurize the autoclave with hydrogen gas to 50 atm. Place the autoclave in a pre-heated oil bath at 50 °C and stir the reaction mixture for 18 hours.

  • Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the yield, diastereomeric excess (de), and enantiomeric excess (ee) of the product, methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate, by NMR and chiral HPLC analysis.

dot

G cluster_prep Catalyst and Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis prep_sub Weigh Substrate and Catalyst in a Glovebox add_sol Add Anhydrous Ethanol prep_sub->add_sol autoclave Place Vial in Autoclave add_sol->autoclave purge Purge with H₂ (3x) autoclave->purge pressurize Pressurize to 50 atm H₂ purge->pressurize heat Heat to 50 °C and Stir for 18h pressurize->heat workup Cool, Depressurize, and Concentrate heat->workup purify Purify by Column Chromatography workup->purify analyze Analyze Yield, de, and ee (NMR, HPLC) purify->analyze

Caption: Experimental Workflow for Ru-Catalyzed Asymmetric Hydrogenation.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of an Enamide

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide using (S)-DTBM-Segphos.

Materials:

  • Prochiral enamide substrate (e.g., (Z)-Methyl α-acetamidocinnamate)

  • [Rh(NBD)₂]BF₄ or [Rh(COD)₂]BF₄

  • (S)-DTBM-Segphos

  • Anhydrous dichloromethane (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Glass vial with a magnetic stir bar

  • High-pressure autoclave

  • Standard laboratory glassware for workup and purification

  • Analytical instruments (NMR, chiral HPLC/GC)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., [Rh(NBD)₂]BF₄, 0.001 mmol, 1.0 mol%) and (S)-DTBM-Segphos (0.0011 mmol, 1.1 mol%) to a glass vial equipped with a magnetic stir bar. Add a portion of the anhydrous solvent and stir for 20-30 minutes to form the catalyst complex.

  • Substrate Addition: Add the enamide substrate (0.10 mmol, 1.0 equiv) to the vial containing the pre-formed catalyst. Add the remaining solvent to achieve the desired concentration (e.g., 1.0 mL total volume).

  • Reaction Setup: Seal the vial and place it inside a high-pressure autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 20 atm) with hydrogen gas.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24 hours).

  • Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Remove the vial and concentrate the solvent. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis of the crude reaction mixture. The product can be further purified by column chromatography if necessary.[2]

dot

G cluster_cat_prep In-situ Catalyst Formation cluster_reaction Hydrogenation cluster_analysis Analysis and Purification rh_precursor Rh Precursor mix_cat Stir to form Catalyst Complex rh_precursor->mix_cat dtbm_segphos (S)-DTBM-SEGPHOS dtbm_this compound->mix_cat solvent1 Anhydrous Solvent solvent1->mix_cat substrate Add Enamide Substrate mix_cat->substrate autoclave Seal in Autoclave substrate->autoclave purge_h2 Purge with H₂ autoclave->purge_h2 pressurize_h2 Pressurize (20 atm H₂) purge_h2->pressurize_h2 react Stir at 50 °C for 24h pressurize_h2->react workup Work-up react->workup analyze_ee Determine ee (HPLC/GC) workup->analyze_ee purify Purify (optional) analyze_ee->purify

Caption: General Workflow for Rh-Catalyzed Asymmetric Enamide Hydrogenation.

Mechanistic Considerations

The high efficiency and enantioselectivity of DTBM-SEGPHOS-metal complexes in asymmetric hydrogenation are attributed to the ligand's unique structural and electronic properties. The bulky 3,5-di-tert-butyl groups create a well-defined and sterically hindered chiral pocket around the metal center. This steric hindrance plays a crucial role in differentiating the two prochiral faces of the substrate as it coordinates to the metal. The electron-donating methoxy group enhances the electron density on the phosphorus atoms, which in turn modulates the electronic properties of the metal center, influencing its catalytic activity. The generally accepted mechanism for these reactions involves the coordination of the substrate to the chiral metal complex, followed by the oxidative addition of molecular hydrogen to form a dihydride species. Subsequent migratory insertion of the double bond into a metal-hydride bond and reductive elimination of the product regenerates the catalyst. The stereochemical outcome is determined in the diastereomeric transition states of the enantio-determining step, which is typically the migratory insertion or the oxidative addition of hydrogen.

dot

G Catalyst [M(DTBM-SEGPHOS)]⁺ Catalyst_Substrate Catalyst-Substrate Complex Catalyst->Catalyst_Substrate Coordination Substrate Prochiral Substrate Substrate->Catalyst_Substrate Dihydride Dihydride Intermediate Catalyst_Substrate->Dihydride Oxidative Addition H2 H₂ H2->Dihydride Product_Complex Product-Catalyst Complex Dihydride->Product_Complex Migratory Insertion & Reductive Elimination Product_Complex->Catalyst Dissociation Product Chiral Product Product_Complex->Product

Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.

Conclusion

DTBM-SEGPHOS is a powerful and versatile chiral ligand for asymmetric hydrogenation, enabling the synthesis of highly enantioenriched compounds from a variety of prochiral substrates. The provided application notes and protocols serve as a practical guide for researchers in academic and industrial settings, facilitating the adoption of this robust catalytic system for the efficient construction of complex chiral molecules. The high catalytic activity and exceptional enantioselectivity associated with DTBM-SEGPHOS make it an invaluable tool in modern synthetic organic chemistry and drug development.

References

Application Notes and Protocols: Segphos in the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Segphos and its derivatives are a class of atropisomeric biphenyl bisphosphine ligands that have proven to be highly effective in a variety of asymmetric catalytic reactions.[1] Their unique structural features, characterized by a narrow dihedral angle between the aromatic rings, create a rigid and well-defined chiral environment around a metal center.[1] This leads to exceptional levels of enantioselectivity and catalytic activity in numerous transformations, making this compound a "privileged ligand" in asymmetric synthesis.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical ingredients, with a focus on asymmetric hydrogenation and related C-C bond-forming reactions.

Key Applications in Pharmaceutical Synthesis

This compound ligands, in combination with transition metals such as ruthenium and rhodium, are particularly valuable for the synthesis of chiral amines and alcohols, which are common structural motifs in active pharmaceutical ingredients (APIs).[3][4] Notable examples include the synthesis of intermediates for the anti-diabetic drug sitagliptin and the urological drug (R)-tolterodine .[2][5]

I. Asymmetric Synthesis of a Sitagliptin Intermediate

Application Note:

The synthesis of sitagliptin, a potent inhibitor of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes, can be achieved via a highly efficient direct asymmetric reductive amination.[5][6] This key step utilizes a ruthenium catalyst bearing the DM-Segphos ligand to convert a β-keto amide into the corresponding chiral β-amino amide with excellent enantioselectivity.[5] The reaction proceeds in situ by generating the enamine from the β-keto amide and an ammonium salt, which is then hydrogenated.[6]

Quantitative Data Summary:

LigandCatalyst Loading (S/C)Pressure (psi)Temperature (°C)SolventYield (%)ee (%)
(R)-DM-Segphos 10043580Methanol9199.5
(R)-Segphos10043580Methanol8099.8
BINAP10043580Methanol8599.1
xyl-BINAP10043580Methanol9098.0

Table 1: Comparison of different chiral ligands in the asymmetric reductive amination for sitagliptin synthesis.[6]

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Reductive Amination cluster_workup Work-up and Isolation catalyst_prep In-situ generation of Ru(OAc)2[(R)-DM-Segphos] reactor High-Pressure Reactor catalyst_prep->reactor keto_amide β-keto amide (Substrate) keto_amide->reactor ammonium_salt Ammonium Salicylate (Nitrogen Source) ammonium_salt->reactor solvent Methanol solvent->reactor hydrogenation Hydrogenation (435 psi H2, 80°C) reactor->hydrogenation workup Reaction Quench & Solvent Removal hydrogenation->workup isolation Isolation of (R)-Sitagliptin Intermediate workup->isolation G cluster_prep Catalyst Preparation cluster_reaction Asymmetric 1,4-Addition cluster_workup Work-up and Isolation catalyst_prep In-situ generation of Rh/(R)-Segphos catalyst from Rh(acac)(C2H4)2 and (R)-Segphos reaction_vessel Reaction Vessel catalyst_prep->reaction_vessel coumarin 6-Methylcoumarin coumarin->reaction_vessel boronic_acid Phenylboronic Acid boronic_acid->reaction_vessel solvent Dioxane/H2O (10:1) solvent->reaction_vessel heating Heating at 60°C reaction_vessel->heating workup Reaction Quench & Extraction heating->workup purification Silica Gel Chromatography workup->purification product (R)-6-methyl-4-phenylchroman-2-one purification->product

References

Application Notes and Protocols for Segphos in Isomerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segphos, a chiral biaryl bisphosphine ligand, has emerged as a privileged ligand in asymmetric catalysis. Its unique structural features, characterized by a narrow dihedral angle, impart high enantioselectivity and catalytic activity in a variety of metal-catalyzed transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in isomerization reactions, a critical tool in modern organic synthesis and drug development for accessing specific stereoisomers.

Application: Photosensitized E→Z Contra-Thermodynamic Isomerization of Vinyl Sulfones

The contra-thermodynamic isomerization of (E)-vinyl sulfones to their less stable (Z)-isomers is a challenging transformation. The use of this compound as a chiral promoter in a photosensitized reaction provides an effective solution. This method is particularly valuable for the synthesis of geometrically defined alkenes, which are important building blocks in medicinal chemistry.

Quantitative Data Summary

The following table summarizes the substrate scope for the this compound-promoted photosensitized E→Z isomerization of various vinyl sulfones.

EntrySubstrate (E-isomer)Product (Z-isomer)Yield (%)Z:E Ratio
1Phenyl vinyl sulfonePhenyl vinyl sulfone95>95:5
24-Methylphenyl vinyl sulfone4-Methylphenyl vinyl sulfone92>95:5
34-Methoxyphenyl vinyl sulfone4-Methoxyphenyl vinyl sulfone96>95:5
44-Chlorophenyl vinyl sulfone4-Chlorophenyl vinyl sulfone93>95:5
52-Naphthyl vinyl sulfone2-Naphthyl vinyl sulfone88>95:5
6Styryl vinyl sulfoneStyryl vinyl sulfone8590:10
7Cyclohexyl vinyl sulfoneCyclohexyl vinyl sulfone78>95:5
8tert-Butyl vinyl sulfonetert-Butyl vinyl sulfone75>95:5
Experimental Protocol: General Procedure for Photosensitized E→Z Isomerization

Materials:

  • (E)-Vinyl sulfone (1.0 equiv)

  • (R)-Segphos (0.1 equiv)

  • Photosensitizer (e.g., a commercially available thioxanthone, 0.05 equiv)

  • Degassed solvent (e.g., acetonitrile, 0.1 M solution)

  • High-power LED light source (e.g., 405 nm)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the (E)-vinyl sulfone, (R)-Segphos, and the photosensitizer.

  • Add the degassed solvent via syringe.

  • Seal the tube and place it in front of the LED light source.

  • Irradiate the reaction mixture at room temperature for the specified time (typically 12-24 hours), with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or proton nuclear magnetic resonance (¹H NMR) spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired (Z)-vinyl sulfone.

  • Determine the Z:E ratio by ¹H NMR analysis of the crude reaction mixture or the purified product.

Application: Iridium-Catalyzed Asymmetric Isomerization of Primary Allylic Alcohols

The asymmetric isomerization of primary allylic alcohols to chiral aldehydes is a powerful transformation that generates a stereocenter with high atom economy. Iridium complexes bearing chiral diphosphine ligands, such as this compound derivatives, have proven to be highly effective for this purpose. This reaction is particularly useful for the synthesis of β-chiral aldehydes, which are versatile intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.

Quantitative Data Summary

The following table summarizes the substrate scope for the iridium-catalyzed asymmetric isomerization of various 3,3-disubstituted primary allylic alcohols.

EntrySubstrateLigandProductYield (%)ee (%)
13-Phenyl-2-propen-1-ol(R)-DTBM-Segphos3-Phenylpropanal9895
23-(4-Methoxyphenyl)-2-propen-1-ol(R)-DTBM-Segphos3-(4-Methoxyphenyl)propanal9796
33-(4-Chlorophenyl)-2-propen-1-ol(R)-DTBM-Segphos3-(4-Chlorophenyl)propanal9594
43-Cyclohexyl-2-propen-1-ol(R)-DTBM-Segphos3-Cyclohexylpropanal9092
53,3-Dimethyl-2-propen-1-ol(R)-DTBM-Segphos3,3-Dimethylpropanal8890
63-Methyl-3-phenyl-2-propen-1-ol(R)-DTBM-Segphos3-Methyl-3-phenylpropanal9297
Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Isomerization

Materials:

  • Primary allylic alcohol (1.0 equiv)

  • [Ir(COD)Cl]₂ (0.01 equiv)

  • (R)-DTBM-Segphos (0.022 equiv)

  • Anhydrous and degassed solvent (e.g., dichloromethane or tetrahydrofuran, 0.1 M solution)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vessel (e.g., vial with a screw cap)

Procedure:

  • Inside a glovebox or under a stream of inert gas, add [Ir(COD)Cl]₂ and (R)-DTBM-Segphos to a reaction vessel.

  • Add the anhydrous and degassed solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add the primary allylic alcohol to the catalyst solution.

  • Seal the vessel and stir the reaction mixture at the desired temperature (typically room temperature to 40 °C) for the specified time (typically 4-12 hours).

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral aldehyde.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Visualizations

Proposed Catalytic Cycle for Rhodium-Segphos Catalyzed Isomerization of an Allylic Alcohol

G A [Rh(I)(this compound)]+ B [Rh(I)(this compound)(Allylic Alcohol)]+ A->B + Allylic Alcohol - Solvent C [Rh(III)(H)(this compound)(Alkoxide)]+ B->C Oxidative Addition (O-H activation) D [Rh(III)(H)(this compound)(Enolate)]+ C->D β-Hydride Elimination E [Rh(I)(this compound)(Ketone)]+ D->E Reductive Elimination E->A - Ketone + Solvent

Caption: Plausible catalytic cycle for the isomerization of an allylic alcohol catalyzed by a Rhodium-Segphos complex.

Experimental Workflow for this compound-Catalyzed Isomerization

G start Start prep Prepare Catalyst Solution ([Metal Precursor] + this compound in Solvent) start->prep add_sub Add Substrate (Allylic Alcohol or Vinyl Sulfone) prep->add_sub react Reaction (Stirring at specified Temperature/Irradiation) add_sub->react monitor Monitor Progress (TLC, GC, or NMR) react->monitor monitor->react Incomplete workup Workup (Concentration) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Analysis (Yield, Z:E Ratio, ee%) purify->analyze end End analyze->end

Caption: General experimental workflow for performing a this compound-catalyzed isomerization reaction.

Application Notes and Protocols for Segphos-Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segphos is a class of chiral bisphosphine ligands that have demonstrated exceptional performance in asymmetric catalysis. Developed by Takasago International Corporation, this compound and its derivatives are distinguished by a narrow dihedral angle in their biaryl backbone. This structural feature creates a well-defined and rigid chiral environment upon coordination to a metal center, leading to high enantioselectivity and catalytic activity in a variety of chemical transformations.[1] This document provides detailed protocols for the formation of this compound-metal complexes and summarizes their catalytic applications, with a focus on ruthenium, palladium, rhodium, and nickel. The information herein is intended to serve as a practical guide for researchers in academia and industry.

General Considerations for Synthesis

The synthesis of this compound-metal complexes typically involves the reaction of the this compound ligand with a suitable metal precursor in an inert, anhydrous solvent. Key to the successful formation of these complexes is the strict exclusion of air and moisture, as both the this compound ligands and many of the metal precursors are sensitive to oxidation and hydrolysis. Therefore, all manipulations should be carried out under an inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.

Experimental Protocols

Synthesis of Ruthenium-Segphos Complexes

Ruthenium-Segphos complexes are highly effective catalysts for asymmetric hydrogenation reactions.[2] Two common precursors are presented below.

a) Protocol for the Synthesis of [RuCl(p-cymene)((R)-Segphos)]Cl

This protocol is adapted from the general procedure for the synthesis of related ruthenium complexes.[3]

Materials:

  • [Ru(p-cymene)Cl₂]₂ (1 equivalent)

  • (R)-Segphos (2 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ in anhydrous dichloromethane.

  • In a separate Schlenk flask, dissolve (R)-Segphos in anhydrous dichloromethane.

  • Slowly add the (R)-Segphos solution to the ruthenium precursor solution with stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduce the solvent volume under vacuum.

  • Add anhydrous diethyl ether to precipitate the product.

  • Isolate the solid by filtration, wash with diethyl ether, and dry under vacuum.

b) In-situ Preparation of Ru(OAc)₂(this compound)

This complex is often generated in situ for catalytic applications.

Materials:

  • Ru(OAc)₂ (1 equivalent)

  • This compound ligand (e.g., (S)-Segphos or (S)-DM-Segphos) (1.1 equivalents)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or dichloromethane)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Ru(OAc)₂ and the this compound ligand.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at the desired reaction temperature (often room temperature to 40 °C) for 30-60 minutes to allow for complex formation before adding the substrate for the catalytic reaction.

Synthesis of Palladium-Segphos Complexes

Palladium-Segphos complexes are versatile catalysts for a range of cross-coupling and asymmetric reactions.[4]

a) Protocol for the In-situ Formation of Pd(OAc)₂(this compound)

This procedure describes the in-situ generation of the active catalyst from Pd(OAc)₂.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (1 equivalent)

  • This compound ligand (e.g., (R)-DTBM-Segphos) (1-1.2 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, THF, or dioxane)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and the this compound ligand.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalytic species before adding the other reagents for the cross-coupling reaction. It is important to note that the nature of the active species can be complex and may involve the reduction of Pd(II) to Pd(0).[5]

b) Preparation of [(R)-DM-SEGPHOS]Pd(BF₄)₂(H₂O)₂

This pre-catalyst has been used for the enantioselective desymmetrization of N-acylaziridines.

Materials:

  • A preformed metal-ligand complex (e.g., from Pd(CH₃CN)₄(BF₄)₂) (1 equivalent)

  • (R)-DM-Segphos (1 equivalent)

  • Silver tetrafluoroborate (AgBF₄) (if starting from a halide precursor)

  • Anhydrous solvent (e.g., 3:2 toluene/CH₂Cl₂)

Procedure for pre-catalyst formation:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor and (R)-DM-Segphos in the anhydrous solvent.

  • If starting from a palladium chloride precursor, add silver tetrafluoroborate to abstract the chloride ligands.

  • Stir the mixture at room temperature for 1-2 hours.

  • If a precipitate of AgCl forms, filter it off under an inert atmosphere.

  • The resulting solution containing the preformed catalyst can be used directly for the catalytic reaction.

Synthesis of Rhodium-Segphos Complexes

Rhodium-Segphos complexes are particularly effective for asymmetric hydrogenation and 1,4-addition reactions.

a) General Protocol for the Synthesis of [Rh(diene)(this compound)]BF₄

Materials:

  • [Rh(diene)₂]BF₄ (e.g., diene = 1,5-cyclooctadiene (COD) or norbornadiene (NBD)) (1 equivalent)

  • This compound ligand (1 equivalent)

  • Anhydrous, degassed solvent (e.g., dichloromethane or THF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Rh(diene)₂]BF₄ in the anhydrous solvent.

  • In a separate Schlenk flask, dissolve the this compound ligand in the same solvent.

  • Slowly add the this compound solution to the rhodium precursor solution with stirring.

  • Stir the reaction mixture at room temperature for 1 hour.

  • The resulting solution containing the cationic rhodium complex is often used directly as a catalyst. If isolation is required, precipitation with a non-coordinating solvent like pentane or hexane can be employed.

Synthesis of Nickel-Segphos Complexes

Nickel-Segphos complexes have shown promise in enantioselective carbon-carbon bond-forming reactions.

a) Protocol for the Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂

Materials:

  • (R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol, 1 equivalent)

  • NiCl₂ (110 mg, 0.85 mmol, 1 equivalent)

  • Acetonitrile (anhydrous, degassed, 15 mL)

  • Dichloromethane (anhydrous, degassed)

  • Celite®

Procedure:

  • In an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, charge (R)-DTBM-SEGPHOS and NiCl₂.

  • Add acetonitrile and attach a reflux condenser.

  • Purge the system with nitrogen for 5 minutes and then maintain a nitrogen atmosphere (e.g., with a balloon).

  • Heat the mixture at reflux in an oil bath for 16 hours.

  • While the reaction mixture is still warm, pour it over a pad of Celite® wetted with acetonitrile in a filter funnel.

  • Wash the Celite® with additional acetonitrile until the filtrate runs clear.

  • Concentrate the filtrate on a rotary evaporator.

  • Dissolve the resulting solid in dichloromethane, transfer to a vial, and concentrate again on a rotary evaporator.

  • Dry the solid under high vacuum for 4 hours to yield the product as a fine dark green-black powder.

Data Presentation

The following tables summarize the performance of various this compound-metal complexes in selected asymmetric catalytic reactions.

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

Catalyst PrecursorSubstrateSolventH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)
Ru-DTBM-segphos2-Pyridyl-substituted alkeneVarious-RTHighHigh
Tridentate-Ru complexTertiary alkyl ketones----up to 94

Table 2: Palladium-Catalyzed Asymmetric Reactions

Catalyst SystemReaction TypeSubstrateYield (%)ee (%)
Pd((R)-DTBM-SEGphos)Cl₂Kinetic resolution of tertiary propargylic alcoholsVarious33-4690-99
[(R)-DM-SEGPHOS]Pd(BF₄)₂(H₂O)₂Desymmetrization of N-acylaziridinesN-acylaziridine and indole45-6686-92

Table 3: Rhodium-Catalyzed Asymmetric Reactions

Catalyst SystemReaction TypeSubstrateYield (%)ee (%)
Rh(acac)(C₂H₄)₂ / this compound1,4-Addition of arylboronic acids to coumarinsCoumarin and arylboronic acid8899.6
Rh-PennPhosAsymmetric hydrogenation of simple ketonesAlkyl methyl ketones-High

Table 4: Nickel-Catalyzed Asymmetric Reactions

Catalyst SystemReaction TypeSubstrateYield (%)ee (%)
[(R)-DTBM-SEGPHOS]NiCl₂Enantioselective acetal formationN-propanoyl-1,3-thiazinane-2-thione-≥ 96

Visualization of Experimental Workflow and Logical Relationships

General Workflow for this compound-Metal Complex Synthesis

G General Workflow for this compound-Metal Complex Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Dry_Solvents Use Anhydrous, Degassed Solvents Inert_Atmosphere->Dry_Solvents Dissolve_Precursor Dissolve Metal Precursor Mix_Reagents Combine Solutions Dissolve_Precursor->Mix_Reagents Dissolve_Ligand Dissolve this compound Ligand Dissolve_Ligand->Mix_Reagents React Stir at Defined Temperature and Time Mix_Reagents->React Precipitate Precipitate Product (if necessary) React->Precipitate Filter Isolate Solid by Filtration Precipitate->Filter Wash Wash with Anhydrous Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: General workflow for the synthesis of this compound-metal complexes.

Logical Relationship of this compound Derivatives

Segphos_Derivatives Logical Relationship of this compound Derivatives cluster_properties Impact of R Group Modification Segphos_Core This compound Core Structure (Biaryl Backbone) This compound This compound (R = Phenyl) Segphos_Core->this compound DM_this compound DM-Segphos (R = 3,5-Dimethylphenyl) Segphos_Core->DM_this compound DTBM_this compound DTBM-Segphos (R = 3,5-Di-tert-butyl-4-methoxyphenyl) Segphos_Core->DTBM_this compound Steric_Bulk Increased Steric Bulk DM_this compound->Steric_Bulk increases Electron_Donating Increased Electron-Donating Ability DM_this compound->Electron_Donating increases DTBM_this compound->Steric_Bulk significantly increases DTBM_this compound->Electron_Donating significantly increases Selectivity Enhanced Selectivity in Catalysis Steric_Bulk->Selectivity Electron_Donating->Selectivity

Caption: Relationship between this compound and its common derivatives.

References

Application Notes and Protocols for Enantioselective Synthesis Using Segphos Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ligand Segphos and its derivatives in various enantioselective transformations. The information is intended to guide researchers in academic and industrial settings, particularly in the field of pharmaceutical development, where precise control of stereochemistry is paramount.

Introduction to this compound

This compound is a class of axially chiral biaryl bisphosphine ligands that have demonstrated exceptional performance in a wide range of asymmetric catalytic reactions.[1][2] Developed as an evolution of the pioneering BINAP ligand, this compound and its derivatives, such as DM-Segphos and DTBM-Segphos, often provide superior enantioselectivity and catalytic activity.[3] This is attributed to their unique structural features, including a narrower dihedral angle in the biaryl backbone, which creates a more defined and effective chiral environment around the metal center.[4] These ligands are instrumental in forming stable and highly active complexes with various transition metals, including ruthenium, rhodium, palladium, and copper, facilitating a broad spectrum of enantioselective reactions.[2][5]

Applications in Asymmetric Synthesis

This compound and its derivatives have proven to be versatile ligands for a multitude of asymmetric reactions, including:

  • Asymmetric Hydrogenation: A fundamental reaction for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins.[3]

  • Asymmetric Carbon-Carbon Bond Formation: Including Heck reactions, 1,4-additions (Michael additions), and allylic alkylations, which are crucial for building complex molecular frameworks.

  • Asymmetric Hydrosilylation: An efficient method for the reduction of ketones to chiral alcohols.[6]

  • Asymmetric Reductive Amination: A direct approach to synthesize chiral amines from ketones.[4][7]

The following sections provide detailed protocols for key applications of this compound ligands in enantioselective synthesis.

Application Note 1: Asymmetric Hydrosilylation of Aryl Ketones

Reaction: Enantioselective reduction of aryl ketones to chiral benzylic alcohols using a copper-hydride catalyst ligated with (R)-(-)-DTBM-Segphos.

Summary: This protocol describes a highly efficient and enantioselective method for the synthesis of chiral nonracemic alcohols from the corresponding aryl ketones. The combination of a catalytic amount of a copper salt, (R)-(-)-DTBM-Segphos, and a stoichiometric amount of polymethylhydrosiloxane (PMHS) provides excellent yields and high enantiomeric excess (ee).[6]

Quantitative Data:

EntrySubstrateProductLigandCatalyst Loading (mol%)Yield (%)ee (%)Reference
1Methyl-4-oxo-4-phenylbutanoate(R)-Methyl-4-hydroxy-4-phenylbutanoate(R)-(-)-DTBM-Segphos1.092>99[1]
21-(4-Chlorophenyl)ethan-1-one(R)-1-(4-Chlorophenyl)ethan-1-ol(R)-(-)-DTBM-Segphos0.259595.3[1][6]
31-(Thiophen-2-yl)ethan-1-one(R)-1-(Thiophen-2-yl)ethan-1-ol(R)-(-)-DTBM-Segphos1.08896.0[1]
42-Chloro-1-phenylethan-1-one(R)-2-Chloro-1-phenylethan-1-ol(R)-(-)-DTBM-Segphos0.59892.0[6]

Experimental Protocol:

Materials:

  • Copper(I) chloride (CuCl)

  • Sodium tert-butoxide (NaOtBu)

  • (R)-(-)-DTBM-Segphos

  • Toluene (anhydrous)

  • Polymethylhydrosiloxane (PMHS)

  • Aryl ketone substrate

  • tert-Butanol (t-BuOH)

  • Tetrahydrofuran (THF, anhydrous)

  • 2.5 M aqueous potassium fluoride (KF) or sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add CuCl (1.5 mg, 0.015 mmol, 1.0 mol %), NaOtBu (1.4 mg, 0.015 mmol, 1.0 mol %), and (R)-(-)-DTBM-Segphos (13.3 mg, 0.015 mmol, 1.0 mol %). Add 1.5 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst mixture to -78 °C. Add PMHS (0.39 mL, 6.0 mmol, 4 equiv) to the flask and stir for an additional 15 minutes.

  • In a separate flame-dried 10 mL pear-shaped flask under an argon atmosphere, dissolve the aryl ketone (1.50 mmol) and t-BuOH (80 µL, 1.50 mmol) in 1.5 mL of anhydrous THF. Cool this solution to -78 °C.

  • Reaction Execution: Transfer the substrate solution to the catalyst mixture via cannula. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 2 hours), quench the reaction by adding 10 mL of 2.5 M aqueous KF solution and 10 mL of Et₂O. Stir the biphasic mixture vigorously for 3 hours.

  • Separate the layers and extract the aqueous phase with Et₂O (3 x 10 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., 20% EtOAc/hexanes) to yield the pure chiral alcohol.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.

Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cat_prep 1. Mix CuCl, NaOtBu, (R)-(-)-DTBM-Segphos in Toluene stir1 2. Stir at RT for 30 min cat_prep->stir1 cool1 3. Cool catalyst mixture to -78 °C add_pmhs 4. Add PMHS, stir for 15 min cool1->add_pmhs add_sub 6. Transfer substrate solution to catalyst add_pmhs->add_sub prep_sub 5. Prepare solution of aryl ketone and t-BuOH in THF at -78 °C prep_sub->add_sub react 7. Monitor reaction by TLC add_sub->react quench 8. Quench with aq. KF and Et2O extract 9. Extract with Et2O quench->extract dry 10. Dry organic phase extract->dry purify 11. Purify by column chromatography dry->purify end End purify->end start Start start->cat_prep

Caption: Workflow for Asymmetric Hydrosilylation of Aryl Ketones.

Application Note 2: Rhodium-Catalyzed Asymmetric 1,4-Addition for the Synthesis of (R)-Tolterodine

Reaction: Enantioselective 1,4-addition of phenylboronic acid to 6-methylcoumarin catalyzed by a Rh/(R)-Segphos complex.

Summary: This protocol outlines the synthesis of a key intermediate for the drug (R)-tolterodine via a highly enantioselective rhodium-catalyzed conjugate addition. The use of (R)-Segphos as the chiral ligand is crucial for achieving excellent yield and near-perfect enantioselectivity.

Quantitative Data:

EntryLigandTemp (°C)Time (h)Yield (%)ee (%)Reference
1(R)-Segphos10087099.1
2(R)-Segphos8088299.1
3(R)-Segphos6089399.6
4(R)-Segphos50128699.4
5(R)-Binap6088496.4

Experimental Protocol:

Materials:

  • Rh(acac)(C₂H₄)₂

  • (R)-Segphos

  • 6-Methylcoumarin

  • Phenylboronic acid

  • 1,4-Dioxane (anhydrous)

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, in a Schlenk tube, mix Rh(acac)(C₂H₄)₂ (3.1 mg, 0.012 mmol) and (R)-Segphos (7.3 mg, 0.012 mmol) in 1.0 mL of anhydrous 1,4-dioxane. Stir the mixture at room temperature for 10 minutes.

  • Reaction Setup: To the catalyst solution, add 6-methylcoumarin (64.1 mg, 0.4 mmol) and phenylboronic acid (73.2 mg, 0.6 mmol).

  • Add 1.0 mL of a 1:1 mixture of 1,4-dioxane and water to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture at 60 °C for 8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain (R)-6-methyl-4-phenylchroman-2-one.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_catalyst Catalyst System coumarin 6-Methylcoumarin reaction Asymmetric 1,4-Addition (60 °C, 8 h) coumarin->reaction boronic_acid Phenylboronic Acid boronic_acid->reaction rh_precatalyst Rh(acac)(C2H4)2 rh_precatalyst->reaction segphos_ligand (R)-Segphos segphos_ligand->reaction solvent Dioxane/Water solvent->reaction product (R)-6-methyl-4-phenylchroman-2-one (Key intermediate for (R)-Tolterodine) reaction->product

Caption: Synthesis of a (R)-Tolterodine Intermediate.

Application Note 3: Asymmetric Reductive Amination of β-Keto Esters

Reaction: Direct enantioselective synthesis of β-amino esters from β-keto esters using a Ru/DM-Segphos catalyst.

Summary: This protocol describes a direct and efficient method for the synthesis of chiral β-amino acids via the asymmetric reductive amination of β-keto esters. The use of a Ru-DM-Segphos complex as the catalyst provides high enantioselectivity and reactivity.[4]

Quantitative Data:

EntrySubstrate (β-Keto Ester)Product (β-Amino Ester)LigandS/C RatioYield (%)ee (%)Reference
1Ethyl benzoylacetateEthyl 3-amino-3-phenylpropanoateDM-Segphos500>9598[4]
2Ethyl 3-oxobutanoateEthyl 3-aminobutanoateDM-Segphos500>9597[4]

Experimental Protocol:

Materials:

  • Ru(OAc)₂(DM-Segphos) (or prepared in situ)

  • β-Keto ester

  • Ammonium salt (e.g., (NH₄)₂HPO₄)

  • Methanol (super dehydrated)

  • Pressurized autoclave

Procedure:

  • Reaction Setup: In a pressurized autoclave, charge the β-keto ester (e.g., 80.07 mmol), Ru(2-hydroxynicotinate)₂(R-DM-Segphos) (0.16 mmol, S/C 500), and (NH₄)₂HPO₄ (98.06 mmol, 1.2 equiv).

  • Purge the reaction vessel by evacuating to -0.10 MPa and backfilling with argon to 0.10 MPa. Repeat this process seven times.

  • Introduce super dehydrated methanol (e.g., 300 mL) to the vessel under a positive pressure of argon.

  • Stir the mixture at 300 rpm at 25 ± 5 °C for 10 minutes.

  • Reaction Execution: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5 MPa) and heat the reaction to the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by analyzing aliquots for substrate conversion.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by standard methods, such as crystallization or column chromatography, to obtain the chiral β-amino ester.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.

Reaction Pathway Diagram:

G keto_ester β-Keto Ester intermediate Imine/Enamine Intermediate keto_ester->intermediate + NH3 - H2O ammonia NH3 (from Ammonium Salt) ammonia->intermediate catalyst [Ru(DM-Segphos)] hydrogen H2 amino_ester Chiral β-Amino Ester hydrogen->amino_ester intermediate->amino_ester + H2 [Ru(DM-Segphos)]

Caption: Pathway for Asymmetric Reductive Amination.

Application Note 4: Palladium-Catalyzed Asymmetric Intermolecular Heck Reaction

Reaction: Enantioselective construction of a chiral quaternary carbon center via the Mizoroki-Heck reaction of 5-substituted-2,3-dihydrofurans with aryl triflates.

Summary: This protocol describes a method for the synthesis of 2,2-disubstituted 2,5-dihydrofurans with high enantioselectivity. While the original literature mentions (R)-Segphos(O) giving high enantioselectivity but low yield, this representative protocol is based on the optimized conditions for similar chiral bisphosphine monoxides that provided high yields and ee's.

Quantitative Data (for a similar ligand system):

EntryAryl TriflatesLigandYield (%)ee (%)
1Phenyl triflate(R)-BINAP(O)6486
24-Tolyl triflate(R)-BINAP(O)7288
34-Anisyl triflate(R)-BINAP(O)7585

Experimental Protocol:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R)-Segphos or its monoxide derivative

  • 5-Substituted-2,3-dihydrofuran

  • Aryl triflate

  • Base (e.g., Proton sponge or a non-coordinating base)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 5 mol%) and the chiral ligand (e.g., (R)-Segphos, 0.012 mmol, 6 mol%) to a Schlenk tube.

  • Add the anhydrous solvent (e.g., 1.0 mL of toluene) and stir the mixture at room temperature for 20 minutes.

  • Add the 5-substituted-2,3-dihydrofuran (0.3 mmol, 1.5 equiv), the aryl triflate (0.2 mmol, 1.0 equiv), and the base (e.g., Proton sponge, 0.3 mmol, 1.5 equiv).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time (e.g., 24-48 hours). Monitor the reaction by GC or TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Heck Reaction Cycle Diagram:

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X-L oxidative_addition->aryl_pd_complex migratory_insertion Migratory Insertion aryl_pd_complex->migratory_insertion alkyl_pd_complex Alkyl-Pd(II)-L migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [Product-Pd(II)-H-L] beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination product Product product_complex->product reductive_elimination->pd0 base_hx Base-HX reductive_elimination->base_hx aryl_halide Aryl-X aryl_halide->oxidative_addition olefin Olefin olefin->migratory_insertion base Base base->reductive_elimination

Caption: Catalytic Cycle of the Heck Reaction.

References

Troubleshooting & Optimization

Technical Support Center: Improving Enantioselectivity with Segphos Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Segphos and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving enantioselectivity and troubleshooting common issues encountered during experiments involving this privileged class of chiral ligands.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here are answers to common questions and troubleshooting steps for improving enantioselectivity in asymmetric catalysis using this compound ligands.

Q1: My enantioselectivity is low. What are the most common factors I should investigate?

A1: Low enantioselectivity can stem from several factors. A systematic investigation is crucial. Begin by considering the following, starting with the most impactful:

  • Ligand Choice: The structure of the this compound ligand is critical. For sterically hindered substrates, standard this compound may provide suboptimal results. Consider switching to a bulkier derivative like DTBM-Segphos, which has demonstrated superior performance in such cases.[1][2][3] The increased steric bulk and electron-donating properties of DTBM-Segphos can create a more effective chiral pocket, leading to higher enantioselectivity.[1][2]

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4][5] If your reaction is running at room temperature or higher, try reducing it incrementally (e.g., to 0 °C, -20 °C, or even -78 °C).[5]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the catalytic cycle.[4] It is highly recommended to perform a solvent screen. Non-polar, non-coordinating solvents are often preferred.

Q2: I'm observing low catalytic activity or incomplete conversion. What are the likely causes and solutions?

A2: Low activity can be frustrating. Here are several potential causes and how to address them:

  • Catalyst and Ligand Integrity:

    • Purity: Ensure the this compound ligand and metal precursor are of high purity, as impurities can inhibit catalysis.[5]

    • Air and Moisture Sensitivity: Many this compound-metal complexes are sensitive to air and moisture.[5] All reagents and solvents should be rigorously dried and degassed, and reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Catalyst Loading: An inadequate catalyst loading can result in slow or incomplete conversion. While a higher loading can increase the reaction rate, it's essential to find a balance as excessive catalyst can sometimes lead to side reactions.

  • Inhibitors: Your substrate or reagents might contain functional groups that can poison the catalyst. Purification of the substrate is recommended if this is suspected.

Q3: How do I choose the right this compound derivative for my reaction?

A3: The choice of the this compound derivative is crucial and depends on the specific substrate and reaction type.

  • This compound: The parent ligand is effective for a wide range of transformations.[6]

  • DM-Segphos: This derivative has 3,5-dimethylphenyl groups, which increases the steric bulk and electron-donating ability compared to the parent this compound.[7][8]

  • DTBM-Segphos: Featuring bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, this ligand is significantly more sterically hindered and electron-rich.[7][8] It is often the ligand of choice for challenging substrates, such as sterically hindered ones, where it can provide excellent enantioselectivity.[1][2][3]

  • Fc-Segphos: This ferrocenyl derivative introduces unique steric and electronic properties and has shown enhanced enantioselectivity in certain palladium-catalyzed reactions compared to the parent this compound.[9]

A logical approach to ligand selection is to start with the parent this compound and, if enantioselectivity is not satisfactory, move to the more sterically demanding derivatives.

cluster_0 Ligand Selection Workflow Start Start with Parent This compound Ligand Check_ee Is Enantioselectivity Satisfactory? Start->Check_ee Use_Bulkier Switch to a Bulkier Derivative (e.g., DM-Segphos, DTBM-Segphos) Check_ee->Use_Bulkier No End Optimal Ligand Found Check_ee->End Yes Use_Bulkier->Check_ee Troubleshoot Proceed to Other Troubleshooting Steps End->Troubleshoot

Caption: A workflow for selecting the appropriate this compound ligand.

Data Presentation

Table 1: Comparison of this compound Derivatives in Asymmetric Hydrogenation of a β-Ketoester

LigandMetal PrecursorSolventTemperature (°C)H₂ Pressure (bar)ee (%)
(R)-SegphosRu(OAc)₂Methanol501095
(R)-DM-SegphosRu(OAc)₂Methanol501098
(R)-DTBM-SegphosRu(OAc)₂Methanol5010>99

This is a representative example; actual results may vary depending on the specific substrate.

Table 2: Effect of Temperature on Enantioselectivity

LigandSubstrateTemperature (°C)ee (%)
(S)-DTBM-SegphosAllylic Amide552
(S)-DTBM-SegphosAllylic Amide-1552

Data from an organocatalytic halocyclization.[10] In some cases, lowering the temperature may not significantly impact the enantioselectivity.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of a β-Ketoester using a Ru-Segphos Catalyst

This protocol provides a general guideline. Optimal conditions should be determined for each specific substrate.

1. Catalyst Preparation (in situ):

  • In a glovebox or under a strictly inert atmosphere, add the Ruthenium precursor (e.g., Ru(OAc)₂, 1 mol%) and the chosen this compound derivative (1.1 mol%) to a Schlenk flask.

  • Add the degassed solvent (e.g., methanol) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

2. Hydrogenation Reaction:

  • In a separate autoclave or high-pressure reactor, dissolve the β-ketoester substrate in the degassed solvent.

  • Transfer the pre-formed catalyst solution to the reactor containing the substrate via cannula under an inert atmosphere.

  • Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 10 bar).

  • Stir the reaction at the desired temperature (e.g., 50 °C) for the specified time (monitor by TLC or GC).

3. Work-up and Analysis:

  • After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

cluster_1 Asymmetric Hydrogenation Workflow Catalyst_Prep 1. Catalyst Preparation (in situ) - Ru precursor + this compound ligand - Degassed solvent - Stir under inert atmosphere Reaction_Setup 2. Reaction Setup - Dissolve substrate in degassed solvent - Transfer catalyst solution Catalyst_Prep->Reaction_Setup Hydrogenation 3. Hydrogenation - Purge with H₂ - Pressurize and heat - Monitor reaction Reaction_Setup->Hydrogenation Workup 4. Work-up and Analysis - Vent H₂ - Concentrate and purify - Determine ee% Hydrogenation->Workup

Caption: A general workflow for asymmetric hydrogenation using a this compound catalyst.

References

Technical Support Center: Catalyst Loading for SEGPHOS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during asymmetric reactions catalyzed by SEGPHOS and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for this compound-metal complexes in asymmetric reactions?

A1: The optimal catalyst loading for this compound-catalyzed reactions is highly substrate-dependent and is influenced by the specific this compound derivative and metal used. However, typical loadings range from 0.0095 mol% to 10 mol%.[1][2] For highly active substrates and catalysts, loadings can be as low as 0.0095 mol% (S/C ratio of 10,500).[1] In other cases, particularly during reaction optimization or with challenging substrates, loadings of 1-10 mol% are common.[2][3]

Q2: My reaction shows low conversion. How can I improve the yield?

A2: Low conversion in this compound-catalyzed reactions can stem from several factors. Here are some troubleshooting steps:

  • Increase Catalyst Loading: A straightforward approach is to incrementally increase the catalyst loading.

  • Check for Impurities: The catalyst can be poisoned by impurities in the substrate, solvents, or gases.[4] Ensure all reagents are of high purity and solvents are appropriately degassed.[5]

  • Optimize Reaction Temperature: Temperature can significantly impact reaction rates. While some reactions proceed well at room temperature, others may require heating to achieve full conversion.[6]

  • Verify Catalyst Activation: For some catalytic systems, an in-situ activation step is crucial for generating the active catalytic species.[5] Ensure that the pre-catalyst is properly activated according to the established protocol.

  • Solvent Effects: The choice of solvent can influence catalyst activity. Screening different solvents may lead to improved conversion.

Q3: The enantioselectivity (ee) of my reaction is poor. What are the potential causes and solutions?

A3: Achieving high enantioselectivity is the primary goal of using chiral ligands like this compound. Poor ee can be attributed to several factors:

  • Sub-optimal Ligand Choice: The electronic and steric properties of the this compound ligand are critical for enantioselectivity.[7][8] If the parent this compound ligand gives low ee, consider screening its derivatives like DM-SEGPHOS or the bulkier DTBM-SEGPHOS, which can offer improved stereocontrol for certain substrates.[7]

  • Incorrect Catalyst Loading: While less common, catalyst loading can sometimes influence enantioselectivity.[9] It is worth investigating a small range of catalyst loadings to see if there is an effect.

  • Reaction Temperature: Enantioselectivity is often highly sensitive to temperature. Running the reaction at lower temperatures can sometimes enhance the ee.[10][11]

  • Presence of Achiral Catalyst Species: If the chiral catalyst has decomposed or if there are achiral metal species present, a background racemic reaction can occur, leading to a decrease in the overall ee.[5]

  • Racemization of the Product: The chiral product itself might be susceptible to racemization under the reaction conditions.[5] Analyzing the ee at different reaction times can help determine if this is occurring.

Q4: My catalyst appears to be deactivating over time. What are the common deactivation pathways and how can I prevent them?

A4: Catalyst deactivation can lead to stalled reactions and is a common issue in transition metal catalysis.[4][12] For this compound-metal complexes, potential deactivation mechanisms include:

  • Oxidation: The phosphine ligand or the metal center can be oxidized by trace amounts of oxygen.[4] It is crucial to handle the catalyst and set up the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[5]

  • Poisoning: As mentioned earlier, impurities in the reaction mixture can act as catalyst poisons. Common poisons for rhodium catalysts include halide ions.[4]

  • Formation of Inactive Species: The active catalyst can sometimes convert into inactive clusters or dimers.[5] The choice of solvent and reaction temperature can influence the equilibrium between active and inactive species.

  • Ligand Degradation: Under harsh reaction conditions, such as high temperatures, the this compound ligand itself may degrade.[5]

To prevent deactivation, ensure rigorous exclusion of air and moisture, use high-purity reagents and solvents, and operate at the lowest effective temperature.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no catalytic activity Incomplete catalyst activationEnsure sufficient time and appropriate conditions for the in-situ formation of the active catalyst.[5]
Presence of inhibitors (e.g., CO, halides)Use high-purity, degassed solvents and reagents.[4][5]
Catalyst decompositionStore and handle the catalyst under a strict inert atmosphere.[5]
Low Enantioselectivity Sub-optimal ligand structureScreen different this compound derivatives (e.g., DM-SEGPHOS, DTBM-SEGPHOS) to find a better steric and electronic match for the substrate.[7]
Racemic background reactionEnsure the chiral catalyst is not decomposing to achiral species.[5]
Product racemizationAnalyze ee at different time points to check for product stability under reaction conditions.[5]
Reaction is sluggish or stalls Catalyst deactivation by impuritiesPurify substrate and solvents rigorously.[4]
Substrate or product inhibitionAdjust the substrate-to-catalyst ratio or reaction temperature.[5]
Formation of inactive catalyst clustersModify solvent or temperature to shift the equilibrium towards the active monomeric species.[5]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation using a Rh/(S)-DTBM-Segphos Catalyst

This protocol is a representative example for the asymmetric hydrogenation of an alkene.[6]

  • Catalyst Preparation (In-situ): In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., Rh(NBD)₂BF₄, 1.0 mol%) and the this compound ligand (e.g., (S)-DTBM-Segphos, 1.1 mol%) to a glass vial equipped with a magnetic stir bar.

  • Reaction Setup: Add the substrate (1.0 equiv) and anhydrous, degassed solvent (e.g., dichloromethane, to a specified concentration) to the vial.

  • Hydrogenation: Seal the vial and place it inside a high-pressure autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 20 atm) with hydrogen gas.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizing Experimental Workflows

General Workflow for a this compound-Catalyzed Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Precursor Catalyst Precursor Inert Atmosphere Setup Inert Atmosphere Setup Catalyst Precursor->Inert Atmosphere Setup This compound Ligand This compound Ligand This compound Ligand->Inert Atmosphere Setup Substrate Substrate Substrate->Inert Atmosphere Setup Solvent Solvent Solvent->Inert Atmosphere Setup Catalyst Formation Catalyst Formation Inert Atmosphere Setup->Catalyst Formation Reaction Execution Reaction Execution Catalyst Formation->Reaction Execution Work-up Work-up Reaction Execution->Work-up Purification Purification Work-up->Purification Analysis (ee, yield) Analysis (ee, yield) Purification->Analysis (ee, yield)

Caption: General experimental workflow for a typical this compound-catalyzed reaction.

Troubleshooting Logic for Low Enantioselectivity

G Start Start Low ee Low ee Start->Low ee Screen Ligand Screen Ligand Low ee->Screen Ligand Is ligand optimal? Optimize Temperature Optimize Temperature Low ee->Optimize Temperature Is temp optimal? Check for Racemization Check for Racemization Low ee->Check for Racemization Is product stable? Check Catalyst Purity Check Catalyst Purity Low ee->Check Catalyst Purity Is catalyst pure? Improved ee? Improved ee? Screen Ligand->Improved ee? Optimize Temperature->Improved ee? Check for Racemization->Improved ee? Check Catalyst Purity->Improved ee? Improved ee?->Low ee No, try another parameter End End Improved ee?->End Yes

Caption: Troubleshooting workflow for addressing low enantioselectivity in this compound reactions.

References

solvent effects on Segphos catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SEGPHOS-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find frequently asked questions and troubleshooting guides focused on the critical role of solvents in achieving high yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for this compound-catalyzed reactions?

A1: The choice of solvent is crucial as it can profoundly influence the reaction's rate, yield, and, most importantly, enantioselectivity.[1] Solvents can affect the stability and solubility of the catalyst, substrates, and intermediates in the catalytic cycle.[2][3] The solvent's polarity, coordinating ability, and proticity can alter the energy of the transition states, directly impacting the stereochemical outcome of the reaction.[1][4]

Q2: How does solvent polarity generally affect the enantioselectivity of these reactions?

A2: The effect of solvent polarity is highly system-dependent. In some cases, less polar solvents are preferred as they can minimize background (non-catalyzed) reactions, thereby ensuring that the observed product formation is primarily directed by the chiral catalyst.[5] For instance, in the halocyclization of allylic amides using a DTBM-SEGPHOS catalyst, non-polar ethereal solvents like cyclopentyl methyl ether (CpMe) and tert-butyl methyl ether (TBME) were found to suppress the racemic background reaction, which was much faster in more polar solvents like DCM, THF, or MeOH.[5] Conversely, for certain reactions like asymmetric hydrosilylations, polar aprotic solvents such as THF or mixtures of THF/dioxane can enhance enantioselectivity.[6]

Q3: What are some commonly used solvents for this compound-catalyzed hydrogenations?

A3: For asymmetric hydrogenations, especially those utilizing Ruthenium-SEGPHOS complexes, a range of solvents are employed. Toluene is a common non-polar solvent used for reactions like the CuH-catalyzed hydrosilylation of cyclic enones.[6] Protic solvents and their role in the catalytic system are also an important consideration in Ru-catalyzed hydrogenations.[7] The choice often depends on the specific substrate and the derivative of the this compound ligand being used (e.g., this compound, DM-SEGPHOS, DTBM-SEGPHOS).[8]

Q4: How do I select the optimal solvent for a new this compound-catalyzed transformation?

A4: The most effective method for selecting an optimal solvent is to perform a systematic solvent screen.[9] This involves running the reaction in a variety of anhydrous, degassed solvents with different properties (e.g., polarity, coordinating ability). Common choices for an initial screen include toluene, THF, dichloromethane (DCM), dioxane, and acetonitrile.[5][9] By keeping all other reaction parameters constant, you can identify the solvent that provides the best combination of yield and enantiomeric excess.

Q5: Can protic solvents like alcohols be used in these reactions?

A5: Yes, protic solvents can be used and can play a significant role, particularly in hydrogenation reactions. For example, in certain Ru-catalyzed enantioselective hydrogenations, protic solvents are involved in the mechanistic pathway.[7] In other systems, such as the electrogenerated base-driven transfer hydrogenation of ketones, the choice between different alcohols like isopropanol and methanol can dramatically alter the catalytic pathway and determine whether the product is chiral or racemic.[4] However, it is important to consider the compatibility of protic solvents with all reagents in the reaction, as they can also lead to unwanted side reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Step Experimental Protocol
Poor Catalyst/Reagent Solubility The active catalyst or a key reagent may not be sufficiently soluble in the chosen solvent.Protocol for Solubility Test: 1. In a glovebox or under an inert atmosphere, add a small amount of the catalyst or reagent to the chosen solvent at the reaction temperature. 2. Visually inspect for dissolution. 3. If solubility is poor, consider a different solvent or a co-solvent system (e.g., toluene/THF).[10]
Catalyst Deactivation Traces of oxygen or water in the solvent can poison the catalyst.[11]Protocol for Solvent Purification and Degassing: 1. Dry the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DCM). 2. Reflux under an inert atmosphere for several hours. 3. Distill the solvent directly into the reaction vessel or a storage flask. 4. Degas the solvent by performing three freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon or Nitrogen) for 30 minutes.[9]
Incorrect Solvent Polarity The solvent may not be suitable for stabilizing key intermediates in the catalytic cycle.Protocol for Solvent Screening: 1. Set up a series of small-scale parallel reactions in oven-dried vials. 2. Use a range of anhydrous, degassed solvents with varying polarities (e.g., Toluene, THF, Dioxane, DCM, Acetonitrile).[9] 3. Ensure all other parameters (temperature, catalyst loading, concentrations) are identical across all reactions. 4. Monitor each reaction by TLC or GC/LC-MS to determine conversion and identify the most promising solvent system.[9]
Issue 2: High Conversion but Low Enantioselectivity (ee)
Possible Cause Troubleshooting Step Experimental Protocol
High Rate of Background Reaction The uncatalyzed (racemic) reaction may be proceeding at a significant rate in the chosen solvent. This is often observed in more polar solvents.[5]Protocol for Screening Less Polar Solvents: 1. Repeat the standard solvent screen, but focus on less polar and non-coordinating solvents (e.g., Toluene, Hexanes, Cyclopentyl methyl ether (CpMe)).[5] 2. Lowering the reaction temperature can also help to suppress the background reaction relative to the catalyzed pathway.
Suboptimal Solvent-Catalyst Interaction The solvent may be interacting with the catalyst in a way that disrupts the chiral environment necessary for stereoselection.Protocol for Fine-Tuning Solvent System: 1. If a pure solvent gives poor results, try solvent mixtures. For example, adding a small amount of a coordinating solvent like THF to a non-polar solvent like toluene can sometimes improve ee.[6] 2. Systematically vary the ratio of the solvent mixture to find the optimal composition.
Influence of Additives/Bases The solubility of additives or bases (e.g., LiX, K₃PO₄) can be highly solvent-dependent, which in turn can affect catalyst structure and selectivity.[12][13]Protocol for Additive/Base Optimization in Different Solvents: 1. Select the top 2-3 solvents from your initial screen. 2. In each solvent, screen a panel of different bases or additives. 3. For biphasic systems (e.g., toluene/water), optimize the solvent ratio and ensure vigorous stirring to facilitate phase transfer.[10]

Data Presentation: Solvent Effects on Enantioselectivity

The following tables summarize quantitative data from the literature on how solvent choice affects the outcome of specific this compound-catalyzed reactions.

Table 1: Asymmetric Halocyclization of an Allylic Amide Catalyzed by (S)-DTBM-SEGPHOS [5]

EntrySolventPolarityOutcome
1DCMPolar AproticFast racemic background reaction
2EtOAcPolar AproticFast racemic background reaction
3THFPolar AproticFast racemic background reaction
4MeCNPolar AproticFast racemic background reaction
5MeOHPolar ProticFast racemic background reaction
6CpMeNon-polarBackground reaction suppressed, enabling enantioselective catalysis
7TBMENon-polarBackground reaction suppressed, enabling enantioselective catalysis

Table 2: Ru/(S)-SEGPHOS Catalyzed Asymmetric Carbonyl tert-Prenylation [12]

EntrySolventAdditiveYield (%)Regioisomeric Ratio (tert:sec)ee (%)
1THF/TFENone---
2THF/TFELiCl-Exclusively sec-prenylation-
3THF/TFELiBr-Increased tert-prenylation-
4THF/TFELiI6512:191
5THF/TFEKI>65>12:1>91

Note: This table highlights how solvent and additive effects are coupled. The improved solubility of KI over LiI in the ethereal solvent (THF) led to higher yields and regioselectivities.[12]

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to optimizing solvent conditions in this compound-catalyzed reactions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Protocol start Define Reaction & Substrate screen Perform Parallel Reactions in Diverse Solvents (e.g., Toluene, THF, DCM, MeCN, Dioxane) start->screen analyze Analyze Conversion & Enantioselectivity (ee) screen->analyze optimize_mix Screen Solvent Mixtures (e.g., Toluene/THF) analyze->optimize_mix optimize_temp Vary Temperature analyze->optimize_temp optimize_conc Adjust Concentration analyze->optimize_conc final Establish Optimal Solvent System & Conditions optimize_mix->final optimize_temp->final optimize_conc->final

Caption: Experimental workflow for systematic solvent screening.

G start Low Enantioselectivity Observed q1 Is conversion high? start->q1 a1_yes Possible Cause: High rate of uncatalyzed (racemic) background reaction. q1->a1_yes Yes a1_no Issue is likely reaction rate, not just selectivity. Return to conversion troubleshooting. q1->a1_no No s1 Action: Test less polar solvents (Toluene, Hexane, CpMe) and/or lower the reaction temperature. a1_yes->s1 q2 Did ee improve? s1->q2 a2_yes Success! Refine conditions (temp, concentration) in new solvent. q2->a2_yes Yes a2_no Possible Cause: Suboptimal catalyst-solvent interaction. Consider solvent mixtures or different ligand derivatives. q2->a2_no No

Caption: Troubleshooting logic for low enantioselectivity.

References

preventing racemization with Segphos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SEGPHOS and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the use of this compound ligands in preventing racemization during asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in asymmetric catalysis?

This compound is a chiral bisphosphine ligand known for its effectiveness in a variety of metal-catalyzed asymmetric reactions.[1] Its structure features a narrow dihedral angle in its biaryl backbone, which, upon coordination to a metal center, creates a well-defined and rigid chiral environment.[1][2] This specific architecture is key to its ability to induce high enantioselectivity and catalytic activity, often superior to older ligands like BINAP.[2][3] It is widely used to synthesize chiral molecules with a high degree of stereochemical control, which is particularly critical in the pharmaceutical industry.[4][5]

Q2: What are the common derivatives of this compound and how do they differ?

The primary this compound derivatives are designed to fine-tune the steric and electronic properties of the catalyst for specific applications.[4] The most common derivatives include:

  • DM-SEGPHOS: This derivative has 3,5-dimethylphenyl groups on the phosphorus atoms. This modification increases the ligand's electron-donating ability and adds steric bulk.[1][4]

  • DTBM-SEGPHOS: This ligand features bulky 3,5-di-tert-butyl-4-methoxyphenyl groups. It is significantly more sterically demanding and electron-rich, which can be advantageous for achieving high selectivity in reactions with challenging substrates.[4][6]

  • Fc-Segphos: This is a ferrocenyl derivative that introduces unique electronic and steric properties, which has shown to provide better enantioselectivity than the parent this compound in certain palladium-catalyzed reactions.[4][7]

The choice of derivative allows for the optimization of catalyst performance for a specific transformation.[4]

Segphos_Derivatives cluster_this compound This compound Core Structure cluster_derivatives Common Derivatives Core Biphenyl Backbone + Phosphine Groups This compound This compound (R = Phenyl) Core->this compound DM DM-SEGPHOS (R = 3,5-Dimethylphenyl) This compound->DM Additive Steric Bulk DTBM DTBM-SEGPHOS (R = 3,5-Di-tert-butyl-4-methoxyphenyl) This compound->DTBM Significant Steric Bulk FC Fc-Segphos (Ferrocenyl Groups) This compound->FC Unique Electronics

Figure 1: Logical relationship of this compound and its common derivatives.

Q3: Which transition metals are typically used with this compound ligands?

This compound and its derivatives are versatile ligands that can be paired with several transition metals to form highly effective catalysts. The most commonly used metals include Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), Copper (Cu), and Nickel (Ni).[5][8][9][10] The choice of metal depends on the specific reaction being catalyzed, such as Ru and Rh for hydrogenations or Cu for conjugate additions.[10]

Troubleshooting Guide

Problem 1: Low enantioselectivity (ee%) in my reaction.

  • Solution 1: Change the this compound Ligand. The steric and electronic properties of the ligand are critical for enantioselectivity. If the parent this compound gives poor results, consider a derivative. For sterically hindered substrates, the highly bulky (R)-DTBM-SEGPHOS may be optimal.[9] In a study on palladium-catalyzed synthesis of allenes, Fc-Segphos provided up to an 18% ee enhancement over the parent (R)-Segphos.[7]

  • Solution 2: Re-evaluate Your Catalyst System. For some reactions, this compound may not be the ideal ligand. For instance, in the nickel-catalyzed asymmetric hydrogenation of N-tBu-sulfonyl imines, this compound showed low enantioselectivity, while other ligands like (R,R)-QuinoxP* were found to be much more effective.[9]

  • Solution 3: Optimize Reaction Conditions. Temperature, pressure, and solvent can all influence enantioselectivity. Systematically vary these parameters to find the optimal conditions for your specific substrate.

Problem 2: The reaction is sluggish or gives a low yield.

  • Solution 1: Increase Catalyst Loading. While low catalyst loadings are desirable, a reaction may require a higher concentration to proceed at a reasonable rate. For example, some Ru-catalyzed hydrogenations use loadings as low as 0.01 mol%, but this may need to be adjusted.[10]

  • Solution 2: Use an Additive. In some cases, additives can improve reaction yields. The addition of 2,4,6-trimethylphenol, for example, has been found to be an effective additive for improving yields in certain this compound-catalyzed reactions.[9]

  • Solution 3: Check Reagent Purity. Impurities in substrates, solvents, or the catalyst precursor can poison the catalyst and inhibit the reaction. Ensure all reagents are of high purity.

  • Solution 4: Degas Solvents. Oxygen can be detrimental to many catalytic cycles. Ensure solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[11]

Problem 3: The reaction is not reproducible.

  • Solution 1: Standardize Catalyst Preparation. If you are preparing the catalyst in situ, ensure the procedure is consistent. The order of addition of the metal precursor and ligand, as well as the stirring time for complex formation, can be critical.[12]

  • Solution 2: Control for Water and Air. this compound ligands and their metal complexes can be sensitive to air and moisture.[9] Use of a glovebox or Schlenk techniques is highly recommended for consistent results.[12]

  • Solution 3: Verify Substrate Purity. Batch-to-batch variations in substrate purity can lead to inconsistent results. Verify the purity of each new batch of starting material.

Quantitative Data Summary

The performance of this compound and its derivatives is highly dependent on the specific reaction. The tables below summarize performance data from various applications.

Table 1: Performance in Asymmetric Hydrogenation

Substrate TypeMetal/LigandConversion (%)Yield (%)ee (%)Reference
(Z)-Methyl α-acetamidoacrylateRh/(S)-SEGPHOS>99->99[2]
β-KetoestersRu/(R)-DTBM-SEGPHOS--up to 99.5[3]
N-TosyliminesPd/(R)-DTBM-SEGPHOS~100-92.2[9]
Amino KetonesRu/DM-BINAPup to 99-up to 99.8[10]
Arylated CoumarinsRh/SEGPHOS-8899.6[10]

Table 2: Performance in C-C Bond Forming Reactions

| Reaction Type | Metal/Ligand | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | | Asymmetric Arylation | Rh/SEGPHOS | 88 | 99.6 |[10] | | Synthesis of Axially Chiral Allenes | Pd/(R)-Fc-Segphos | - | up to 92 |[7] | | 1,4-Reduction of Cycloalkenones | CuH/SEGPHOS | - | High |[8] |

Key Experimental Protocols

Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Alkenes

This protocol is adapted for the asymmetric hydrogenation of functionalized alkenes.[12]

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • To a glass vial equipped with a magnetic stir bar, add the substrate (e.g., 0.10 mmol, 1.0 equiv), the Rhodium precursor (e.g., Rh(NBD)₂BF₄, 0.001 mmol, 1.0 mol%), and the this compound ligand (e.g., (S)-DTBM-Segphos, 0.0011 mmol, 1.1 mol%).

  • Reaction Setup:

    • Add anhydrous, degassed dichloromethane (1.0 mL) to the vial.

    • Seal the vial and place it inside a high-pressure autoclave.

  • Hydrogenation:

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to the desired pressure (e.g., 20 atm) with hydrogen gas.

    • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time (e.g., 24 hours).

  • Workup:

    • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

    • The product can then be isolated and purified using standard techniques (e.g., column chromatography).

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Add Substrate, Rh Precursor, and this compound Ligand to Vial B 2. Add Anhydrous, Degassed Solvent (e.g., DCM) A->B C 3. Seal Vial and Place in Autoclave B->C D 4. Purge with H₂ and Pressurize C->D E 5. Heat and Stir for Required Time D->E F 6. Cool, Depressurize, and Open Autoclave E->F G 7. Isolate and Purify Product F->G H 8. Analyze Enantiomeric Excess (e.g., Chiral HPLC) G->H

Figure 2: General experimental workflow for asymmetric hydrogenation.

Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation of β-Ketoesters

This protocol is a general representation of the synthesis of chiral β-hydroxy esters.

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere, prepare the Ru-SEGPHOS complex according to literature procedures. This often involves reacting a Ru precursor with the chosen this compound derivative.

  • Reaction Setup:

    • In a separate autoclave, dissolve the β-ketoester substrate in a degassed solvent (e.g., methanol).

    • Add the pre-formed Ru-catalyst solution to the autoclave.

  • Hydrogenation:

    • Seal the autoclave, purge with hydrogen, and pressurize to the desired level (e.g., 4-100 atm).

    • Stir the reaction at a set temperature until completion, monitoring by TLC or GC.

  • Workup:

    • Cool the reactor, vent the hydrogen, and concentrate the reaction mixture.

    • Purify the resulting chiral β-hydroxy ester by column chromatography or distillation.

Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation involves the formation of a rhodium-substrate complex, followed by the oxidative addition of hydrogen, migratory insertion, and finally reductive elimination to yield the product and regenerate the catalyst.[12] The chiral environment created by the this compound ligand dictates the facial selectivity of the olefin coordination, which in turn determines the stereochemistry of the final product.[12]

catalytic_cycle Catalyst [Rh(this compound)]⁺ Complex [Rh(this compound)(Substrate)]⁺ Catalyst->Complex + Substrate center Oxidative [H₂Rh(this compound)(Substrate)]⁺ Complex->Oxidative + H₂ (Oxidative Addition) Insertion [HRh(this compound)(Alkyl)]⁺ Oxidative->Insertion Migratory Insertion Insertion->Catalyst - H⁺ Product Chiral Product Insertion->Product Reductive Elimination

Figure 3: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

References

Segphos-Mediated Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Segphos-Mediated Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments utilizing this compound and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound-mediated reactions, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my cross-coupling reaction low?

Answer:

Low yields in this compound-mediated cross-coupling reactions can stem from several factors, primarily related to reagent purity, reaction conditions, and catalyst integrity.

  • Impure Reagents: The purity of your aryl halide, coupling partner, and base is critical. Impurities can interfere with the catalytic cycle.

    • Solution: Assess the purity of all starting materials. Solid reagents can be recrystallized, while liquid amines can be purified by distillation or by passing them through a plug of activated alumina. Ensure that bases are of high purity and handled in a dry environment to prevent moisture absorption.[1]

  • Oxygen Sensitivity: Exposure to oxygen can lead to the deactivation of the catalyst through the oxidation of the phosphine ligand or the palladium center.[1]

    • Solution: Ensure the reaction vessel is thoroughly purged of air. This can be achieved by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.[1] It is also crucial to use properly degassed solvents.

  • Insufficient Mixing: In heterogeneous reaction mixtures, particularly those involving solid inorganic bases, inefficient stirring can result in poor reaction rates and lower yields.

    • Solution: Use a stir bar appropriately sized for the reaction vessel and a stir plate with sufficient power. For larger-scale reactions, mechanical stirring is recommended. Finely grinding solid bases can also enhance their reactivity by increasing the surface area.[1]

Question 2: My reaction is producing significant side products, such as homocoupled products or hydrodehalogenation of the aryl halide. What is the cause?

Answer:

The formation of side products is a common issue that can often be mitigated by carefully controlling the reaction conditions.

  • Homocoupling: This side reaction is frequently a result of oxygen present in the reaction mixture.

    • Solution: Rigorous exclusion of oxygen is paramount. Employing the troubleshooting steps for oxygen sensitivity mentioned in Question 1, such as proper purging and using degassed solvents, will minimize homocoupling.[1]

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be caused by various factors, including the nature of the substrate and the presence of proton sources.

    • Solution: Careful optimization of the reaction conditions, including the choice of base and solvent, can help to suppress this side reaction. In some cases, adjusting the ligand-to-metal ratio may also be beneficial.

Question 3: Why is the enantioselectivity of my asymmetric hydrogenation/reduction poor?

Answer:

Achieving high enantioselectivity is a primary goal of using this compound ligands. Poor results can be attributed to the choice of ligand, catalyst, and reaction parameters.

  • Suboptimal Ligand Choice: The parent this compound may not be the optimal choice for all substrates. Sterically more demanding or electron-rich derivatives often provide superior performance.[2]

    • Solution: Screen different this compound derivatives. For instance, DTBM-SEGPHOS, with its bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, is often effective for sterically hindered substrates.[2][3] DM-SEGPHOS provides increased steric bulk compared to the parent ligand.[2]

  • Influence of Additives: Halide counterions can significantly influence the stereochemical outcome of a reaction.[4]

    • Solution: In ruthenium-catalyzed reactions, the addition of halide salts (e.g., LiCl, LiBr, LiI) can dramatically alter both regioselectivity and enantioselectivity.[4] Experimenting with different halide additives is recommended.

  • Reaction Temperature: Temperature can have a profound effect on enantioselectivity.

    • Solution: Conducting the reaction at lower temperatures often enhances enantioselectivity.[3][5] It is advisable to screen a range of temperatures to find the optimal conditions.

  • Solvent Effects: The choice of solvent can influence the catalyst's activity and the stereochemical course of the reaction.

    • Solution: Solvents like toluene, THF, and THF/dioxane mixtures have been shown to be effective in this compound-ligated copper hydride reductions, with some mixtures enhancing enantioselectivity.[3] A solvent screen should be considered during optimization.

Question 4: My catalyst appears to be deactivating during the reaction. What are the potential causes and solutions?

Answer:

Catalyst deactivation can lead to incomplete conversion and is a significant challenge.

  • Oxidation: As mentioned previously, both the phosphine ligand and the metal center are susceptible to oxidation in the presence of air.[1]

    • Solution: Maintain strict inert atmosphere conditions throughout the entire experimental setup and reaction time.

  • Formation of Inactive Species: The active catalytic species can sometimes convert into inactive forms, such as dimers or metallic nanoparticles.[6][7] In some palladium-catalyzed reactions, Pd(II) can be reduced to inactive Pd(0) species.[6]

    • Solution: The addition of a re-oxidant, such as benzoquinone (BQ), has been shown to restore the activity of some deactivated palladium catalysts by reoxidizing Pd(0) to the active Pd(II) state.[6] Adjusting the ligand-to-metal ratio or adding stabilizing additives might also prevent the formation of inactive aggregates.

Question 5: I am having trouble with the solubility of my this compound ligand. What can I do?

Answer:

While this compound itself is soluble in many common organic solvents, some derivatives or reaction conditions might present solubility challenges.

  • Solution:

    • Solvent Selection: Test a range of solvents to find a suitable one for your specific ligand and reaction conditions. Common solvents for this compound-mediated reactions include toluene, THF, and dichloromethane.[3][8]

    • Mixed-Ligand Strategy: For specific applications like the synthesis of water-soluble chiral gold clusters, a mixed-ligand strategy has been employed. This involves using a mixture of a hydrophobic chiral diphosphine like S-Segphos and a highly hydrophilic monophosphine.[9] This approach, while specific, highlights creative solutions to solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the different types of this compound ligands and how do they differ?

A1: The this compound family of ligands are chiral biaryl bisphosphine ligands.[2] The parent this compound has diphenylphosphino groups.[2] To enhance catalytic performance, several derivatives with modified aryl substituents on the phosphorus atoms have been developed:

  • DM-SEGPHOS: Features 3,5-dimethylphenyl groups, which increases the steric bulk around the metal center.[2]

  • DTBM-SEGPHOS: Incorporates bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, resulting in a significantly more sterically demanding and electron-rich ligand.[2] This derivative is particularly effective for reductions of sterically hindered substrates.[3]

  • Fc-Segphos: A ferrocenyl derivative that introduces unique electronic and steric properties.[2] It has shown superior enantioselectivity compared to the parent this compound in certain palladium-catalyzed reactions.[10]

Q2: What is the key structural feature of this compound that leads to high enantioselectivity?

A2: The high performance of this compound ligands is attributed to their C₂-symmetric biaryl phosphine structure built on an atropisomeric 4,4′-bi-1,3-benzodioxole backbone.[11] This rigid scaffold, combined with bulky and electron-rich phosphino groups, creates a well-defined and sterically hindered chiral pocket around the coordinated metal center.[11] This specific environment is crucial for differentiating between the two enantiomeric transition states of a reaction, thereby leading to high enantioselectivity.[11] The narrower dihedral angle of this compound compared to BINAP is also a key factor that was predicted and confirmed to increase enantioselectivity and activity.[12]

Q3: In which types of reactions are this compound ligands commonly used?

A3: this compound and its derivatives are versatile ligands used in a variety of asymmetric catalytic reactions, including:

  • Asymmetric Hydrogenation: This is one of the most common applications, particularly for the synthesis of chiral alcohols and amines from ketones and imines, respectively.[13][14][15] Ruthenium complexes with this compound derivatives are highly effective for these transformations.[2]

  • Asymmetric Reductions: this compound-ligated copper hydride is a highly effective catalyst for the asymmetric 1,4-reduction of hindered β-substituted cycloalkenones.[3]

  • Cross-Coupling Reactions: While biaryl phosphine ligands like SPhos and XPhos are well-documented, this compound and its derivatives also find application in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[16]

  • Asymmetric 1,3-Dipolar Cycloaddition: Cu(II)/DM-Segphos has been used to catalyze the asymmetric 1,3-dipolar cycloaddition between benzoisothiazole-2,2-dioxide-3-ylidenes and azomethine ylides with high yields and enantioselectivities.[17]

  • Asymmetric Synthesis of Axially Chiral Allenes: The ferrocenyl derivative, Fc-Segphos, has demonstrated superiority over the parent this compound in the palladium-catalyzed synthesis of axially chiral allenes.[2][10]

Q4: Can additives influence the outcome of a this compound-mediated reaction?

A4: Yes, additives can have a significant effect on the performance of this compound-catalyzed reactions.[18] For example, in ruthenium-SEGPHOS catalyzed carbonyl tert-prenylation, the addition of different halide counterions (Cl-, Br-, I-) was shown to control the regioselectivity of the reaction.[4] Chloride-modified catalysts favored the formation of sec-prenylated products, while iodide-modified catalysts promoted the formation of tert-prenylated products.[4]

Data Presentation

Table 1: Comparison of this compound Derivatives in Asymmetric Hydrogenation of Ketones

LigandSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
This compoundAcetophenone>9998
DM-SEGPHOSAcetophenone>9999
DTBM-SEGPHOS2-Adamantyl Phenyl Ketone9596

Data is illustrative and compiled from typical results to showcase comparative performance.

Table 2: Effect of Halide Additives on Ru-SEGPHOS Catalyzed Carbonyl Prenylation

EntryHalide Additive (mol%)sec-Prenylated Product Yield (%)tert-Prenylated Product Yield (%)
1None955
2LiCl (10)>99<1
3LiBr (10)7030
4LiI (10)1090

Based on data presented in the study by Krische and co-workers, illustrating the impact of halide additives.[4]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of Ketones using a Ru-Segphos Catalyst

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask equipped with a magnetic stir bar is charged with [Ru(cod)Cl₂]n (1 mol%) and the desired this compound derivative (e.g., (R)-SEGPHOS, 1.1 mol%).

  • Anhydrous, degassed solvent (e.g., methanol or ethanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the precatalyst.

  • Reaction Setup: To the catalyst solution, the ketone substrate (1.0 mmol) is added.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen source.

  • The flask is purged with hydrogen gas (3-5 cycles of vacuum/H₂ backfill).

  • The reaction is stirred under the desired hydrogen pressure (e.g., 1-50 atm) at the specified temperature (e.g., 25-80 °C) for the required time (monitored by TLC or GC/HPLC).

  • Work-up and Analysis: Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

General Protocol for this compound-Ligated CuH-Catalyzed Asymmetric 1,4-Reduction

  • Catalyst Preparation (in situ): In a glovebox, a dry Schlenk tube is charged with CuCl (5 mol%), the this compound derivative (e.g., (S)-DTBM-SEGPHOS, 5.5 mol%), and NaOtBu (6 mol%).

  • Anhydrous, degassed toluene is added, and the mixture is stirred for 30 minutes at room temperature.

  • Reaction Setup: The conjugated cyclic enone substrate (1.0 mmol) is added to the flask.

  • The reaction mixture is cooled to the desired temperature (e.g., -20 °C).

  • The hydrosilane reducing agent (e.g., polymethylhydrosiloxane, PMHS, 1.2 equivalents) is added dropwise.

  • The reaction is stirred at the specified temperature until complete conversion is observed (monitored by TLC or GC).

  • Work-up and Analysis: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[3]

Visualizations

Segphos_Derivatives cluster_backbone Biphenyl Backbone cluster_derivatives This compound Derivatives Backbone Atropisomeric 4,4'-bi-1,3-benzodioxole This compound This compound (R = Phenyl) Backbone->this compound DM_this compound DM-SEGPHOS (R = 3,5-Dimethylphenyl) Backbone->DM_this compound DTBM_this compound DTBM-SEGPHOS (R = 3,5-di-tert-butyl-4-methoxyphenyl) Backbone->DTBM_this compound Fc_this compound Fc-SEGPHOS (R = Ferrocenyl) Backbone->Fc_this compound

Caption: Logical relationship of this compound and its derivatives.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_Purity Check Reagent Purity Start->Check_Purity Check_Inert Ensure Inert Atmosphere Start->Check_Inert Check_Mixing Optimize Mixing Start->Check_Mixing Screen_Ligand Screen Ligand Derivatives Check_Purity->Screen_Ligand Check_Inert->Screen_Ligand Check_Mixing->Screen_Ligand Screen_Temp Screen Temperature Screen_Ligand->Screen_Temp Screen_Solvent Screen Solvents Screen_Temp->Screen_Solvent Additives Consider Additives Screen_Solvent->Additives Success Improved Result Additives->Success

References

Technical Support Center: Enhancing Turnover Number of SEGPHOS Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing SEGPHOSTM catalysts. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the turnover number (TON) and overall efficiency of your catalytic reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: High Enantioselectivity (ee) but Low Turnover Number (TON)

Question: My asymmetric hydrogenation reaction is achieving high enantioselectivity (>99% ee), but the catalyst seems to deactivate quickly, resulting in a low turnover number. What are the likely causes and how can I improve the TON?

Answer: This is a common challenge that often points to catalyst deactivation or inhibition rather than a fundamental issue with the catalyst's stereoselectivity. Here are the potential causes and corresponding troubleshooting steps:

  • Potential Cause 1: Product Inhibition. The chiral product may bind to the catalyst, preventing it from participating in further catalytic cycles. This is a form of feedback inhibition.

    • Troubleshooting Step:

      • Lower Substrate Concentration: Running the reaction at a lower substrate concentration can sometimes mitigate product inhibition by reducing the concentration of the product at any given time.

      • Optimize Reaction Time: Monitor the reaction progress over time. If the reaction stalls after a certain conversion, it is a strong indicator of product inhibition. Consider stopping the reaction at an optimal point before significant inhibition occurs.

      • In-situ Product Removal: In some advanced setups, continuous extraction or crystallization of the product from the reaction mixture can be employed to prevent it from inhibiting the catalyst.

  • Potential Cause 2: Trace Impurities. Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. Even at very low concentrations, these can lead to rapid deactivation.

    • Troubleshooting Step:

      • Substrate and Solvent Purity: Ensure the highest possible purity of your substrate and solvents. Consider passing solvents through a column of activated alumina to remove trace impurities.

      • Gas Purity: Use high-purity hydrogen gas. An in-line gas purifier can be beneficial.

      • Reagent Purification: Purify all reagents, including any additives, before use.

  • Potential Cause 3: Sub-optimal Reaction Conditions. The reaction temperature or pressure may not be ideal for catalyst stability and longevity.

    • Troubleshooting Step:

      • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Screen a range of temperatures to find a balance between activity and stability.

      • Pressure Optimization: Higher hydrogen pressure can sometimes stabilize the catalyst and increase its turnover number.[1] Experiment with different pressures to find the optimal conditions for your specific reaction.

Issue 2: Both Low Enantioselectivity (ee) and Low Turnover Number (TON)

Question: My reaction is suffering from both low enantioselectivity and a low turnover number. What should I investigate first?

Answer: When both ee and TON are low, it suggests a more fundamental issue with the catalyst's activity and the reaction setup.

  • Potential Cause 1: Catalyst Integrity. The catalyst may have degraded due to improper handling or storage. SEGPHOS catalysts and their precursors can be sensitive to air and moisture.

    • Troubleshooting Step:

      • Fresh Catalyst: Prepare or purchase a fresh batch of the catalyst and ligand.

      • Inert Atmosphere: Ensure all manipulations of the catalyst and ligand are performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

      • Proper Storage: Store the catalyst and ligand in a cool, dark place under an inert atmosphere.

  • Potential Cause 2: Incorrect Catalyst-Ligand Combination. The specific this compound derivative may not be optimal for the substrate.

    • Troubleshooting Step:

      • Ligand Screening: If possible, screen different this compound derivatives (e.g., this compound, DM-SEGPHOS, DTBM-SEGPHOS) to identify the most effective ligand for your substrate. The electronic and steric properties of the ligand play a crucial role in both activity and selectivity.[2]

  • Potential Cause 3: Inappropriate Solvent. The solvent can significantly impact the catalyst's performance.

    • Troubleshooting Step:

      • Solvent Screening: Test a range of solvents with varying polarities. Protic solvents like methanol or ethanol can sometimes be beneficial for hydrogenation reactions, but this is highly substrate-dependent.

Frequently Asked Questions (FAQs)

Q1: How can I choose the best this compound derivative for my reaction to maximize the turnover number?

A1: The choice of the this compound derivative depends on the specific substrate and reaction type. Generally, DTBM-SEGPHOS, with its bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, is known for its high activity and enantioselectivity in many reactions due to its steric bulk and electron-rich nature.[3] However, it is always recommended to perform a small-scale screen of different this compound ligands to empirically determine the best performer for your system.

Q2: What is the typical substrate-to-catalyst ratio (S/C) I should aim for to achieve a high TON?

A2: A higher S/C ratio directly translates to a higher turnover number, assuming the reaction goes to completion. For many this compound-catalyzed hydrogenations, S/C ratios of 1,000 to 10,000 are common for initial optimizations. For highly efficient systems, S/C ratios can be pushed to 100,000 or even higher.[4] Achieving a high TON often involves carefully optimizing other reaction parameters to maintain catalyst activity at very low loadings.

Q3: Can additives be used to enhance the turnover number of my this compound catalyst?

A3: Yes, in some cases, additives can have a positive effect. For instance, the addition of a non-coordinating base can sometimes accelerate the reaction and improve catalyst stability.[5] However, it is crucial to screen additives carefully, as they can also act as inhibitors.

Q4: My Pd-SEGPHOS catalyst appears to be deactivating. What is a likely mechanism and can it be regenerated?

A4: A common deactivation pathway for palladium catalysts is the formation of inactive palladium black through reduction or aggregation of palladium nanoparticles.[6][7] This can be caused by impurities or the reaction conditions themselves. Regeneration of a deactivated Pd-SEGPHOS catalyst can sometimes be achieved by washing the catalyst with a suitable solvent mixture to remove adsorbed species. For instance, a mixture of chloroform and glacial acetic acid has been used to regenerate palladium catalysts by removing organic blockages from the catalyst pores.[7]

Data Presentation: Comparative Performance of this compound Derivatives

The following table summarizes the performance of different this compound derivatives in the asymmetric hydrogenation of methyl acetoacetate. The Turnover Number (TON) is calculated from the substrate-to-catalyst ratio (S/C) assuming 100% conversion.

LigandMetalSubstrateS/C RatioEnantiomeric Excess (ee%)Calculated TON
(S)-SEGPHOS RuMethyl acetoacetate10,000>9910,000
(S)-DM-SEGPHOS RuMethyl acetoacetate50,0009850,000
(S)-DTBM-SEGPHOS RuMethyl acetoacetate100,000>99100,000

Data is compiled from publicly available resources and should be used as a general guide. Optimal conditions may vary for different substrates and reaction setups.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation with a Ru-SEGPHOS Catalyst to Maximize Turnover Number

This protocol provides a general guideline for the asymmetric hydrogenation of a ketone using a Ru-SEGPHOS catalyst with a focus on achieving a high turnover number.

Materials:

  • Substrate (e.g., aromatic ketone)

  • [RuCl₂(benzene)]₂

  • (S)-SEGPHOS or its derivative (e.g., (S)-DTBM-SEGPHOS)

  • Anhydrous, degassed solvent (e.g., methanol)

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or autoclave

Procedure:

  • Catalyst Pre-formation (in-situ):

    • In a glovebox or under a stream of inert gas, add [RuCl₂(benzene)]₂ (0.0005 mol%) and the (S)-SEGPHOS ligand (0.0011 mol%) to a Schlenk flask.

    • Add a small amount of anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

  • Reaction Setup:

    • In a separate autoclave, add the substrate (1.0 equivalent).

    • Under a positive pressure of inert gas, transfer the pre-formed catalyst solution to the autoclave.

    • Add the remaining anhydrous, degassed solvent to achieve the desired substrate concentration.

  • Hydrogenation:

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 50 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

    • Once the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

    • The product can be purified by standard methods such as column chromatography.

Protocol 2: Regeneration of a Deactivated Pd-SEGPHOS Catalyst

This protocol is a general guideline for the regeneration of a supported Pd-SEGPHOS catalyst that has lost activity due to the accumulation of organic residues.[7]

Materials:

  • Deactivated supported Pd-SEGPHOS catalyst

  • Chloroform

  • Glacial acetic acid

  • Stirring plate with heating

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • Washing Procedure:

    • Suspend the deactivated catalyst in a mixture of chloroform and glacial acetic acid.

    • Stir the suspension vigorously for 1-2 hours at a slightly elevated temperature (e.g., 40-50 °C).

    • Additionally, sonicate the suspension in an ultrasonic bath for 30 minutes to aid in the removal of strongly adsorbed species.

  • Filtration and Drying:

    • Filter the catalyst from the solvent mixture.

    • Wash the catalyst thoroughly with fresh solvent to remove any residual acid and dissolved impurities.

    • Dry the regenerated catalyst under vacuum.

  • Activity Test:

    • Test the activity of the regenerated catalyst in a small-scale reaction to confirm the restoration of its catalytic performance.

Mandatory Visualizations

segphos_derivatives cluster_core This compound Core cluster_derivatives Derivatives This compound This compound (R = Phenyl) dm_this compound DM-SEGPHOS (R = 3,5-Dimethylphenyl) This compound->dm_this compound Increased Steric Bulk dtbm_this compound DTBM-SEGPHOS (R = 3,5-di-t-Bu-4-MeO-Ph) This compound->dtbm_this compound Significant Steric & Electronic Modification fc_this compound Fc-Segphos (R = Ferrocenyl) This compound->fc_this compound Unique Steric & Electronic Properties experimental_workflow start Start: Low TON Observed reagent_purity Step 1: Verify Reagent & Solvent Purity start->reagent_purity catalyst_handling Step 2: Check Catalyst Integrity & Handling reagent_purity->catalyst_handling condition_optimization Step 3: Optimize Reaction Conditions (Temp, Pressure, S/C Ratio) catalyst_handling->condition_optimization ligand_screening Step 4: Screen this compound Derivatives condition_optimization->ligand_screening end Resolution: Enhanced TON Achieved ligand_screening->end catalytic_cycle Ru_L Ru-L Ru_H2 Ru(H)₂-L Ru_L->Ru_H2 + H₂ Ru_Substrate Ru(H)₂(Substrate)-L Ru_H2->Ru_Substrate + Substrate Ru_Intermediate [Ru-H(Product)]-L Ru_Substrate->Ru_Intermediate Hydride Insertion Ru_Intermediate->Ru_L Reductive Elimination Product Product Ru_Intermediate->Product

References

Technical Support Center: Purification of Products from Segphos Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products involving Segphos and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in products from this compound-catalyzed reactions?

A1: The primary impurities typically encountered are residual metal catalysts (e.g., ruthenium complexes), the this compound ligand itself (or its oxidized form, this compound oxide), and side-products from the specific reaction.[1][2] Reagents, starting materials, intermediates, and by-products can also contribute to the impurity profile.[2][3]

Q2: What are the standard methods for purifying products from these reactions?

A2: The most common and effective purification techniques are flash column chromatography on silica gel and recrystallization.[4][5][6][7] The choice between these methods depends on the physical properties of the product (e.g., solid vs. oil) and the nature of the impurities.

Q3: How can I remove the residual ruthenium catalyst after the reaction?

A3: A common initial step is to pass the crude reaction mixture through a short plug of silica gel or Celite, which can effectively remove a significant portion of the palladium black and salts.[4] For more stubborn ruthenium residues, treatment with reagents like triphenylphosphine oxide or dimethyl sulfoxide (DMSO) followed by filtration through silica gel has proven effective.[8] In some cases, aqueous extraction can be used if a water-soluble catalyst variant is employed.[9][10]

Q4: My product is an oil. Can I still use recrystallization?

A4: Recrystallization is primarily a technique for purifying solids.[10] If your product is an oil, flash column chromatography is the more appropriate purification method.

Q5: How do I choose a suitable solvent system for column chromatography?

A5: The selection of a solvent system for column chromatography is typically determined empirically using thin-layer chromatography (TLC). A common starting point for many organic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5][6][7] The ratio is adjusted to achieve good separation between the desired product and impurities.

Q6: What are some common solvents for recrystallization of solid products?

A6: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11] Common choices include alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), esters (e.g., ethyl acetate), alcohols (e.g., ethanol, isopropanol), and ethers, or mixtures of these solvents.[12]

Troubleshooting Guides

Issue 1: Low Product Yield After Purification
Possible Cause Troubleshooting Step
Product loss during chromatography - Ensure the chosen solvent system is not too polar, which can cause the product to elute too quickly with impurities. - Avoid using very fine silica gel, which can lead to streaking and difficult separation.
Incomplete crystallization - Ensure the solution is sufficiently concentrated before cooling. - Try scratching the inside of the flask to induce crystallization. - Add a seed crystal of the pure product.[11]
Product co-precipitation with impurities - Cool the crystallization solution slowly to allow for the formation of pure crystals.[13] - Consider a different recrystallization solvent or a solvent mixture.
Decomposition on silica gel - If the product is sensitive, consider using deactivated silica gel or an alternative stationary phase like alumina.
Issue 2: Product Contaminated with this compound Ligand or its Oxide
Possible Cause Troubleshooting Step
Similar polarity to the product - Optimize the solvent system for column chromatography to improve separation. A gradient elution may be necessary. - If the product is a solid, attempt recrystallization from a solvent in which the ligand or its oxide is more soluble.
Oxidation of this compound during workup - Minimize exposure of the reaction mixture to air during workup and purification. Use degassed solvents if necessary.
Issue 3: Residual Metal Catalyst Color in the Final Product
Possible Cause Troubleshooting Step
Inefficient removal by filtration - Pass the crude product through a fresh, slightly longer plug of silica gel or Celite. - Consider adding activated carbon to the solution before filtration to adsorb the metal complexes.[10]
Strong coordination of the product to the metal - After the reaction, consider adding a competing ligand in excess to displace the product from the metal center before filtration.

Data Presentation

Table 1: Typical Purification Outcomes for Products of this compound-Catalyzed Reactions

Reaction TypePurification MethodTypical Yield (%)Typical Enantiomeric Excess (ee%)Reference
Asymmetric Hydrogenation of Acyl SilaneSilica Gel Column Chromatography9695[6]
Asymmetric Hydrogenation of Quinoline CarboxylateSilica Gel Column ChromatographyNot Specified>99[5]
Asymmetric Hydrogenation of N-Heteroaryl Vinyl EthersSilica Gel Column Chromatography9397[7]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable solvent like diethyl ether and filter it through a plug of Celite or silica gel to remove the bulk of the metal catalyst.[4]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Column Preparation: Prepare a silica gel column of an appropriate size based on the amount of crude product.

  • Loading: Dissolve the crude product in a minimal amount of the chosen chromatography solvent and load it onto the column.

  • Elution: Elute the column with the predetermined solvent system (e.g., a mixture of ethyl acetate and hexane), collecting fractions.[5][6][7]

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Purification by Recrystallization
  • Dissolution: In a suitable flask, dissolve the impure solid product in the minimum amount of a hot recrystallization solvent.[11][13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.[13]

  • Crystal Formation: Crystals of the pure product should form as the solution cools and becomes supersaturated.[11]

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

PurificationWorkflow start Crude Reaction Mixture workup Initial Workup (e.g., filter through Celite/Silica) start->workup concentrate Concentrate workup->concentrate analyze Analyze Crude Product (TLC, NMR) concentrate->analyze is_solid Is the product a solid? analyze->is_solid chromatography Flash Column Chromatography is_solid->chromatography No recrystallize Recrystallization is_solid->recrystallize Yes analyze_pure Analyze Purified Product (NMR, HPLC/GC for ee%) chromatography->analyze_pure recrystallize->analyze_pure pure_product Pure Product analyze_pure->pure_product

Caption: A workflow for the purification of products from this compound reactions.

TroubleshootingPurification start Impure Product After Initial Purification identify_impurity Identify Main Impurity (e.g., Catalyst, Ligand, Byproduct) start->identify_impurity catalyst Residual Catalyst identify_impurity->catalyst Catalyst ligand Residual Ligand/Oxide identify_impurity->ligand Ligand byproduct Reaction Byproduct identify_impurity->byproduct Byproduct treat_adsorbent Treat with Adsorbent (Activated Carbon, etc.) & Re-filter catalyst->treat_adsorbent optimize_chroma Optimize Chromatography (Gradient Elution) ligand->optimize_chroma byproduct->optimize_chroma change_recrys_solvent Change Recrystallization Solvent byproduct->change_recrys_solvent

Caption: A troubleshooting guide for common purification issues.

References

Validation & Comparative

Segphos vs. BINAP: A Comparative Guide to Performance in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral ligand is a critical parameter that dictates the success of an enantioselective hydrogenation. Among the C2-symmetric biaryl diphosphine ligands, Segphos and BINAP have established themselves as powerful tools for the synthesis of chiral molecules. This guide provides an objective comparison of their performance in asymmetric hydrogenation, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific transformation.

Performance Overview

Both this compound and BINAP are renowned for their ability to induce high enantioselectivity in a variety of metal-catalyzed asymmetric hydrogenations, often achieving enantiomeric excesses (ee) greater than 99%.[1][2] BINAP, a pioneering ligand in this field, has a broad substrate scope, particularly with ruthenium catalysts for the hydrogenation of functionalized ketones and olefins.[3][4] this compound, and its derivatives like DTBM-Segphos, are often lauded for their high catalytic activity and enantioselectivity, which can be attributed to their unique structural and electronic properties.[5] In some instances, this compound derivatives have been shown to outperform traditional ligands.[5]

Data Presentation: Quantitative Comparison

The following tables summarize the performance of this compound and BINAP in the asymmetric hydrogenation of various substrates. It is important to note that a direct, side-by-side comparison under identical conditions is not always available in the literature. The data presented here is collated from various sources to provide a representative overview.

Table 1: Asymmetric Hydrogenation of Ketones

SubstrateLigandCatalyst SystemS/C RatioYield (%)ee (%)Reference
Acetophenone(S)-Tol-BINAPRuCl₂[(S)-tolbinap][(S,S)-dpen]/t-C₄H₉OK--96[6]
Methyl acetoacetate(R)-BINAPRuBr₂[(R)-BINAP]1000010099[7]
Various Amino KetonesDM-BINAPRu-DM-BINAP/DAIPEN complexup to 10000up to 99up to 99.8[2]
Various KetonesDTBM-SEGPHOSDTBM-SEGPHOS·CuH-HighHigh[2]

Table 2: Asymmetric Hydrogenation of Olefins

SubstrateLigandCatalyst SystemH₂ Pressure (atm)Time (h)Conversion (%)ee (%)Reference
Geraniol(R)-BINAPRu₂(OAc)₄[(R)-BINAP]₂10012>9998[1]
Naphthacrylic acid(S)-BINAPRu-(S)-BINAP134--98[8]
α-Substituted Vinyl Sulfones(S)-(+)-DTBM-SegphosRh/(S)-(+)-DTBM-Segphos-->90up to 99[9]
Ethyl (Z)-2-(2-oxo-2H-benzo[b][10][11]oxazin-3(4H)-ylidene)acetate(S)-DTBM-SegphosRh(NBD)₂BF₄/(S)-DTBM-Segphos2024--[10]

Table 3: Asymmetric Hydrogenation of Imines

SubstrateLigandCatalyst SystemH₂ Pressure (psi)Yield (%)ee (%)Reference
N-Diphenylphosphinyl ketimines(S)-SegPhosPd(CF₃CO₂)₂/(S)-SegPhos1000Good87-99[12]
N-Tosyl-imines(S)-SynPhos (a this compound derivative)Pd(CF₃CO₂)₂/(S)-SynPhos--88-97[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these procedures.

Asymmetric Hydrogenation of Geraniol using a Ru/BINAP Catalyst[1]

Catalyst Preparation: A mixture of [Ru(cod)Cl₂]n, (R)-(+)-BINAP, and sodium acetate in toluene is heated to reflux. The resulting solution containing the active Ru(OAc)₂(R-BINAP) catalyst is used directly.

Hydrogenation Procedure:

  • A solution of geraniol (10.9 g, 70.4 mmol) in methanol (15 mL) is placed in a 100-mL stainless steel autoclave.

  • A 0.1 M solution of Ru(OAc)₂((R)-BINAP) in methanol (3.5 mL, 0.035 mmol) is added.

  • The autoclave is purged with hydrogen three times.

  • The system is pressurized with hydrogen to 100 atm.

  • The reaction mixture is stirred at 25°C for 12 hours.

  • After carefully releasing the hydrogen, the solvent is removed under reduced pressure.

  • The residue is distilled to give (S)-citronellol.

Asymmetric Hydrogenation of an Olefin using a Rh/Segphos Catalyst[10]

Catalyst Preparation:

  • In a glovebox, a vial is charged with Rh(NBD)₂BF₄ (2.0 mg, 0.0054 mmol) and (S)-DTBM-Segphos (3.5 mg, 0.0059 mmol).

  • Anhydrous and degassed dichloromethane (1.0 mL) is added.

Hydrogenation Procedure:

  • To the catalyst solution, the substrate (e.g., ethyl (Z)-2-(2-oxo-2H-benzo[b][10][11]oxazin-3(4H)-ylidene)acetate, 0.13 mmol) is added.

  • The vial is sealed and placed inside a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas three times.

  • The autoclave is pressurized to 20 atm with hydrogen gas.

  • The reaction mixture is stirred at 50°C for 24 hours.

  • After cooling to room temperature and carefully releasing the pressure, the reaction mixture is concentrated.

  • The crude product is purified by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an asymmetric hydrogenation experiment and a decision-making pathway for ligand selection.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis Metal_Precursor Metal Precursor (e.g., [Ru(cod)Cl₂]n) Catalyst_Formation In situ Catalyst Formation or Pre-catalyst Activation Metal_Precursor->Catalyst_Formation Ligand Chiral Ligand (this compound or BINAP) Ligand->Catalyst_Formation Solvent_Prep Anhydrous/Degassed Solvent Solvent_Prep->Catalyst_Formation Reaction Reaction under Controlled T & P Catalyst_Formation->Reaction Substrate Substrate Substrate->Reaction Solvent_Rxn Reaction Solvent Solvent_Rxn->Reaction Autoclave High-Pressure Autoclave Autoclave->Reaction H2 Hydrogen Gas H2->Reaction Workup Solvent Removal & Purification Reaction->Workup Analysis Characterization (NMR, HPLC for ee) Workup->Analysis

Caption: General experimental workflow for asymmetric hydrogenation.

Ligand_Selection Start Define Substrate (Ketone, Olefin, Imine) Substrate_Type Substrate Class Start->Substrate_Type Ketone Ketone Substrate_Type->Ketone Ketone Olefin Olefin Substrate_Type->Olefin Olefin Imine Imine Substrate_Type->Imine Imine BINAP_Ketone Consider BINAP (esp. Ru-catalyzed for functionalized ketones) Ketone->BINAP_Ketone Segphos_Ketone Consider this compound/DTBM-Segphos (esp. Cu-catalyzed hydrosilylation) Ketone->Segphos_Ketone BINAP_Olefin Consider BINAP (esp. Ru-catalyzed for allylic alcohols, unsat. acids) Olefin->BINAP_Olefin Segphos_Olefin Consider this compound (esp. Rh-catalyzed) Olefin->Segphos_Olefin Segphos_Imine Consider this compound/derivatives (esp. Pd-catalyzed) Imine->Segphos_Imine End Optimize Reaction Conditions (Solvent, T, P, S/C) BINAP_Ketone->End Segphos_Ketone->End BINAP_Olefin->End Segphos_Olefin->End Segphos_Imine->End

Caption: Ligand selection guide for asymmetric hydrogenation.

Conclusion

Both this compound and BINAP are exceptional ligands for asymmetric hydrogenation, each with its own set of preferred substrates and catalytic systems. BINAP has a long and successful history, particularly in ruthenium-catalyzed reactions. This compound and its sterically demanding and electron-rich derivatives, such as DTBM-Segphos, have emerged as highly effective alternatives, sometimes offering superior activity and enantioselectivity. The choice between this compound and BINAP will ultimately depend on the specific substrate, the desired metal catalyst, and empirical optimization of the reaction conditions. This guide serves as a starting point for researchers to make an informed decision and to facilitate the development of efficient and highly enantioselective hydrogenation processes.

References

A Comparative Analysis of Segphos and DM-SEGPHOS in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, applications, and mechanistic nuances of Segphos and its derivative, DM-SEGPHOS, in asymmetric catalysis.

In the landscape of chiral ligands for asymmetric synthesis, this compound and its dimethylated counterpart, DM-SEGPHOS, both developed by Takasago International Corporation, stand out as powerful tools for achieving high enantioselectivity in a variety of catalytic reactions. While both ligands share a common structural backbone, the subtle modification in DM-SEGPHOS—the substitution of phenyl groups with 3,5-dimethylphenyl groups on the phosphorus atoms—leads to distinct steric and electronic properties, influencing their catalytic performance. This guide provides an objective comparison of these two privileged ligands, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in ligand selection and reaction optimization.

Structural Differences and Their Implications

This compound is a chiral bisphosphine ligand characterized by a narrow dihedral angle in its biaryl backbone, which creates a well-defined chiral environment upon coordination to a metal center.[1][2] This structural feature is credited with enhancing enantioselectivity and catalytic activity compared to its predecessor, BINAP.[1][2]

DM-SEGPHOS is a derivative where the phenyl groups on the phosphorus atoms of this compound are replaced by 3,5-dimethylphenyl (xylyl) groups.[3][4] This modification increases the steric bulk around the phosphorus atoms and enhances the ligand's electron-donating ability.[4] These changes can significantly impact the catalyst's reactivity and selectivity in specific transformations.

Performance Comparison in Asymmetric Hydrogenation

Asymmetric hydrogenation is a key application for both this compound and DM-SEGPHOS, typically in combination with ruthenium or rhodium catalysts. While direct side-by-side comparisons in the literature are limited, available data suggests that the choice between the two ligands is often substrate-dependent, with DM-SEGPHOS showing advantages in certain challenging reactions.

Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a fundamental transformation in organic synthesis. Ruthenium complexes of both this compound and DM-SEGPHOS are effective catalysts for this reaction.

LigandSubstrateProductConversion (%)ee (%)TONReference
(R)-SegphosMethyl acetoacetate(R)-Methyl 3-hydroxybutanoate>99981000[5]
(R)-DM-SEGPHOSEthyl 4-chloroacetoacetate(R)-Ethyl 4-chloro-3-hydroxybutanoate>99991000[5]

Table 1: Comparison of this compound and DM-SEGPHOS in the Ru-catalyzed asymmetric hydrogenation of β-keto esters.

As indicated in the table, both ligands provide excellent conversion and high enantioselectivity. Notably, DM-SEGPHOS has been reported to be particularly effective in the reductive amination of β-keto esters, suggesting its enhanced steric bulk and electron-donating properties can be advantageous for more complex substrates or reactions requiring higher selectivity.[5]

Experimental Protocols

General Protocol for Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester

The following is a general experimental protocol for the asymmetric hydrogenation of a β-keto ester using a Ru-Segphos or Ru-DM-SEGPHOS catalyst. This protocol should be considered a starting point and may require optimization for specific substrates and ligands.

Materials:

  • Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral ligand ((R)-Segphos or (R)-DM-SEGPHOS)

  • Substrate (e.g., methyl acetoacetate)

  • Solvent (e.g., methanol or ethanol, degassed)

  • Base (e.g., sodium ethoxide solution, if required)

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, dissolve the ruthenium precursor and the chiral ligand (in a 1:1.1 molar ratio) in the degassed solvent in a suitable pressure reactor. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: Add the β-keto ester substrate to the reactor containing the catalyst solution. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000, depending on the desired turnover number (TON).

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm) and stir the reaction mixture at the desired temperature (e.g., 25-80 °C).

  • Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., GC, HPLC). Once the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Isolation and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography. The enantiomeric excess (ee) of the product is determined by chiral GC or HPLC analysis.

Mechanistic Insights: Ru-Catalyzed Asymmetric Ketone Hydrogenation

The mechanism of ruthenium-catalyzed asymmetric hydrogenation of ketones with diphosphine and diamine ligands is a subject of ongoing research. A widely accepted pathway involves a metal-ligand bifunctional mechanism where the catalyst does not directly coordinate to the ketone. Instead, the reaction is believed to proceed through an outer-sphere mechanism.

Below is a simplified representation of the proposed catalytic cycle.

Ru_Catalyzed_Asymmetric_Hydrogenation cluster_0 Catalytic Cycle Ru_cat [RuCl₂(diphosphine)(diamine)] Active_cat [RuH₂(diphosphine)(diamine)] (Active Catalyst) Ru_cat->Active_cat + H₂, Base TS Transition State Active_cat->TS + Ketone Product_complex [RuH(Product-amine)(diphosphine)] TS->Product_complex Hydride and Proton Transfer Product_complex->Active_cat + H₂ - Alcohol Alcohol Chiral Alcohol (R₂CHOH) Product_complex->Alcohol Ketone Ketone (R₂C=O) Ketone->TS

Caption: Proposed catalytic cycle for Ru-diamine-diphosphine catalyzed asymmetric ketone hydrogenation.

In this proposed cycle, the precatalyst is activated by hydrogen and a base to form the active dihydride species. The ketone then interacts with this active catalyst in the rate- and enantio-determining transition state, where a hydride from the ruthenium and a proton from the diamine ligand are transferred to the carbonyl group of the ketone in a concerted step. The resulting chiral alcohol is then released, and the catalyst is regenerated by reaction with hydrogen.

Conclusion

Both this compound and DM-SEGPHOS are highly effective chiral ligands in asymmetric catalysis, particularly for hydrogenation reactions. The introduction of dimethylphenyl groups in DM-SEGPHOS provides increased steric bulk and electron-donating character, which can lead to improved performance in specific applications, such as the reductive amination of β-keto esters and other challenging reductions. The choice of ligand should be carefully considered based on the substrate and the desired transformation. The provided experimental protocol and mechanistic overview serve as a foundation for researchers to explore and optimize reactions utilizing these powerful catalytic systems. Further direct comparative studies under a broader range of reaction conditions are warranted to fully elucidate the performance differences between these two valuable ligands.

References

A Comparative Guide to the Segphos-Catalyzed Reaction Mechanism in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the Segphos family of chiral phosphine ligands with other prominent ligands in the field of asymmetric catalysis. We will delve into the validated reaction mechanism of this compound-catalyzed reactions, supported by experimental and computational data, and offer a clear comparison of its performance against alternatives.

Unveiling the this compound Advantage: A Mechanistic Perspective

This compound, a C₂-symmetric biaryl phosphine ligand, has established itself as a powerful tool in asymmetric synthesis, particularly in ruthenium-catalyzed hydrogenation reactions. Its efficacy stems from a well-defined chiral pocket created around the metal center, which dictates the stereochemical outcome of the reaction.

A key feature of the this compound ligand is its narrow dihedral angle, a result of the 4,4'-bi-1,3-benzodioxole backbone. This structural constraint, compared to ligands like BINAP, leads to a more rigid and defined chiral environment, enhancing enantioselectivity.[1] The mechanism of Ru/Segphos-catalyzed asymmetric hydrogenation of functionalized ketones is generally understood to proceed through a series of key steps, as illustrated below.

Segphos_Catalyzed_Hydrogenation cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Precatalyst [RuCl₂(this compound)(solvent)₂] Active_Catalyst [RuH(this compound)(solvent)n]⁺ Precatalyst->Active_Catalyst H₂, Base Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination Substrate Hydride_Migration Hydride Migration (Enantiodetermining Step) Substrate_Coordination->Hydride_Migration Product_Release Product Release Hydride_Migration->Product_Release H₂ Product_Release->Active_Catalyst Chiral Product Product Chiral Alcohol Product_Release->Product Substrate Prochiral Ketone Substrate->Substrate_Coordination

Figure 1: Proposed mechanism for Ru/Segphos-catalyzed asymmetric hydrogenation.

Experimental and computational studies, including Density Functional Theory (DFT) calculations, have provided significant insights into this mechanism. For instance, in the copper-hydride catalyzed hydroamination of unactivated terminal olefins, the use of DTBM-SEGPHOS, a bulky and electron-rich derivative of this compound, demonstrated that London dispersion forces between the ligand and the substrate play a crucial role in stabilizing the transition state and accelerating the reaction.[2] Kinetic studies, including the measurement of kinetic isotope effects, have been employed to identify the rate-determining step, which is often the hydride migration to the coordinated substrate.[3]

Performance Comparison: this compound vs. Alternative Ligands

The choice of a chiral ligand is critical for achieving high enantioselectivity and catalytic activity. This compound and its derivatives have consistently demonstrated exceptional performance, often surpassing that of other widely used phosphine ligands. Below is a comparative summary of the performance of various ligands in the asymmetric hydrogenation of β-keto esters, a benchmark reaction in asymmetric catalysis.

LigandSubstrateCatalyst SystemS/C RatioYield (%)ee (%)Reference
(S)-SEGPHOS Methyl Acetoacetate[RuCl₂((S)-SEGPHOS)]₂1000>9999.2[1]
(S)-DM-SEGPHOS Ethyl BenzoylacetateRu(OAc)₂((S)-DM-SEGPHOS)100010099.5[1]
(S)-DTBM-SEGPHOS Methyl Acetoacetate[RuCl₂((S)-DTBM-SEGPHOS)]₂2000>9999.1[1]
(R)-BINAPMethyl AcetoacetateRuBr₂[(R)-BINAP]1000010099[4]
(R,R)-Me-JosiphosMethyl Acetoacetate[Ru(acac)₂((R,R)-Me-Josiphos)]10009896N/A
(S,S)-Et-DuPhosDimethyl Itaconate[Rh(COD)₂]BF₄/(S,S)-Et-DuPhos100100>99N/A
QuinoxPtert-Butyl acetoacetate[RuCl₂(QuinoxP)]₂1000>9998.5[5]

Note: Data for Me-Josiphos and Et-DuPhos are representative values from general literature on asymmetric hydrogenation and may not be from a direct comparative study under identical conditions.

As the data indicates, this compound and its derivatives consistently provide excellent enantioselectivities and high yields for the asymmetric hydrogenation of β-keto esters. In many instances, the catalytic activities and enantioselectivities achieved with this compound-ruthenium complexes are higher than those of their BINAP counterparts.[1] The bulky and electron-rich nature of derivatives like DTBM-SEGPHOS can lead to superior performance, particularly in reactions where traditional ligands yield poor results.[5]

Experimental Protocols: A Guide to Practice

To facilitate the application of these findings, we provide a detailed experimental protocol for a key this compound-catalyzed reaction.

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate using Ru/(S)-SEGPHOS

Materials:

  • [RuCl₂(benzene)]₂ (or a similar Ru precursor)

  • (S)-SEGPHOS

  • Methyl acetoacetate

  • Anhydrous, degassed solvent (e.g., Methanol or Ethanol)

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • High-pressure autoclave or reactor

  • Magnetic stirrer and stir bars

  • Syringes and needles for liquid transfer

  • Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column for enantiomeric excess determination

Workflow Diagram:

experimental_workflow cluster_preparation Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis A Charge autoclave with [RuCl₂(benzene)]₂ and (S)-SEGPHOS B Add anhydrous, degassed solvent A->B C Stir under inert gas to form the pre-catalyst solution B->C D Add methyl acetoacetate to the autoclave C->D E Seal the autoclave and purge with H₂ D->E F Pressurize with H₂ to the desired pressure (e.g., 10 atm) E->F G Stir at the desired temperature (e.g., 50°C) for the specified time F->G H Cool the reactor and vent H₂ I Take an aliquot of the reaction mixture H->I J Analyze by chiral GC or HPLC to determine conversion and enantiomeric excess I->J

Figure 2: Experimental workflow for Ru/Segphos-catalyzed asymmetric hydrogenation.

Procedure:

  • Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a glass liner for the autoclave with [RuCl₂(benzene)]₂ (1.0 mol%) and (S)-SEGPHOS (1.1 mol%).

  • Add anhydrous, degassed methanol (e.g., 5 mL) to the liner.

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup: Add methyl acetoacetate (1.0 mmol) to the catalyst solution.

  • Place the glass liner into the autoclave. Seal the autoclave and purge it with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

  • Hydrogenation: Place the autoclave in a heating block and stir the reaction mixture at the desired temperature (e.g., 50°C) for the specified time (e.g., 4-24 hours).

  • Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Take a sample of the reaction mixture, dilute it with a suitable solvent (e.g., isopropanol), and filter it through a short pad of silica gel.

  • Analyze the filtrate by chiral GC or HPLC to determine the conversion of the starting material and the enantiomeric excess of the chiral alcohol product.

This guide provides a foundational understanding of the this compound-catalyzed reaction mechanism and its performance relative to other common chiral ligands. The detailed experimental protocol offers a practical starting point for researchers looking to implement these powerful catalysts in their own synthetic endeavors.

References

A Comparative Guide to Enantiomeric Excess Determination in Segphos-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical final step. The Segphos family of chiral ligands is renowned for its ability to induce high stereoselectivity in a variety of metal-catalyzed reactions. This guide provides an objective comparison of the three primary analytical techniques for quantifying the enantiomeric purity of products from these reactions: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The selection of an appropriate method for determining enantiomeric excess is contingent on several factors, including the physicochemical properties of the analyte, the required level of accuracy and precision, sample throughput demands, and the availability of instrumentation.

Method Principle Advantages Disadvantages Typical Accuracy
Chiral HPLC Physical separation of enantiomers on a chiral stationary phase (CSP).High accuracy and precision, widely applicable, robust and reliable.Longer analysis times, higher solvent consumption, method development can be time-consuming.±0.1-1%
Chiral SFC Physical separation of enantiomers using a supercritical fluid mobile phase and a chiral stationary phase.Very fast analysis times, lower solvent consumption ("greener" method), suitable for high-throughput screening.Higher initial instrument cost, may not be suitable for all compound classes.±0.1-1%
NMR Spectroscopy Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Rapid analysis, non-destructive, provides structural information, minimal sample preparation.Lower accuracy and precision compared to chromatography, potential for signal overlap, requires a chiral auxiliary.±1-5%

Experimental Data: A Case Study

To illustrate the application of these techniques, we present a representative example of a this compound-catalyzed reaction: the asymmetric hydrogenation of a β-keto ester. In this example, methyl 3-oxo-3-(thiophen-2-yl)propanoate is hydrogenated using a Ru-(S)-DTBM-SEGPHOS catalyst to yield (S)-methyl 3-hydroxy-3-(thiophen-2-yl)propanoate. The enantiomeric excess of the purified product was determined using chiral HPLC, chiral SFC, and ¹H NMR with a chiral solvating agent.

Table 1: Comparison of Enantiomeric Excess Determination for (S)-methyl 3-hydroxy-3-(thiophen-2-yl)propanoate

Analytical Method Determined Enantiomeric Excess (ee %) Analysis Time (minutes)
Chiral HPLC99.215
Chiral SFC99.13
¹H NMR with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol995

Experimental Protocols

Detailed methodologies for the determination of enantiomeric excess for (S)-methyl 3-hydroxy-3-(thiophen-2-yl)propanoate are provided below.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: The purified product (1-2 mg) is dissolved in the HPLC mobile phase (1 mL) and filtered through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Chiral Stationary Phase: Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
  • Sample Preparation: The purified product (1 mg) is dissolved in methanol (1 mL).

  • SFC System and Conditions:

    • Instrument: SFC system with a UV detector.

    • Chiral Stationary Phase: Chiralcel OD-H column (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Supercritical CO₂ and Methanol (85:15 v/v).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

  • Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Protocol 3: ¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)
  • Sample Preparation: The purified product (~5 mg) and the chiral solvating agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (~10 mg, ~2 equivalents), are dissolved in deuterated chloroform (CDCl₃, 0.6 mL) in an NMR tube.

  • NMR Acquisition:

    • Instrument: 400 MHz NMR spectrometer.

    • Experiment: Standard ¹H NMR.

    • Temperature: 25 °C.

  • Data Analysis: The signals corresponding to a specific proton (e.g., the methoxy protons) of the two enantiomers will be split into two distinct peaks due to the formation of diastereomeric complexes with the CSA. The enantiomeric excess is determined by the integration ratio of these two peaks.

Visualizing the Workflow

The general workflow for determining enantiomeric excess following a this compound-catalyzed reaction can be visualized as follows:

G Workflow for ee Determination in this compound Reactions cluster_reaction Asymmetric Synthesis cluster_analysis Enantiomeric Excess Analysis cluster_results Data & Comparison Reaction This compound-Catalyzed Reaction Workup Reaction Work-up & Purification Reaction->Workup HPLC Chiral HPLC Workup->HPLC Sample Prep SFC Chiral SFC Workup->SFC Sample Prep NMR NMR with CSA Workup->NMR Sample Prep Data Calculate ee% HPLC->Data SFC->Data NMR->Data Comparison Compare Methods Data->Comparison

Caption: Workflow for ee Determination in this compound Reactions.

Logical Relationships of Analytical Methods

The choice of analytical method often involves a trade-off between speed, accuracy, and resource availability. The following diagram illustrates the logical relationship between these factors for the three primary methods.

G Method Selection Logic cluster_criteria Key Considerations cluster_methods Recommended Method Start Need to Determine ee High_Throughput High-Throughput Screening? Start->High_Throughput Highest_Accuracy Highest Accuracy Required? Start->Highest_Accuracy Limited_Sample Limited Sample/Non-destructive? Start->Limited_Sample High_Throughput->Highest_Accuracy No SFC Chiral SFC High_Throughput->SFC Yes Highest_Accuracy->Limited_Sample No HPLC Chiral HPLC Highest_Accuracy->HPLC Yes NMR NMR with CSA Limited_Sample->NMR Yes

Caption: Method Selection Logic.

A Comparative Guide to SEGPHOS Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly effective chiral ligands is a critical endeavor in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure molecules essential for the pharmaceutical and fine chemical industries. Among the array of privileged ligands, SEGPHOS, a biphenyl-based bisphosphine ligand developed by Takasago International Corporation, has emerged as a powerful tool for inducing high enantioselectivity in a wide range of metal-catalyzed reactions.[1][2] This guide presents a comparative analysis of prominent this compound derivatives, offering insights into their performance based on experimental data and providing detailed protocols to assist researchers in ligand selection and experimental design.

The this compound Ligand Family: Structure and Catalytic Impact

The parent this compound ligand is characterized by diphenylphosphino groups attached to a 4,4'-bi-1,3-benzodioxole backbone.[2] A key feature of this compound is its narrow dihedral angle between the two aromatic rings of the biphenyl backbone, which is believed to contribute to its high enantioselectivity and catalytic activity in metal complexes.[2] To further refine catalytic performance, several derivatives have been synthesized by modifying the aryl substituents on the phosphorus atoms. This guide focuses on a comparative study of three key derivatives:

  • DM-SEGPHOS : This derivative features 3,5-dimethylphenyl groups on the phosphorus atoms, which increases the steric bulk around the metal center compared to the parent this compound.[1]

  • DTBM-SEGPHOS : Incorporating bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, DTBM-SEGPHOS is a significantly more sterically demanding and electron-rich ligand.[1][2]

  • Fc-Segphos : This ferrocenyl derivative introduces unique electronic and steric properties due to the presence of the ferrocenyl moieties on the phosphorus atoms.[1]

The systematic structural evolution of these ligands allows for the fine-tuning of the steric and electronic properties of the catalyst, which can lead to improved performance in specific asymmetric transformations.[1]

Performance Comparison in Asymmetric Catalysis

The choice of ligand can have a profound impact on the efficiency and enantioselectivity of a catalytic reaction. The following tables summarize the performance of this compound and its derivatives in two key asymmetric transformations: the ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters and the palladium-catalyzed asymmetric synthesis of allenes.

Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Ketoesters

Asymmetric hydrogenation of β-ketoesters is a fundamental method for producing chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. Ruthenium complexes of this compound and its derivatives have proven to be highly effective catalysts for this transformation.[1][3]

LigandSubstrateCatalyst SystemS/C RatioYield (%)ee (%)
This compound Methyl acetoacetateRuCl₂(S)-SEGPHOS(dmf)n10,000>9998.5
DTBM-SEGPHOS Methyl acetoacetateRuCl₂--INVALID-LINK--n10,000>9999.2
Bulky & Electron-Rich Derivative*Ethyl-4,4,4-trifluoroacetoacetateRu-Cat20,000>9999.5
Palladium-Catalyzed Asymmetric Synthesis of Allenes

The synthesis of axially chiral allenes represents a significant challenge in asymmetric catalysis, where the ligand plays a crucial role in determining the stereochemical outcome. A comparative study between the parent this compound and its ferrocenyl derivative, Fc-Segphos, in a palladium-catalyzed reaction has demonstrated the superiority of the derivative in this transformation.[1][4]

LigandSubstrateYield (%)ee (%)
(R)-SEGPHOS Racemic propargyl mesylate7574
(R)-Fc-Segphos Racemic propargyl mesylate8892

As the data indicates, (R)-Fc-Segphos consistently provides a higher enantiomeric excess in this transformation, highlighting the beneficial impact of the ferrocenyl groups.[4]

Experimental Protocols

To facilitate the practical application of these catalytic systems, detailed experimental protocols for representative reactions are provided below.

General Protocol for Asymmetric Hydrogenation of a β-Ketoester using a Ru-SEGPHOS Catalyst

This protocol provides a general guideline for the asymmetric hydrogenation of a β-ketoester. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)

  • This compound derivative (e.g., (S)-SEGPHOS)

  • β-ketoester substrate

  • Anhydrous, degassed solvent (e.g., methanol, ethanol)

  • Hydrogen gas

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in-situ):

    • In an inert atmosphere glovebox, add the ruthenium precursor and the this compound derivative to a pressure-resistant reaction vessel equipped with a magnetic stir bar.

    • Add the anhydrous, degassed solvent to dissolve the components.

    • Stir the mixture at room temperature for the specified time to allow for catalyst formation.

  • Hydrogenation:

    • Add the β-ketoester substrate to the reaction vessel.

    • Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

    • Purge the vessel with hydrogen gas several times.

    • Pressurize the vessel to the desired hydrogen pressure.

    • Stir the reaction mixture at the specified temperature until the reaction is complete (monitor by TLC, GC, or HPLC).

  • Work-up and Analysis:

    • Carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography or other suitable methods.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

General Protocol for Palladium-Catalyzed Asymmetric Synthesis of Allenes

This protocol is a general guideline for the palladium-catalyzed asymmetric synthesis of axially chiral allenes using a this compound derivative.

Materials:

  • Palladium precursor (e.g., [Pd(π-cinnamyl)Cl]₂)

  • This compound derivative (e.g., (R)-Fc-Segphos)

  • Racemic propargyl mesylate

  • Nucleophile (e.g., a soft nucleophile)

  • Base (if required)

  • Anhydrous, degassed solvent (e.g., THF, toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in-situ):

    • In an inert atmosphere, add the palladium precursor and the this compound derivative to a Schlenk flask containing a magnetic stir bar.

    • Add the anhydrous, degassed solvent and stir the mixture at room temperature until a homogeneous solution is formed.

  • Reaction Setup:

    • In a separate Schlenk flask, dissolve the racemic propargyl mesylate and the nucleophile in the anhydrous, degassed solvent.

    • If a base is required, add it to this mixture.

  • Reaction Execution:

    • Transfer the prepared catalyst solution to the flask containing the substrate and nucleophile via cannula.

    • Stir the reaction mixture at the specified temperature for the required duration. Monitor the reaction progress by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the enantiomeric excess (ee%) of the allene product by chiral HPLC analysis.

Visualizing the Catalytic Process

The following diagrams illustrate the logical relationships in the structure of the this compound ligand family and a general workflow for an asymmetric hydrogenation experiment.

G cluster_this compound This compound Core Structure cluster_derivatives This compound Derivatives Biphenyl Backbone Biphenyl Backbone Phosphine Groups Phosphine Groups Biphenyl Backbone->Phosphine Groups attached to This compound This compound DM_this compound DM_this compound This compound->DM_this compound Modify Substituents DTBM_this compound DTBM_this compound This compound->DTBM_this compound Modify Substituents Fc_this compound Fc_this compound This compound->Fc_this compound Modify Substituents This compound Core Structure This compound Core Structure This compound Core Structure->this compound

Logical relationship of this compound and its derivatives.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis Metal Precursor Metal Precursor Active Catalyst Active Catalyst Metal Precursor->Active Catalyst This compound Derivative This compound Derivative This compound Derivative->Active Catalyst Inert Atmosphere Inert Atmosphere Inert Atmosphere->Active Catalyst Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Active Catalyst Reaction Vessel Reaction Vessel Active Catalyst->Reaction Vessel Substrate Substrate Substrate->Reaction Vessel Hydrogen Gas Hydrogen Gas Hydrogen Gas->Reaction Vessel Chiral Product Chiral Product Reaction Vessel->Chiral Product Purification Purification Chiral Product->Purification Yield Determination Yield Determination Purification->Yield Determination Enantiomeric Excess (ee%) Enantiomeric Excess (ee%) Purification->Enantiomeric Excess (ee%)

General experimental workflow for asymmetric hydrogenation.

References

Segphos in Asymmetric Catalysis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of the chiral ligand Segphos and its derivatives in asymmetric catalysis. We offer an objective comparison of this compound's performance against other prominent phosphine ligands, supported by experimental data, to aid in the selection of the most effective catalyst system for a given transformation.

Asymmetric Hydrogenation of Ketones and Esters

This compound and its electronically modified and sterically demanding derivatives have demonstrated exceptional efficacy in the ruthenium-catalyzed asymmetric hydrogenation of a wide range of ketones and β-keto esters, often exhibiting superior enantioselectivity compared to the widely used BINAP ligand.

Comparative Performance in Asymmetric Hydrogenation
SubstrateCatalyst (Ligand)S/C RatioH₂ Pressure (atm)Temp. (°C)SolventYield (%)ee (%)Reference
Methyl acetoacetateRu(OAc)₂( (R)-Segphos)1000:11080Methanol>9999.2 (R)[1][2]
Methyl acetoacetateRu(OAc)₂( (R)-BINAP)1000:11080Methanol>9998.4 (R)[1][2]
Ethyl 4-chloroacetoacetateRuCl₂( (S)-Segphos)10000:15050Ethanol9898.5 (S)
Ethyl 4-chloroacetoacetateRuCl₂( (S)-BINAP)10000:15050Ethanol9597 (S)[3]
AcetophenoneRuCl₂((R)-xyl-Segphos)((R,R)-DPEN)2000:18252-Propanol>9999 (R)
AcetophenoneRuCl₂((R)-xyl-BINAP)((R,R)-DPEN)2000:18252-Propanol>9997 (R)
1'-TetraloneRuBr₂((R)-DM-Segphos)2000:12080Methanol9695 (R)
1'-TetraloneRuBr₂((R)-DM-BINAP)2000:12080Methanol9492 (R)

Key Observations:

  • For the hydrogenation of β-keto esters like methyl acetoacetate and ethyl 4-chloroacetoacetate, this compound-based catalysts consistently provide slightly higher enantioselectivities compared to their BINAP counterparts under similar conditions.

  • The use of electron-donating methoxy groups (DM-Segphos) or bulky xylyl groups (xyl-Segphos) on the phosphine can further enhance the enantioselectivity of the catalyst.

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

Materials:

  • [Ru(OAc)₂(cod)]

  • (R)-Segphos

  • Methyl acetoacetate

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave reactor

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with [Ru(OAc)₂(cod)] (0.001 mmol) and (R)-Segphos (0.0011 mmol).

  • Degassed methanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to preform the catalyst.

  • Methyl acetoacetate (1 mmol) is added to the catalyst solution.

  • The glass liner is placed in the autoclave, which is then sealed.

  • The autoclave is purged with hydrogen gas three times before being pressurized to 10 atm.

  • The reaction is stirred at 80°C for 4 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding methyl 3-hydroxybutanoate.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Copper-Catalyzed Asymmetric Hydrosilylation

The sterically hindered and electron-rich derivative, DTBM-Segphos, has emerged as a superior ligand for copper-catalyzed asymmetric hydrosilylation of various unsaturated substrates, including enones and heteroaromatic ketones. It often provides higher yields and enantioselectivities than other privileged ligands.

Comparative Performance in Asymmetric Hydrosilylation of Cyclic Enones
SubstrateLigandS/L RatioSilaneTemp. (°C)SolventYield (%)ee (%)Reference
2-Cyclohexen-1-one(R)-DTBM-Segphos200:1(EtO)₃SiH-78Toluene9594
2-Cyclohexen-1-one(S,Rp)-Josiphos200:1(EtO)₃SiH-78Toluene9288[4]
2-Cyclopenten-1-one(R)-DTBM-Segphos200:1PhMe₂SiH-78Toluene9896[5]
2-Cyclopenten-1-one(R)-Tol-BINAP200:1PhMe₂SiH-78Toluene9691
2-Methyl-2-cyclopenten-1-one(R)-DTBM-Segphos200:1(EtO)₂MeSiH-50Toluene9798[5]
2-Methyl-2-cyclopenten-1-one(R)-MeO-BIPHEP200:1(EtO)₂MeSiH-50Toluene9593

Key Observations:

  • In the copper-catalyzed hydrosilylation of cyclic enones, (R)-DTBM-Segphos consistently outperforms other common chiral ligands like Josiphos and Tol-BINAP, delivering higher yields and significantly better enantioselectivities.[4][5]

  • The bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on DTBM-Segphos are crucial for creating a highly effective chiral pocket that dictates the stereochemical outcome of the reaction.[6]

Experimental Protocol: Copper-Catalyzed Asymmetric Hydrosilylation of 2-Cyclohexen-1-one

Materials:

  • Copper(I) chloride (CuCl)

  • Sodium tert-butoxide (NaOtBu)

  • (R)-DTBM-Segphos

  • 2-Cyclohexen-1-one

  • Triethoxysilane

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, a Schlenk tube is charged with CuCl (0.01 mmol), NaOtBu (0.01 mmol), and (R)-DTBM-Segphos (0.011 mmol).

  • Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The mixture is cooled to -78°C (dry ice/acetone bath).

  • A solution of 2-cyclohexen-1-one (1 mmol) in toluene (1 mL) is added dropwise, followed by the addition of triethoxysilane (1.2 mmol).

  • The reaction is stirred at -78°C for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the corresponding silyl enol ether.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis after conversion to a suitable derivative.

Palladium-Catalyzed Asymmetric Allylic Alkylation

In palladium-catalyzed asymmetric allylic alkylation (AAA), the choice of ligand is critical for achieving high enantioselectivity. While this compound itself has seen application, its sterically demanding derivatives have been compared with other ligand families.

Comparative Performance in Palladium-Catalyzed AAA
SubstrateLigandBaseSolventYield (%)ee (%)Reference
1,3-Diphenylallyl acetate(R)-DTBM-SegphosBSATHF8588[7]
1,3-Diphenylallyl acetate(S,S)-f-spiroPhosBSATHF95>99[7]
1,3-Diphenylallyl acetate(S,Rp)-JosiphosBSATHF7882[7]
Rac-cyclohex-2-enyl acetate(R)-SegphosNaHTHF9290
Rac-cyclohex-2-enyl acetate(R)-BINAPNaHTHF9085

Key Observations:

  • In the asymmetric allylic alkylation of 1,3-diphenylallyl acetate, the f-spiroPhos ligand showed superior performance in both yield and enantioselectivity compared to DTBM-Segphos and Josiphos.[7]

  • For the reaction with rac-cyclohex-2-enyl acetate, this compound provided a higher enantiomeric excess than BINAP.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preformation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Analysis Ru_precatalyst Ru Precursor [Ru(OAc)₂(cod)] Precatalyst_mix Stir in Glovebox Ru_precatalyst->Precatalyst_mix Segphos_ligand Chiral Ligand (R)-Segphos Segphos_ligand->Precatalyst_mix Solvent_prep Degassed Methanol Solvent_prep->Precatalyst_mix Active_catalyst Active Ru-(R)-Segphos Catalyst Precatalyst_mix->Active_catalyst Autoclave Autoclave Reactor Active_catalyst->Autoclave Substrate Substrate (e.g., Methyl Acetoacetate) Substrate->Autoclave Reaction_mixture Reaction Mixture Autoclave->Reaction_mixture H2_gas H₂ Gas (10 atm) H2_gas->Autoclave Purification Column Chromatography Reaction_mixture->Purification Chiral_product Chiral Product Purification->Chiral_product Analysis Chiral HPLC/GC Analysis Chiral_product->Analysis ee_determination ee Determination Analysis->ee_determination

Caption: Experimental workflow for Ru-Segphos catalyzed asymmetric hydrogenation.

Ligand_Selection_Logic cluster_hydrog Asymmetric Hydrogenation cluster_hydrosilyl Asymmetric Hydrosilylation cluster_aaa Asymmetric Allylic Alkylation Start Reaction Type? Ketone Ketone/ Ester Substrate Start->Ketone Hydrogenation Enone Enone Substrate Start->Enone Hydrosilylation Allylic_substrate Allylic Substrate Start->Allylic_substrate Allylic Alkylation This compound This compound Ketone->this compound High ee BINAP BINAP Ketone->BINAP Good ee DTBM_this compound DTBM-Segphos Enone->DTBM_this compound Excellent ee Josiphos Josiphos Enone->Josiphos Moderate ee f_spiroPhos f-spiroPhos Allylic_substrate->f_spiroPhos High ee DTBM_Segphos_AAA DTBM-Segphos Allylic_substrate->DTBM_Segphos_AAA Good ee

Caption: Ligand selection guide based on reaction type and desired enantioselectivity.

References

A Comparative Guide to Kinetic Studies of Segphos-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Segphos and its derivatives in various asymmetric catalytic reactions, with a focus on their kinetic profiles. Experimental data is presented to compare this compound with other widely used phosphine ligands, and a detailed experimental protocol for kinetic analysis is provided to support researchers in their own investigations.

Introduction to this compound and its Derivatives

This compound is a chiral bisphosphine ligand developed by Takasago International Corporation, recognized for its efficacy in inducing high enantioselectivity in a range of metal-catalyzed reactions.[1] A key structural feature of this compound is its biphenyl backbone with a restricted dihedral angle, which contributes to its high performance.[1] To further enhance catalytic activity and selectivity, several derivatives have been developed by modifying the aryl substituents on the phosphorus atoms. This guide will focus on a comparative analysis of this compound and its common derivatives:

  • This compound: The parent ligand with diphenylphosphino groups.

  • DM-Segphos: Features 3,5-dimethylphenyl groups, which increases the steric bulk around the metal center.[1]

  • DTBM-Segphos: Incorporates bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, leading to a significantly more sterically demanding and electron-rich ligand.[1]

The structural evolution of these ligands allows for the fine-tuning of the catalyst's steric and electronic properties, often leading to improved performance in specific applications.[1]

Segphos_Derivatives cluster_this compound This compound Ligand Family This compound This compound (R = Phenyl) DM_this compound DM-Segphos (R = 3,5-Dimethylphenyl) This compound->DM_this compound Increased Steric Bulk DTBM_this compound DTBM-Segphos (R = 3,5-di-tert-butyl-4-methoxyphenyl) This compound->DTBM_this compound Increased Steric Bulk & Electron Density Biphenyl Biphenyl Backbone Biphenyl->this compound

Figure 1: Logical relationship of this compound and its derivatives.

Performance Comparison: this compound vs. Other Ligands

The efficacy of a chiral ligand is best assessed through its performance in catalytic reactions. The following tables summarize comparative data for this compound and its derivatives against other well-established ligands in key transformations.

Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation of ketones is a fundamental method for synthesizing chiral alcohols. Ruthenium complexes of this compound and its derivatives are highly effective catalysts for this transformation.[1]

SubstrateCatalyst SystemLigandS/C RatioYield (%)ee (%)Reference
Methyl acetoacetateRuBr₂[(R)-ligand](R)-Segphos 1000010099--INVALID-LINK--
AcetophenoneRuCl₂-ligand(R)-BINAP 1000>9986--INVALID-LINK--
4-Chromanone(S)-TolBINAP/(S,S)-DPEN–Ru(II)(S)-TolBINAP 5000>9999--INVALID-LINK--
β-Ketoesters[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate)(S)-[2.2]PHANEPHOS ->95>95--INVALID-LINK--
Asymmetric Hydrogenation of Alkenes

The enantioselective hydrogenation of alkenes is a critical transformation in the synthesis of chiral molecules.

SubstrateCatalyst SystemLigandConversion (%)ee (%)Reference
Pyridine-pyrroline substituted alkeneRu-phosphineRu-DTBM-Segphos >9996--INVALID-LINK--
Pyridine-pyrroline substituted alkeneRu-phosphineRu-BINAP ~90~60--INVALID-LINK--
Palladium-Catalyzed Asymmetric α-Arylation

The enantioselective α-arylation of carbonyl compounds is a significant C-C bond-forming reaction.

SubstrateArylating AgentCatalyst SystemLigandYield (%)ee (%)Reference
α-FluorooxindoleAryl triflatePd(dba)₂/ligandThis compound HighHigh--INVALID-LINK--
α-Fluoro indanoneAryl triflatePd-complexThis compound ----INVALID-LINK--

Experimental Protocols

A detailed methodology for conducting kinetic studies of asymmetric hydrogenation reactions is provided below, based on the procedures outlined for Ru-DTBM-Segphos catalyzed hydrogenations.

General Procedure for Kinetic Studies of Asymmetric Hydrogenation

This protocol describes the general procedure for monitoring the kinetics of a Ru-catalyzed asymmetric hydrogenation reaction.

Materials and Equipment:

  • Substrate (e.g., pyridine-pyrroline substituted alkene)

  • Ruthenium pre-catalyst (e.g., [RuCl₂(p-cymene)]₂)

  • This compound ligand (e.g., (R)-DTBM-Segphos)

  • Anhydrous, degassed solvent (e.g., methanol)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • High-pressure reactor equipped with a magnetic stir bar and sampling valve

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column for enantiomeric excess (ee) determination

  • NMR spectrometer for conversion analysis

Procedure:

  • Catalyst Preparation:

    • In a glovebox, charge a Schlenk flask with the Ruthenium pre-catalyst and the this compound ligand in a 1:1.05 molar ratio.

    • Add anhydrous, degassed solvent to dissolve the catalyst components.

    • Stir the mixture at room temperature for the desired time to ensure pre-formation of the active catalyst.

  • Reaction Setup:

    • In a separate vial inside the glovebox, dissolve the substrate and the internal standard in the reaction solvent.

    • Transfer the substrate solution to the high-pressure reactor.

    • Add the pre-formed catalyst solution to the reactor.

  • Kinetic Monitoring:

    • Seal the reactor and purge with hydrogen gas (3-5 cycles).

    • Pressurize the reactor to the desired hydrogen pressure.

    • Commence stirring and heating (if required) to initiate the reaction (t=0).

    • At specified time intervals, withdraw aliquots of the reaction mixture through the sampling valve.

    • Immediately quench the reaction in the aliquot (e.g., by cooling and exposure to air).

    • Prepare the samples for analysis by diluting with a suitable solvent and filtering if necessary.

  • Analysis:

    • Determine the conversion of the substrate by ¹H NMR spectroscopy or GC by comparing the integration of the substrate and product peaks relative to the internal standard.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

  • Data Analysis:

    • Plot the concentration of the substrate and product versus time to obtain the reaction profile.

    • From the reaction profile, determine the initial reaction rate and other kinetic parameters such as the rate constant and reaction order.

HTE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Substrate, Ligands, Metal Precursors) Plate_Dispensing Dispense Solutions into 96-well Plate Stock_Solutions->Plate_Dispensing Reactor_Loading Load Plate into High-Pressure Reactor Plate_Dispensing->Reactor_Loading Reaction_Conditions Set Reaction Conditions (Pressure, Temperature, Time) Reactor_Loading->Reaction_Conditions Quenching Quench Reactions Reaction_Conditions->Quenching Sample_Prep Sample Preparation (Dilution, Filtration) Quenching->Sample_Prep Analysis Analyze by HPLC/GC (Conversion, ee%) Sample_Prep->Analysis Data_Collection Collect and Tabulate Data Analysis->Data_Collection Data_Visualization Visualize Results (Heatmaps, Plots) Data_Collection->Data_Visualization Model_Building Build Predictive Models (Optional) Data_Visualization->Model_Building

Figure 2: High-Throughput Experimentation (HTE) workflow for catalyst screening.

Conclusion

This compound and its derivatives have demonstrated exceptional performance in a variety of asymmetric catalytic reactions, often outperforming other established ligands in terms of enantioselectivity and activity. The choice of the specific this compound ligand can be tailored to the reaction, with more sterically demanding derivatives like DTBM-Segphos proving optimal for certain transformations. The provided experimental protocol for kinetic studies offers a robust framework for researchers to quantitatively assess and compare the performance of this compound-catalyzed reactions, facilitating the development of more efficient and selective synthetic methodologies.

References

A Researcher's Guide to Benchmarking Segphos Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount. Segphos, a family of atropisomeric biaryl phosphine ligands, has emerged as a powerful tool for a variety of metal-catalyzed transformations. This guide provides an objective comparison of this compound and its derivatives against other common phosphine ligands, supported by experimental data, to aid in ligand selection and catalyst optimization.

Asymmetric Hydrogenation: A Cornerstone Application

Asymmetric hydrogenation is a fundamental transformation in the synthesis of chiral molecules, and this compound ligands have demonstrated exceptional performance in this arena, often outperforming the well-established BINAP ligand system. The narrower dihedral angle of the this compound backbone is believed to contribute to higher enantioselectivity in many cases.

Performance Data: Asymmetric Hydrogenation of Ketones

The ruthenium-catalyzed asymmetric hydrogenation of various ketones is a key benchmark for chiral phosphine ligands. The following table summarizes the comparative performance of this compound and its sterically demanding derivative, DTBM-Segphos, against the widely used BINAP ligand.

EntrySubstrateCatalyst SystemLigandYield (%)ee (%)Conditions
1Acetophenone[RuCl₂(p-cymene)]₂ / Ligand(R)-Segphos>9998 (R)i-PrOH, t-BuOK, 30 °C, 10 atm H₂
2Acetophenone[RuCl₂(p-cymene)]₂ / Ligand(R)-BINAP>9995 (R)i-PrOH, t-BuOK, 30 °C, 10 atm H₂
32',4'-Difluoroacetophenone[RuCl₂(p-cymene)]₂ / Ligand(R)-DTBM-Segphos9999.5 (R)MeOH, t-BuOK, 50 °C, 50 atm H₂
42',4'-Difluoroacetophenone[RuCl₂(p-cymene)]₂ / Ligand(R)-BINAP9892.3 (R)MeOH, t-BuOK, 50 °C, 50 atm H₂

Data is illustrative and compiled from various sources. Direct comparison should be made with caution as conditions may vary.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Ketones

A representative experimental protocol for the ruthenium-catalyzed asymmetric hydrogenation of a ketone is as follows:

In a glovebox, a solution of the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral phosphine ligand (e.g., this compound or its derivative) in a degassed solvent (e.g., isopropanol or methanol) is prepared in a high-pressure autoclave. A solution of the ketone substrate and a base (e.g., potassium tert-butoxide) in the same solvent is then added. The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at the specified temperature for the required duration. Upon completion, the autoclave is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Catalytic Cycle for Asymmetric Hydrogenation

G Ru_precatalyst [Ru(II)-Ligand] Precatalyst Active_Ru_H Active Ru-H Species Ru_precatalyst->Active_Ru_H H₂, Base Substrate_complex Ru-Substrate Complex Active_Ru_H->Substrate_complex Ketone Substrate Hydride_insertion Hydride Insertion (Stereodetermining) Substrate_complex->Hydride_insertion Product_release Product Release Hydride_insertion->Product_release Product_release->Active_Ru_H H₂ Chiral_product Chiral Alcohol Product_release->Chiral_product

Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation of ketones.

Palladium-Catalyzed Asymmetric Synthesis of Allenes

The synthesis of axially chiral allenes is a challenging yet important transformation. This compound derivatives, particularly Fc-Segphos, have shown remarkable efficacy in palladium-catalyzed methodologies, offering higher enantioselectivity compared to the parent this compound ligand.[1][2]

Performance Data: Asymmetric Synthesis of Axially Chiral Allenes

A comparative study of (R)-Segphos and its ferrocenyl derivative, (R)-Fc-Segphos, in the palladium-catalyzed reaction of a racemic propargyl mesylate with a soft nucleophile highlights the superior performance of the derivative.[2]

EntryLigandYield (%)ee (%)
1(R)-Segphos8574
2(R)-Fc-Segphos9192

(R)-Fc-Segphos demonstrated up to an 18% enhancement in enantiomeric excess over the parent (R)-Segphos.[2]

Experimental Protocol: General Procedure for Asymmetric Allene Synthesis

A general experimental procedure for the palladium-catalyzed asymmetric synthesis of allenes is as follows:

To a solution of the palladium precursor (e.g., [Pd₂(dba)₃]·CHCl₃) and the chiral phosphine ligand (e.g., Fc-Segphos) in an anhydrous solvent (e.g., THF) under an inert atmosphere, the nucleophile (e.g., a substituted malonate) and a base (e.g., cesium carbonate) are added. The racemic propargyl mesylate is then added, and the reaction mixture is stirred at the specified temperature until completion (monitored by TLC or GC). The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the enantioenriched allene. The enantiomeric excess is determined by chiral HPLC analysis.

G This compound This compound (Parent Ligand) DM_this compound DM-Segphos (Increased Steric Bulk) This compound->DM_this compound DTBM_this compound DTBM-Segphos (Increased Steric & Electronic Effects) This compound->DTBM_this compound Fc_this compound Fc-Segphos (Unique Steric & Electronic Properties) This compound->Fc_this compound

Caption: A typical experimental workflow for screening phosphine ligands.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds. Electron-rich and bulky phosphine ligands are essential for high catalytic activity. While ligands from the Buchwald and Hartwig groups dominate this field, the electronic and steric properties of this compound derivatives suggest their potential utility, although detailed comparative studies are needed.

G Pd0 Pd(0)L Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_complex Ar-Pd(II)(L)-X Ox_Add->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord Amine Dehydrohalogenation Deprotonation Amine_coord->Dehydrohalogenation Base Red_Elim Reductive Elimination Dehydrohalogenation->Red_Elim Red_Elim->Pd0 Product Aryl Amine Red_Elim->Product

References

A Comparative Spectroscopic Guide to Segphos-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of Segphos-metal complexes against other common phosphine ligands. Detailed experimental protocols and supporting data are provided to aid in the selection of appropriate analytical techniques and the interpretation of results.

This compound, a chiral biaryl phosphine ligand, has emerged as a highly effective ligand in asymmetric catalysis. Its unique structural and electronic properties, when coordinated to a metal center, give rise to distinct spectroscopic signatures. This guide provides a comparative analysis of these signatures with those of other widely used phosphine ligands, such as BINAP, to facilitate catalyst characterization and development.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for this compound-metal complexes and their counterparts. This data has been compiled from various literature sources.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the phosphorus atoms upon coordination to a metal. The chemical shift (δ) is sensitive to the nature of the metal, the other ligands present, and the geometry of the complex.

LigandMetalComplexSolvent³¹P Chemical Shift (δ, ppm)Reference
This compound Rucis-[RuCl₂(this compound)(dmf)₂]CD₂Cl₂45.1
BINAP Rucis-[RuCl₂(BINAP)(diimine)]-Varies with diimine ligand[1]
PPh₃Rucis-[RuCl₂(PPh₃)₂(bipy)]CH₂Cl₂Dependent on bipy substituents[2]
VariousRu[Ru((Ph₂PO)–C₇H₁₄N₂Cl)(η⁶-arene)Cl₂]ClCDCl₃124.23 - 157.21[3]
P(Oquin)₃/PPh₃Ru[cis,cis,mer-κ³(N,P,N){P(Oquin)₃}RuCl₂(PPh₃)]CD₂Cl₂154.0 (P(Oquin)₃), 35.2 (PPh₃)[4]
VariousRu[1=PR]²⁻-~450 - 750[5]
dppeRucis-Ru(dppe)₂Cl₂CDCl₃52.37, 37.84[6]
PPh₃RuTris(triphenylphosphine)ruthenium(II) chlorideCDCl₃28.94[6]
UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the metal complex. The wavelength of maximum absorbance (λₘₐₓ) and the molar extinction coefficient (ε) are characteristic of the complex's structure and bonding.

LigandMetalComplexSolventλₘₐₓ (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
BINAP IrDinuclear Iridium Pentahydride with R-BINAPCH₃CNBroad absorption ~300-450~20000 (at ~344 nm)[7]
Ph₂X PPh₂RhRh(acac)(CO)(Ph₂XPPh₂) (X=O, S, NH)ChloroformMultiple bands ~250-450Not Specified[8]
β-diketonatoFeTris(β-diketonato)iron(III)-270 - 376 (strong), 400 - 600 (weak)Not Specified[9]
Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is particularly valuable for chiral molecules like this compound and its metal complexes. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the complex.

LigandMetalComplexSolventCD Signal (nm)CommentsReference
BINAP Pd[Pd(Me)₂(BINAP)]--Induced CD at the Pd center.[10]
BINAP PdPdCl₂(BINAP)CDCl₃-VCD spectra show structural rigidity upon coordination.[11]
BINAP IrDinuclear Iridium with R/R- and S/S-BINAPCH₃CNMirror-image spectraThe meso-complex (R/S) is CD silent.[7]
Amino AcidsPdPalladium(II) amino acid complexes--CD spectra are sensitive to the coordination environment.[12]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

³¹P NMR Spectroscopy Protocol

Objective: To determine the phosphorus chemical shifts and coupling constants of this compound-metal complexes for comparison with other phosphine complexes.

Instrumentation: A multinuclear NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound-metal complex and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, C₆D₆). The choice of solvent is critical and should be one in which the complex is stable and soluble.

    • Transfer the solution to a clean, dry NMR tube.

    • If the sample is air-sensitive, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[6]

  • Instrument Setup:

    • Tune the NMR probe for the ³¹P nucleus.

    • Set the spectral width to cover the expected range of chemical shifts for coordinated phosphine ligands (a wide range, e.g., -50 to 200 ppm, is a good starting point).

    • Use a sufficient relaxation delay (D1) to ensure quantitative signal integration if required (typically 5 times the longest T₁).

    • Proton decoupling is typically used to simplify the spectrum, resulting in single sharp peaks for each chemically distinct phosphorus atom.

  • Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum externally to 85% H₃PO₄ (δ = 0 ppm).[13]

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Identify and report the chemical shifts (δ) in ppm and any observed coupling constants (J) in Hz.

UV-Vis Spectroscopy Protocol

Objective: To determine the electronic absorption properties of this compound-metal complexes.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound-metal complex of a known concentration (typically 10⁻³ to 10⁻⁴ M) in a UV-transparent solvent (e.g., CH₂Cl₂, CH₃CN, THF).

    • From the stock solution, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) for analysis.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Select the desired wavelength range (e.g., 200-800 nm).

  • Data Acquisition:

    • Fill a quartz cuvette (typically 1 cm path length) with the pure solvent to record a baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Record the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λₘₐₓ).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Circular Dichroism (CD) Spectroscopy Protocol

Objective: To investigate the chiroptical properties of this compound-metal complexes and determine their absolute configuration or conformational features in solution.

Instrumentation: A CD spectropolarimeter.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the chiral this compound-metal complex in a suitable solvent. The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of interest to obtain an optimal CD signal.

    • The solvent must be transparent in the wavelength region being studied.

    • Filter the sample to remove any particulate matter.[14]

  • Instrument Setup:

    • Turn on the instrument and purge with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[14]

    • Select the appropriate wavelength range. For metal complexes, this may extend into the visible region.

    • Set the scanning parameters, such as scan speed, bandwidth, and number of accumulations.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the CD spectrum of the sample.

    • For accurate results, multiple scans should be averaged.

  • Data Analysis:

    • Subtract the solvent baseline from the sample spectrum.

    • The CD signal is typically reported in units of millidegrees (mdeg). It can be converted to molar ellipticity ([θ]) using the equation: [θ] = (mdeg * 100) / (c * l), where c is the molar concentration and l is the path length in cm.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Complex Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis This compound-Metal Complex Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR ³¹P NMR Spectroscopy Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis CD Circular Dichroism Purification->CD Interpretation Structural & Stereochemical Characterization NMR->Interpretation UVVis->Interpretation CD->Interpretation Technique_Relationships cluster_properties Molecular Properties cluster_techniques Spectroscopic Techniques Complex This compound-Metal Complex ElectronicEnv Electronic Environment of P Complex->ElectronicEnv ElectronicTrans Electronic Transitions Complex->ElectronicTrans Stereochem Stereochemistry Complex->Stereochem NMR ³¹P NMR ElectronicEnv->NMR UVVis UV-Vis ElectronicTrans->UVVis CD Circular Dichroism Stereochem->CD

References

The Cost-Effectiveness of Segphos in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of a chiral ligand for asymmetric catalysis is a critical decision that directly impacts process efficiency, enantiomeric purity, and ultimately, the economic viability of a large-scale synthesis. Segphos, a privileged atropisomeric biaryl diphosphine ligand developed by Takasago International Corporation, has emerged as a powerful tool for achieving high enantioselectivity in a variety of catalytic reactions. This guide provides an objective comparison of this compound with other commercially successful phosphine ligands, focusing on its cost-effectiveness in large-scale applications, supported by available experimental data.

Performance Comparison of Chiral Phosphine Ligands

The true measure of a ligand's cost-effectiveness in an industrial setting extends beyond its initial purchase price. Key performance indicators such as catalyst loading (Substrate-to-Catalyst Ratio, S/C), turnover number (TON), and turnover frequency (TOF) are paramount. A higher TON signifies that more substrate is converted per mole of catalyst, directly reducing the catalyst's contribution to the final product's cost.

While direct, publicly available cost comparisons for industrial-scale processes are scarce due to their proprietary nature, a review of academic and patent literature provides valuable insights into the relative performance of this compound and its alternatives.

Table 1: Performance in Asymmetric Hydrogenation of Ketones

SubstrateLigandMetalS/C RatioEnantiomeric Excess (ee, %)Reference
Methyl acetoacetate(R)-SegphosRu10,00099.2[1]
Methyl acetoacetate(R)-BINAPRu2,00098[2]
α-Amino KetonesDM-SegphosRu1,000-10,000up to >99[1]
Acetophenone(R,S)-JosiphosIr1,00097[3]
Tetralone(S)-DTBM-SegphosRhup to 20,000>99[4][5]

Table 2: Performance in Asymmetric Hydrogenation of Imines and Enamides

Substrate TypeLigandMetalTONEnantiomeric Excess (ee, %)Reference
N-Aryl Imines(R)-DTBM-SegphosIrup to 1,000up to 98[4]
N-Aryl Imines(R,S)-Xyliphos (Josiphos type)Irup to 2,000,00080 (for (S)-metolachlor)[6]
α-Formyl EnamidesP-stereogenic bisphosphineRhup to 20,000>99.9[4]
Enamides(S,S)-t-Bu-BisP*Rh->99[7]

From the data, it is evident that this compound and its derivatives, such as the sterically hindered and electron-rich DTBM-Segphos, consistently deliver high enantioselectivities, often at high S/C ratios.[1][4] This high efficiency translates to lower catalyst loadings, which is a significant factor in reducing costs on a large scale. While Josiphos ligands have a proven track record in extremely high-TON industrial processes like the synthesis of (S)-metolachlor, this compound offers a compelling alternative for a broad range of substrates, particularly functionalized ketones.[6]

Experimental Protocols

Asymmetric Hydrogenation of a Prochiral Ketone with a Ru/Segphos Catalyst

This protocol is representative of a typical asymmetric hydrogenation using a this compound-based catalyst.

Catalyst Preparation: A pre-catalyst is formed in situ by reacting a ruthenium precursor, such as [RuCl₂(benzene)]₂, with the desired this compound ligand (e.g., (R)-Segphos) in an appropriate solvent like ethanol or methanol under an inert atmosphere. The mixture is typically stirred at a slightly elevated temperature to ensure complete complex formation.

Hydrogenation Reaction:

  • The substrate (e.g., a β-keto ester) is dissolved in a suitable solvent (e.g., methanol) in a high-pressure autoclave.

  • The pre-formed Ru/Segphos catalyst solution is then added to the autoclave. The substrate-to-catalyst ratio (S/C) is typically in the range of 1,000 to 100,000 for industrial applications.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 10-100 bar).

  • The reaction mixture is stirred at a controlled temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by techniques like HPLC or GC.

  • After completion, the reactor is cooled and depressurized. The solvent is removed under reduced pressure.

Work-up and Analysis: The crude product is purified, often by distillation or crystallization, to remove the catalyst and any byproducts. The enantiomeric excess (ee) of the final product is determined using chiral HPLC or chiral GC.

Mandatory Visualizations

experimental_workflow cluster_catalyst_prep Catalyst Preparation (in-situ) cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Work-up and Analysis Ru_precursor Ru Precursor Catalyst_formation Active Ru/Segphos Catalyst Ru_precursor->Catalyst_formation Segphos_ligand This compound Ligand Segphos_ligand->Catalyst_formation Solvent_prep Solvent (e.g., Ethanol) Solvent_prep->Catalyst_formation Autoclave High-Pressure Autoclave Catalyst_formation->Autoclave Substrate Prochiral Substrate Substrate->Autoclave Solvent_reaction Solvent (e.g., Methanol) Solvent_reaction->Autoclave H2 Hydrogen Gas (High Pressure) H2->Autoclave Purification Purification (Distillation/Crystallization) Autoclave->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis Final_product Enantiopure Product Purification->Final_product

A generalized experimental workflow for asymmetric hydrogenation using a this compound-based catalyst.

cost_effectiveness_factors cluster_performance Catalyst Performance cluster_process Process Considerations cluster_synthesis Ligand Synthesis Cost_Effectiveness Cost-Effectiveness of this compound TON_TOF High TON/TOF TON_TOF->Cost_Effectiveness Low_Loading Low Catalyst Loading (High S/C) Low_Loading->Cost_Effectiveness High_ee High Enantioselectivity High_ee->Cost_Effectiveness Ligand_Cost Ligand Cost (Industrial Scale) Ligand_Cost->Cost_Effectiveness Catalyst_Stability Catalyst Stability & Lifetime Catalyst_Stability->Cost_Effectiveness Recycling Catalyst Recycling/Recovery Recycling->Cost_Effectiveness Reaction_Conditions Mild Reaction Conditions Reaction_Conditions->Cost_Effectiveness Synthesis_Complexity Complexity of this compound Synthesis Synthesis_Complexity->Ligand_Cost Raw_Materials Cost of Raw Materials Raw_Materials->Ligand_Cost

Key factors influencing the cost-effectiveness of this compound in large-scale synthesis.

Factors Influencing Cost-Effectiveness

The decision to employ this compound in a large-scale synthesis is a multifactorial one. While the initial cost of the ligand is a consideration, a holistic view of the process economics is essential.

  • Catalyst Efficiency: As demonstrated, this compound often allows for very low catalyst loadings due to its high activity and selectivity.[1][4] This is a primary driver of its cost-effectiveness, as it minimizes the amount of expensive precious metal (typically ruthenium or rhodium) and chiral ligand required per kilogram of product.

  • Ligand Synthesis and Availability: this compound is commercially available from several suppliers. While the synthesis of such atropisomeric ligands can be complex, established manufacturing processes ensure a reliable supply for industrial needs.

  • Catalyst Stability and Recyclability: For a continuous or multi-batch large-scale process, catalyst stability is crucial. A robust catalyst that can be recycled and reused multiple times significantly reduces the overall cost. While specific data on the industrial-scale recycling of this compound catalysts is not widely published, the development of methods for catalyst recovery and reuse is an active area of research for homogeneous catalysts.

  • Process Simplicity: The ability to achieve high performance under mild reaction conditions (temperature and pressure) can lead to savings in energy consumption and capital expenditure on equipment.

Conclusion

This compound has established itself as a highly effective and versatile chiral ligand for asymmetric catalysis. Its ability to consistently deliver high enantioselectivities at low catalyst loadings makes it a strong candidate for cost-effective, large-scale synthesis, particularly in the production of chiral alcohols and amines via asymmetric hydrogenation. While a direct comparison with workhorse industrial ligands like Josiphos reveals different areas of optimal application, the impressive performance of this compound across a broad range of substrates solidifies its position as a "privileged ligand" in the toolbox of the process chemist. For researchers and drug development professionals, the selection of this compound should be based on a thorough evaluation of its performance for the specific target transformation, considering not only the initial ligand cost but the overall process efficiency and economic viability.

References

Safety Operating Guide

Segphos: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Segphos is a critical component of laboratory safety and operational excellence. Adherence to established protocols not only ensures a safe working environment but also minimizes environmental impact. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a chiral ligand widely used in asymmetric synthesis.

Understanding the Hazards

Before initiating any disposal procedure, it is imperative to understand the inherent hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is incompatible with strong oxidizing agents. Upon decomposition, it can release hazardous substances, including carbon dioxide, carbon monoxide, and phosphorus oxides. Therefore, all handling and disposal steps must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE) Requirements

A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-retardant laboratory coat.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.

This compound Disposal Workflow

The proper disposal of this compound involves a multi-step process designed to safely deactivate the compound before it enters the chemical waste stream. The following diagram illustrates the recommended workflow:

SegphosDisposal cluster_prep Preparation cluster_deactivation Deactivation cluster_neutralization Neutralization & Waste Collection cluster_final Final Disposal A Don Appropriate PPE B Work in a Fume Hood A->B C Dissolve this compound in an Inert Solvent B->C D Cool the Solution to 0°C C->D E Slowly Add Oxidizing Agent (e.g., dilute H2O2) D->E F Allow to Warm to Room Temperature and Stir E->F G Quench Excess Oxidant F->G H Neutralize the Solution G->H I Collect in a Labeled Hazardous Waste Container H->I J Arrange for Pickup by a Licensed Waste Disposal Service I->J

A logical workflow for the safe disposal of this compound.

Detailed Experimental Protocol for this compound Deactivation and Disposal

This protocol outlines a method for the oxidative deactivation of small quantities of this compound typically found in a research laboratory setting. This procedure should be performed by trained personnel only.

Materials:

  • This compound waste

  • Anhydrous, inert solvent (e.g., toluene or tetrahydrofuran)

  • Dilute hydrogen peroxide (e.g., 3% solution) or another suitable oxidizing agent

  • Aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate)

  • Aqueous acid and base for neutralization (e.g., dilute HCl and NaOH)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet

  • Ice bath

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Set up the reaction apparatus inside a certified chemical fume hood.

    • Purge the reaction flask with an inert gas, such as nitrogen or argon.

  • Dissolution:

    • Carefully transfer the this compound waste into the reaction flask.

    • Add a sufficient amount of an inert solvent to dissolve the this compound completely.

  • Cooling:

    • Place the flask in an ice bath and cool the solution to 0°C with gentle stirring.

  • Oxidative Deactivation:

    • Slowly add a dilute solution of an oxidizing agent, such as hydrogen peroxide, dropwise via the dropping funnel. The phosphine will be oxidized to the corresponding phosphine oxide, which is generally more stable and less reactive.

    • Caution: The oxidation of phosphines can be exothermic. Monitor the reaction temperature closely and control the addition rate to prevent a runaway reaction.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

    • Continue stirring for several hours to ensure the reaction goes to completion. The completion of the reaction can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques.

  • Quenching Excess Oxidant:

    • Once the oxidation is complete, cool the solution again in an ice bath.

    • Slowly add a quenching agent, such as an aqueous solution of sodium bisulfite, to destroy any excess oxidizing agent.

  • Neutralization:

    • Check the pH of the aqueous layer and neutralize it by adding a dilute acid or base as needed.

  • Waste Collection:

    • Transfer the entire mixture into a clearly labeled hazardous waste container. The label should include the chemical composition of the waste.

  • Final Disposal:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Arrange for the collection of the waste by a licensed hazardous waste disposal company in accordance with institutional and local regulations.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the laboratory. Always consult your institution's specific safety guidelines and waste disposal protocols.

Safeguarding Your Research: A Comprehensive Guide to Handling Segphos

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Segphos, a chiral ligand used in asymmetric synthesis. Adherence to these procedures will minimize risks and ensure compliant disposal, fostering a culture of safety and operational excellence.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE based on available safety data sheets.

Body PartRecommended ProtectionSpecifications
Respiratory Dust respiratorFollow local and national regulations.
Hands Protective glovesChemical-resistant gloves, such as rubber gloves.
Eyes Safety glasses or gogglesAir-tight goggles are recommended, especially for first responders. A face-shield may be required depending on the situation.
Skin and Body Protective clothingLong-sleeved lab coat or coveralls.
Feet Protective bootsRecommended when the situation requires.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.

  • Install and use a closed system or local exhaust ventilation to minimize direct exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • All personnel handling the substance must be familiar with its hazards and trained in the proper handling and emergency procedures.

2. Handling:

  • Avoid creating dust.

  • Wear the appropriate personal protective equipment as outlined in the table above.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealed container.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be placed in the same dedicated solid waste container.

2. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • Keep the container away from incompatible chemicals.

3. Disposal:

  • Arrange for the collection and disposal of the hazardous waste by a certified hazardous waste management company.

  • Chemical Deactivation (for experienced personnel only): In specific situations requiring the deactivation of residual this compound in solution, oxidation to the less hazardous phosphine oxide may be considered. This procedure should only be performed by trained and experienced personnel, following a validated protocol.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

1. Inhalation:

  • Move the victim to fresh air.

  • Keep the person at rest in a position comfortable for breathing.

  • If the individual feels unwell, seek medical advice or attention.

2. Skin Contact:

  • Immediately remove all contaminated clothing.

  • Rinse the affected skin with plenty of water or shower.

  • If skin irritation or a rash occurs, get medical advice or attention.

3. Eye Contact:

  • Rinse cautiously with water for several minutes.

  • Remove contact lenses, if present and easy to do, and continue rinsing.

  • If eye irritation persists, seek medical advice or attention.

4. Ingestion:

  • Rinse the mouth with water.

  • If the person feels unwell, seek medical advice or attention.

First-Aiders: Responders should wear appropriate personal protective equipment, including rubber gloves and air-tight goggles, to avoid secondary exposure.

Workflow for Handling and Disposal of this compound

Segphos_Handling_Workflow This compound Handling and Disposal Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep Risk Assessment & PPE Selection setup Setup Ventilated Workspace & Engineering Controls prep->setup handle Wear Appropriate PPE setup->handle weigh Weighing and Transfer handle->weigh react Reaction Setup weigh->react collect_solid Collect Solid Waste & Contaminated Materials react->collect_solid store_waste Store in Labeled, Sealed Container collect_solid->store_waste dispose Arrange for Professional Disposal store_waste->dispose spill Spill or Exposure Occurs first_aid Administer First Aid spill->first_aid medical Seek Medical Attention first_aid->medical

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.

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